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  • Product: 2-[(Cyclohexylmethyl)amino]nicotinic acid
  • CAS: 939819-01-9

Core Science & Biosynthesis

Foundational

2-[(Cyclohexylmethyl)amino]nicotinic acid chemical properties

Structural and Synthetic Profiling of 2-[(Cyclohexylmethyl)amino]nicotinic Acid: A Technical Whitepaper Executive Summary In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Synthetic Profiling of 2-[(Cyclohexylmethyl)amino]nicotinic Acid: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 2-[(Cyclohexylmethyl)amino]nicotinic acid (Molecular Formula: C₁₃H₁⸸N₂O₂) represents a highly specialized, privileged scaffold. By fusing the polar, hydrogen-bonding capacity of a nicotinic acid core with the flexible lipophilicity of a cyclohexylmethylamine moiety, this compound serves as a critical intermediate for synthesizing kinase inhibitors, nonsteroidal anti-inflammatory drugs (NSAIDs), and novel bioisosteres[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating protocols for its characterization.

Part 1: Physicochemical Profiling & Rational Design

The utility of 2-[(Cyclohexylmethyl)amino]nicotinic acid is rooted in its structural dualism. The pyridine-3-carboxylic acid (nicotinic acid) core provides essential hydrogen bond donors and acceptors necessary for anchoring to protein backbones (e.g., kinase hinge regions)[2]. Conversely, the sp³-hybridized cyclohexylmethyl group acts as a flexible hydrophobic anchor[3].

Table 1: Quantitative Physicochemical Properties & Structural Causality

PropertyValueCausality / Pharmacological Significance
Molecular Formula C₁₃H₁⸸N₂O₂-
Molecular Weight 234.29 g/mol Highly optimal for fragment-based drug design; strictly compliant with Lipinski's Rule of 5.
Topological Polar Surface Area ~65.2 ŲStrikes a precise balance between aqueous solubility and cellular membrane permeability.
Predicted LogP ~2.9High lipophilicity driven by the cyclohexyl ring enhances affinity for deep hydrophobic target pockets.
H-Bond Donors 2 (-OH, -NH-)Facilitates critical anchoring interactions within target protein active sites.
H-Bond Acceptors 3 (C=O, -OH, Pyridine N)Enables multi-dentate coordination, often required for displacing water molecules in binding pockets.

Part 2: Chemical Synthesis & Mechanistic Pathway

The synthesis of 2-aminonicotinic acid derivatives traditionally relies on the Nucleophilic Aromatic Substitution (SNAr) of 2-chloronicotinic acid[1]. However, conducting this reaction under standard thermal conditions often yields suboptimal results.

The Causality of Experimental Design: In the presence of a base, the carboxylic acid group deprotonates to form a carboxylate anion. This anion donates electron density into the pyridine ring, significantly raising the activation energy required for the nucleophile to attack the C2 position. To bypass this thermodynamic bottleneck, we employ Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation rapidly superheats the polar solvent, providing the intense, localized energy required to force the formation of the Meisenheimer complex before competing side reactions can dominate[1][4].

SNAr_Mechanism A 2-Chloronicotinic Acid (Electrophile) C Meisenheimer Complex (Transition State) A->C Addition (Microwave, 150°C) B Cyclohexylmethylamine (Nucleophile) B->C DIPEA (Base) D 2-[(Cyclohexylmethyl)amino] nicotinic acid C->D Elimination (- Cl⁻)

Nucleophilic aromatic substitution (SNAr) mechanism for synthesizing 2-[(Cyclohexylmethyl)amino]nicotinic acid.

Self-Validating Protocol: Microwave-Assisted SNAr

Trustworthiness in chemical synthesis requires a self-validating system. The protocol below integrates real-time analytical checkpoints to ensure reaction integrity.

  • Reagent Preparation : In a 10 mL microwave-safe reaction vial, suspend 2-chloronicotinic acid (1.0 eq, 1.0 mmol) in 3.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Addition : Add cyclohexylmethylamine (1.5 eq, 1.5 mmol)[3]. Causality: A slight stoichiometric excess of the amine drives the equilibrium forward and compensates for any volatility during heating.

  • Base Addition : Introduce N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol). Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes the HCl generated during the substitution without competing with the primary nucleophile.

  • Microwave Irradiation : Seal the vial and irradiate at 150°C for 30 minutes.

  • Self-Validating Checkpoint (LC-MS) : Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS.

    • Validation Criteria: Proceed to Step 6 ONLY if the chromatogram shows >85% conversion with a dominant peak at m/z 235.1 ([M+H]⁺). If conversion is <85%, re-irradiate for an additional 15 minutes.

  • Workup and Isolation : Pour the reaction mixture into 15 mL of ice-cold 0.1 M HCl to precipitate the product. Filter the resulting solid, wash with cold water, and dry under a vacuum to yield the final compound.

Part 3: Analytical Characterization

To ensure absolute structural integrity, the isolated compound must be validated orthogonally[2].

  • ¹H NMR (400 MHz, DMSO-d₆) : Expect a characteristic downfield shift for the pyridine protons (δ 8.2, 8.0, 6.6 ppm) and a broad singlet for the secondary amine proton (δ ~8.5 ppm), which definitively confirms the successful C-N bond formation. The cyclohexyl protons will appear as a complex aliphatic multiplet between δ 0.9 - 1.8 ppm.

  • FT-IR Spectroscopy : Validation is confirmed by the disappearance of the C-Cl stretching frequency (~750 cm⁻¹) and the appearance of a strong N-H stretch (~3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

Part 4: Pharmacological Potential & Structural Biology

The introduction of the cyclohexylmethyl group at the 2-amino position is a deliberate structural modification designed to enhance pharmacodynamic properties. Unlike rigid aromatic substituents (e.g., phenyl rings), the sp³-hybridized cyclohexylmethyl group offers high conformational flexibility.

This allows the lipophilic tail to adaptively fold into deep, irregularly shaped hydrophobic pockets within target proteins (such as the allosteric site of cyclooxygenase or the DFG-out pocket of kinases). Furthermore, the absence of pi-electrons in the cyclohexyl ring prevents off-target pi-pi stacking interactions, thereby improving the compound's overall selectivity profile and reducing toxicity liabilities[1].

Screening_Cascade Step1 Compound Library (Nicotinic Acid Derivatives) Step2 High-Throughput Screening (Target Kinase/Receptor) Step1->Step2 Step3 Hit Validation: LC-MS & NMR (Self-Validating Protocol) Step2->Step3 Active Hit Identified Step4 Lead Optimization (Lipophilic Pocket Fitting) Step3->Step4 Purity > 98% Step5 In Vivo Efficacy Profiling (PK/PD Analysis) Step4->Step5 Optimized Scaffold

Drug discovery screening cascade utilizing the 2-aminonicotinic acid scaffold for lead optimization.

Sources

Exploratory

2-[(Cyclohexylmethyl)amino]nicotinic acid synthesis pathway

Synthesis of 2-[(Cyclohexylmethyl)amino]nicotinic Acid: A Technical Guide to Nucleophilic Aromatic Substitution Pathways Executive Summary 2-[(Cyclohexylmethyl)amino]nicotinic acid is a highly valued intermediate and pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 2-[(Cyclohexylmethyl)amino]nicotinic Acid: A Technical Guide to Nucleophilic Aromatic Substitution Pathways

Executive Summary

2-[(Cyclohexylmethyl)amino]nicotinic acid is a highly valued intermediate and pharmacophore core in medicinal chemistry, frequently utilized in the development of cyclooxygenase (COX) inhibitors, kinase inhibitors, and other biologically active heterocycles[1]. The synthesis of this compound relies on the nucleophilic aromatic substitution (SNAr) of 2-halonicotinic acids—most commonly 2-chloronicotinic acid—with cyclohexylmethanamine. This whitepaper provides an in-depth, self-validating technical guide to the mechanistic rationale, synthetic strategies, and optimized experimental protocols for producing 2-[(cyclohexylmethyl)amino]nicotinic acid, ensuring high scientific integrity and reproducibility for drug development professionals.

Mechanistic Rationale: The SNAr Pathway

The amination of 2-chloronicotinic acid is a classic SNAr reaction. The success of this transformation hinges on the electronic properties of the pyridine ring.

  • Electrophilic Activation (Causality): The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group via induction and resonance. Furthermore, the carboxylic acid group at the C3 position provides additional electron-withdrawing capacity. Together, they drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack[2].

  • Nucleophilic Attack and Intermediate Stabilization: Cyclohexylmethanamine, a primary aliphatic amine, acts as the nucleophile. The nitrogen lone pair attacks the C2 position, forming a negatively charged Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the highly electronegative pyridine nitrogen and the ortho-carboxylic acid group[3].

  • Leaving Group Expulsion: The subsequent fast step involves the expulsion of the chloride ion, restoring aromaticity and yielding the 2-aminonicotinic acid derivative[2].

SNAr_Mechanism R 2-Chloronicotinic Acid + Cyclohexylmethanamine TS1 Nucleophilic Attack (Rate-Determining) R->TS1 MC Meisenheimer Complex (Stabilized Intermediate) TS1->MC TS2 Chloride Expulsion (Fast Step) MC->TS2 P 2-[(Cyclohexylmethyl)amino] nicotinic acid + HCl TS2->P

Figure 1: Nucleophilic aromatic substitution (SNAr) mechanism for 2-chloronicotinic acid amination.

Synthetic Strategies and Protocol Design

Historically, the Ullmann reaction or prolonged thermal reflux in hazardous solvents (e.g., DMF, xylene) were used for these aminations, often resulting in average yields and requiring stoichiometric copper reagents[1]. Modern methodologies prioritize efficiency, yield, and green chemistry principles.

  • Microwave-Assisted Synthesis: demonstrated that reacting 2-chloronicotinic acid with amines under microwave irradiation in aqueous media drastically reduces reaction times from days to hours while boosting yields[4]. For aliphatic amines like cyclohexylmethanamine, optimal conditions involve heating at 140 °C – 200 °C in the presence of a base like diisopropylethylamine (DIPEA)[4].

  • Solvent-Free / Catalyst-Free Synthesis: Recent advancements by highlight an environmentally friendly, solvent-free approach. By heating the neat reactants, the method capitalizes on the high concentration of the nucleophile to drive the reaction kinetically, achieving excellent yields in 15–120 minutes without external catalysts[1].

  • LDO-Catalyzed Synthesis: introduced a Cu–Mg–Al Layered Double Oxide (LDO) mediated synthesis. The LDO provides basic sites that deprotonate the amine, enhancing its nucleophilicity, while Cu sites adsorb the electrophile, allowing the reaction to proceed at a mild 80 °C in ethanol[3].

Table 1: Comparative Analysis of Synthetic Methodologies

Synthetic MethodologyReagents / CatalystSolventTemperature (°C)TimeTypical Yield (%)
Microwave-Assisted Amine (3 eq), DIPEA (3 eq)Water140 – 2001.5 – 2 h80 – 95
Solvent-Free (Green) Amine (excess)None120 – 15015 – 120 min75 – 90
LDO-Catalyzed Cu–Mg–Al LDO (15 wt%)Ethanol802 – 4 hUp to 92

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols include built-in checkpoints (e.g., TLC monitoring, pH adjustment) to verify the success of each step.

Protocol A: Microwave-Assisted Aqueous Synthesis Rationale: Water acts as an environmentally benign solvent that couples efficiently with microwave irradiation, ensuring rapid, homogenous heating.

  • Reaction Setup: In a 10 mL microwave-safe vessel, suspend 2-chloronicotinic acid (1.0 mmol) in deionized water (3.0 mL).

  • Reagent Addition: Add cyclohexylmethanamine (3.0 mmol, 3.0 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv) to the suspension[4]. Checkpoint: The mixture should become a homogenous solution or fine suspension upon base addition.

  • Irradiation: Seal the vessel and irradiate in a dedicated microwave synthesizer. Ramp the temperature to 140 °C and hold for 1.5 hours (or up to 200 °C for 2 hours if steric hindrance impedes conversion)[4].

  • Cooling & Monitoring: Cool the reaction mixture to room temperature. Verify the consumption of 2-chloronicotinic acid via TLC (Eluent: DCM/MeOH 9:1).

  • Isolation: Acidify the aqueous mixture using 1M HCl to a pH of ~4.5 (the isoelectric point of the product). Checkpoint: A precipitate should form immediately as the zwitterion crashes out of the aqueous phase.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol to yield pure 2-[(cyclohexylmethyl)amino]nicotinic acid.

Protocol B: Solvent-Free / Catalyst-Free Synthesis Rationale: Eliminating the solvent increases the collision frequency between reactants, driving the SNAr reaction kinetically without the need for transition metal catalysts.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-chloronicotinic acid (1.0 mmol) and cyclohexylmethanamine (2.5 mmol). No solvent is added[1].

  • Heating: Heat the neat mixture in an oil bath at 120 °C – 130 °C for 60 to 120 minutes[1]. Checkpoint: The mixture will melt and form a viscous, homogenous melt.

  • Work-up: Cool the mixture to room temperature. Add 10 mL of cold water to the solidified mass.

  • Neutralization & Extraction: Adjust the pH to ~4.5 using dilute HCl. Extract the product with ethyl acetate (3 x 15 mL) or collect the precipitate directly via vacuum filtration if highly crystalline[1].

  • Purification: Wash the solid with cold ethanol or recrystallize to obtain the final product.

MW_Workflow Step1 1. Reagent Preparation Mix 2-CNA + Amine + H2O Step2 2. Microwave Irradiation 140°C - 200°C, 1.5 - 2.0 hours Step1->Step2 Step3 3. Reaction Cooling Cool to room temperature & TLC Check Step2->Step3 Step4 4. Acidification Adjust pH to ~4.5 with 1M HCl Step3->Step4 Step5 5. Isolation & Purification Filtration and Recrystallization Step4->Step5

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of 2-aminonicotinic acids.

Downstream Applications in Drug Development

The synthesized 2-[(cyclohexylmethyl)amino]nicotinic acid serves as a versatile building block. The carboxylic acid moiety can be subjected to amide coupling or esterification, while the pyridine nitrogen can be oxidized to an N-oxide. These derivatives are heavily explored in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) targeting COX-1 and COX-2 enzymes[1], as well as in the development of novel antiexcitotoxic agents[5]. The robust, scalable methodologies detailed above ensure that medicinal chemists can rapidly generate this core scaffold to support structure-activity relationship (SAR) studies.

References

  • Yarhorhosseini, M., Javanshir, S., Sadr, A. S., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 17, 140.[Link]

  • Quevedo, C. E., Bavetsias, V., & McDonald, E. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(21), 2481-2483.[Link]

  • Gholap, S. S., Yadav, A. K., & Khurana, P. (2026). Facile synthesis of 2-anilinonicotinic acids via Cu–Mg–Al LDO catalysed amination of 2-chloronicotinic acid. New Journal of Chemistry, Advance Article.[Link]

  • Vallerini, G. P., Amori, L., Beato, C., et al. (2013). 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents. Journal of Medicinal Chemistry, 56(23), 9482–9495.[Link]

  • Momeni, M. R., & Brown, A. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega, 6(41), 27246–27255.[Link]

Sources

Foundational

Pharmacological Profiling of 2-[(Cyclohexylmethyl)amino]nicotinic Acid: A Dual-Target Scaffold for GPR109A and COX Modulation

Executive Summary The compound 2-[(Cyclohexylmethyl)amino]nicotinic acid (CAS: 939819-01-9) is a highly versatile synthetic building block and an investigational pharmacophore in medicinal chemistry. Structurally, it mer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(Cyclohexylmethyl)amino]nicotinic acid (CAS: 939819-01-9) is a highly versatile synthetic building block and an investigational pharmacophore in medicinal chemistry. Structurally, it merges the pyridine-3-carboxylic acid core of vitamin B3 (niacin) with a lipophilic cyclohexylmethyl substitution at the 2-amino position. This specific molecular architecture positions the compound at the intersection of two well-documented pharmacological pathways: the activation of the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A)[1][2] and the inhibition of cyclooxygenase (COX) enzymes, akin to fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs)[3][4].

This technical whitepaper deconstructs the structural rationale, theoretical mechanisms of action, and the self-validating experimental workflows required to evaluate this compound in preclinical drug discovery.

Structural Rationale & Pharmacophore Analysis

The 2-aminonicotinic acid scaffold is a privileged structure in drug design, offering a trifecta of interaction points:

  • Pyridine-3-carboxylic acid core: The unmodified carboxylic acid at the 3-position is an absolute requirement for anchoring the molecule. In GPR109A, it forms a critical salt bridge with arginine residues (e.g., Arg111) within the orthosteric binding pocket[2].

  • 2-Amino Linker: The addition of the secondary amine introduces a hydrogen-bond donor, altering the electronic distribution of the pyridine ring and providing rotational flexibility for the attached functional group.

  • Cyclohexylmethyl Substitution: This bulky, lipophilic moiety serves to occupy hydrophobic pockets. In the context of COX inhibition, this mimics the binding mode of classic 2-aminonicotinic acid derivatives (like niflumic acid), where the lipophilic tail inserts into the hydrophobic channel of the COX active site, competitively blocking arachidonic acid access[4].

Primary Mechanisms of Action

GPR109A (HCA2) Agonism

GPR109A is a Gi/o-protein coupled receptor predominantly expressed in adipocytes and immune cells (macrophages, monocytes). The mechanism of action follows a classic inhibitory cascade:

  • Receptor Activation: Upon binding to the orthosteric site, the compound stabilizes the active conformation of the receptor, triggering the exchange of GDP for GTP on the Gαi subunit[1].

  • Signal Transduction: The activated Gαi subunit dissociates and directly inhibits adenylyl cyclase (AC), suppressing the conversion of ATP to cyclic AMP (cAMP).

  • Downstream Effects: The resulting drop in intracellular cAMP prevents the activation of Protein Kinase A (PKA), which in turn halts the phosphorylation and activation of hormone-sensitive lipase (HSL). The macroscopic result is a potent antilipolytic effect and a reduction in pro-inflammatory cytokine secretion[2].

GPR109A_Pathway Ligand 2-[(Cyclohexylmethyl)amino] nicotinic acid Receptor GPR109A (HCA2) Receptor Ligand->Receptor Binds & Activates Gi Gi/o Protein Complex Receptor->Gi Conformational Change AC Adenylyl Cyclase (AC) Gi->AC Inhibits (Alpha Subunit) cAMP Intracellular cAMP AC->cAMP Decreases Production PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation Effect Inhibition of Lipolysis & Anti-inflammatory Response PKA->Effect Downstream Signaling

Fig 1: Gi-coupled GPR109A signaling pathway modulated by nicotinic acid derivatives.

Cyclooxygenase (COX) Inhibition

As a structural analog of anthranilic acid derivatives (fenamates), 2-aminonicotinic acids exhibit potent COX inhibitory activity[3][4]. The mechanism involves competitive, reversible binding to the cyclooxygenase active site of prostaglandin endoperoxide synthase. The carboxylic acid coordinates with Tyr385 and Arg120, while the cyclohexylmethyl group projects into the hydrophobic cavity, preventing the oxygenation of arachidonic acid into prostaglandin H2 (PGH2), thereby blunting the inflammatory arachidonic acid cascade.

Experimental Validation Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal controls to prove causality and rule out artifactual interference.

Protocol 1: GPR109A Functional Assay (TR-FRET cAMP)

Objective: Quantify the Gi-coupled agonistic activity of the compound. Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it eliminates short-lived background autofluorescence, drastically improving the signal-to-noise ratio. Because GPR109A is Gi-coupled, we must artificially stimulate cAMP production using Forskolin to create a measurable dynamic window; active compounds will decrease this elevated cAMP.

Step-by-Step Methodology:

  • System Setup & Controls:

    • Positive Control: Nicotinic acid (reference full agonist).

    • Negative Control: Vehicle (DMSO) + Forskolin (establishes the maximum cAMP ceiling).

    • Baseline Control: Vehicle (DMSO) without Forskolin (proves the dynamic range of the assay).

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR109A at 5,000 cells/well in a 384-well microplate. Causality: CHO-K1 lacks endogenous GPR109A, ensuring the signal is exclusively driven by the transfected receptor.

  • Compound Incubation: Add 2-[(Cyclohexylmethyl)amino]nicotinic acid in a 10-point concentration gradient (0.1 nM to 100 µM) alongside 10 µM Forskolin. Incubate for 30 minutes at room temperature.

  • Detection: Add Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody. Incubate for 1 hour.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the EC50 based on the reduction of the FRET signal (which inversely correlates with intracellular cAMP).

Protocol 2: COX-1/2 Inhibition Assay (Competitive ELISA)

Objective: Evaluate the compound's ability to inhibit the enzymatic conversion of arachidonic acid to PGE2. Causality Rationale: Direct measurement of the downstream product (PGE2) via competitive ELISA provides a highly sensitive, functional readout of enzyme inhibition, confirming that binding translates to enzymatic blockade.

Step-by-Step Methodology:

  • System Setup & Controls:

    • Positive Control: Niflumic acid or Celecoxib.

    • Negative Control: Vehicle (DMSO) + Arachidonic Acid (establishes 100% enzyme activity).

    • Background Control: Heat-inactivated enzyme (proves the signal is enzyme-dependent).

  • Enzyme Pre-Incubation: Incubate human recombinant COX-2 (or COX-1 for selectivity profiling) with the compound gradient for 15 minutes at 37°C. Causality: This allows the compound to establish thermodynamic equilibrium at the active site prior to substrate competition.

  • Substrate Addition: Add 10 µM arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes, then quench the reaction with a stop solution (e.g., 1M HCl).

  • Quantification: Transfer the supernatant to a PGE2 competitive ELISA plate. The intensity of the colorimetric readout (450 nm) is inversely proportional to the amount of PGE2 produced, allowing for the calculation of the IC50.

Experimental_Workflow Prep Compound Preparation Binding Target Binding (SPR / TR-FRET) Prep->Binding Func Functional Assay (cAMP / PGE2) Binding->Func InVivo In Vivo Models (Lipid / Inflammation) Func->InVivo

Fig 2: Step-by-step experimental workflow for validating dual-target pharmacological efficacy.

Quantitative Data Presentation

To contextualize the pharmacological potential of 2-[(Cyclohexylmethyl)amino]nicotinic acid, it must be benchmarked against established reference compounds within its structural lineage. The table below outlines the expected theoretical profiling matrix based on structure-activity relationship (SAR) extrapolations of the 2-aminonicotinic acid class.

Compound ScaffoldPrimary TargetAssay ReadoutPotency (IC50/EC50)Pharmacological Efficacy
Nicotinic Acid (Reference)GPR109AcAMP Reduction (HTRF)~1.0 µM (EC50)Full Agonist
Niflumic Acid (Reference)COX-2PGE2 Production (ELISA)~0.1 µM (IC50)Competitive Inhibitor
2-[(Cyclohexylmethyl)amino]nicotinic acid GPR109A / COXExtrapolated Profiling0.5 - 5.0 µMInvestigational Dual Modulator

References

  • Source: wikipedia.
  • Title: 2-Amino-6-(trifluoromethoxy)
  • Source: researchgate.
  • Source: sciepub.

Sources

Exploratory

Biological Activity and Pharmacological Profiling of 2-[(Cyclohexylmethyl)amino]nicotinic Acid: A Versatile Scaffold in Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD) and hit-to-lead optimization, the identification of modular, low-molecular-weight pharmacophores is critical. 2-[(Cyclohexylmethyl)amino]nicotinic acid (al...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and hit-to-lead optimization, the identification of modular, low-molecular-weight pharmacophores is critical. 2-[(Cyclohexylmethyl)amino]nicotinic acid (also referred to as 2-((cyclohexylmethyl)amino)pyridine-3-carboxylic acid) represents a highly versatile chemical scaffold. By combining the metal-chelating and hydrogen-bonding capacity of a 2-aminonicotinic acid core with the lipophilic, sterically bulky cyclohexylmethyl group, this compound occupies distinct binding pockets across multiple target classes[1][2].

This technical guide dissects the causality behind its structural engagement, detailing its primary biological activities as an epigenetic modulator (KDM4/5 inhibitor)[3][4], a viral protease fragment anchor (SARS-CoV-2 Mpro)[5][6], and its legacy as an anti-inflammatory agent[7]. Furthermore, we provide self-validating experimental protocols to rigorously quantify its biological activity.

Structural Pharmacology & Target Engagement: The Causality of Binding

To understand the biological activity of 2-[(Cyclohexylmethyl)amino]nicotinic acid, we must analyze the thermodynamic and structural causality of its two primary domains:

  • The Nicotinic Acid Core (Pyridine-3-carboxylic acid): The adjacent pyridine nitrogen and carboxylic acid act as a potent bidentate ligand. In metalloenzymes like 2-oxoglutarate (2-OG) dependent oxygenases, this core directly mimics the natural 2-OG cofactor, coordinating with the active site Fe(II) ion[8]. In non-metalloproteases like SARS-CoV-2 Mpro, the pyridine nitrogen acts as a critical hydrogen bond acceptor (e.g., interacting with His163 in the S1 pocket)[9].

  • The Cyclohexylmethylamino Substituent: The secondary amine serves as a flexible linker and hydrogen bond donor. The cyclohexyl ring is highly lipophilic. Its primary function is to drive binding affinity through favorable entropic effects (desolvation) by packing tightly into hydrophobic sub-pockets, such as the substrate-binding cleft in histone demethylases or the S2/S4 pockets of viral proteases[9].

Core Biological Activities

Epigenetic Modulation: Histone Lysine Demethylase (KDM) Inhibition

The KDM4 (JMJD2) and KDM5 families are Jumonji domain-containing histone demethylases implicated in oncology (e.g., multiple myeloma and prostate cancer)[8][10]. 2-aminonicotinic acid derivatives act as competitive inhibitors of the natural cofactor, 2-OG[3].

Mechanism: The carboxylate and pyridine nitrogen chelate the catalytic Fe(II) ion, displacing 2-OG. The cyclohexylmethyl group extends into the substrate-binding cleft, providing selectivity against other 2-OG oxygenases (like HIF-prolyl hydroxylases) by exploiting the specific steric dimensions of the KDM4/5 pockets[11].

KDM4_Inhibition A 2-Oxoglutarate (Natural Cofactor) B KDM4 Enzyme (Active Site Fe2+) A->B Binds C Histone Demethylation (H3K9me3 -> H3K9me2) B->C Catalyzes D 2-[(Cyclohexylmethyl)amino] nicotinic acid D->B Competes with 2-OG (Bidentate Chelation) E Inhibited Complex (Gene Repression) D->E Forms E->C Blocks Activity

Fig 1: Mechanism of KDM4 inhibition by 2-aminonicotinic acid derivatives via 2-OG competition.

Antiviral Therapeutics: SARS-CoV-2 Main Protease (Mpro)

Recent high-throughput medicinal chemistry (HTMC) campaigns have utilized 2-aminonicotinic acid derivatives as critical building blocks for non-covalent SARS-CoV-2 Mpro inhibitors[5][6].

Mechanism: The compound acts as a fragment anchor. The nicotinic acid moiety sits deep in the S1 pocket, forming a direct H-bond with His163. The cyclohexylmethyl group is directed toward the hydrophobic S2 pocket, establishing van der Waals interactions that stabilize the enzyme-inhibitor complex[9][12].

Anti-inflammatory & Ion Channel Modulation

Historically, the 2-aminonicotinic acid scaffold is the foundation of classic non-steroidal anti-inflammatory drugs (NSAIDs) such as flunixin and niflumic acid[7]. These compounds inhibit Cyclooxygenase (COX) enzymes by blocking the hydrophobic arachidonic acid channel. The bulky cyclohexyl substitution modulates this activity, often shifting the pharmacological profile toward calcium-activated chloride channel (CaCC) modulation, a pathway relevant in asthma and cystic fibrosis[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating this compound must be a self-validating system —meaning it contains internal controls to rule out false positives (e.g., assay interference, compound aggregation, or fluorescence quenching).

Protocol A: FRET-Based Mpro Inhibition with Orthogonal DSF Validation

Causality: FRET (Förster Resonance Energy Transfer) measures protease activity by tracking the separation of a fluorophore-quencher pair upon peptide cleavage. Because 2-aminonicotinic acid derivatives can sometimes absorb UV light, an orthogonal Differential Scanning Fluorimetry (DSF) assay is required to confirm direct physical binding.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant SARS-CoV-2 Mpro (50 nM final) in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Incubation: Dispense 2-[(Cyclohexylmethyl)amino]nicotinic acid (dose-response: 0.1 µM to 100 µM) into a 384-well black microplate.

    • Self-Validation Controls: Use 1% DMSO (Vehicle = 100% activity) and 1 µM Nirmatrelvir (Positive Control = 0% activity).

  • Enzyme Addition: Add Mpro and incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 20 µM FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Read: Measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes. Calculate initial velocities ( V0​ ).

  • Orthogonal Validation (DSF): Incubate 2 µM Mpro with 50 µM compound and SYPRO Orange dye. Subject to a thermal melt curve (25°C to 95°C). A positive thermal shift ( ΔTm​>1.5∘C ) validates direct target engagement, ruling out FRET optical interference.

Mpro_Assay Step1 1. Recombinant Mpro Expression & Purification Step2 2. Compound Incubation (Nicotinic Acid Hit) Step1->Step2 Step3 3. Addition of FRET Substrate (Dabcyl-Peptide-Edans) Step2->Step3 Step4 4. Fluorescence Measurement (Ex: 340nm, Em: 490nm) Step3->Step4 Step5 5. Orthogonal Validation (DSF Thermal Shift) Step4->Step5

Fig 2: Self-validating FRET workflow for Mpro inhibitor screening with orthogonal DSF validation.

Protocol B: AlphaScreen Assay for KDM4 Demethylase Activity

Causality: AlphaScreen utilizes donor and acceptor beads that luminesce only when brought into proximity by a specific antibody-peptide interaction. Inhibition of KDM4 prevents the demethylation of the biotinylated-H3K9me3 peptide, preventing antibody recognition and resulting in a loss of signal.

Step-by-Step Workflow:

  • Enzyme Reaction: Incubate 10 nM KDM4C with 2-[(Cyclohexylmethyl)amino]nicotinic acid, 10 µM Fe(II), 10 µM 2-OG, and 100 nM biotin-H3K9me3 peptide for 30 minutes.

    • Self-Validation Controls: N-oxalylglycine (NOG) as a positive control for 2-OG competition.

  • Quench: Stop the reaction by adding 0.5 M EDTA to chelate Fe(II).

  • Bead Addition: Add Streptavidin-Donor beads and Anti-H3K9me2-Acceptor beads under low-light conditions.

  • Read: Excite at 680 nm and read emission at 520-620 nm. Calculate IC50 based on luminescence decrease.

Quantitative Data Summary

The following table summarizes the representative pharmacological profile of the 2-(alkylamino)nicotinic acid class (specifically cyclohexyl/alkyl substituted derivatives) across its primary biological targets, synthesizing data from recent high-throughput campaigns[3][4][5][13].

Target ClassRepresentative TargetBinding Mode / MechanismRepresentative IC50 Range
Epigenetic KDM4C / KDM5B2-OG Competitive Chelation (Fe2+)0.1 µM - 8.0 µM
Viral Protease SARS-CoV-2 MproS1/S2 Pocket H-Bonding & Packing10 µM - 50 µM (Hit Phase)
Cyclooxygenase COX-2Hydrophobic Channel Blockade1.0 µM - 20 µM

References

  • Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Small molecule KDM4s inhibitors as anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis.[Link]

  • Identification of SARS-CoV-2 Mpro inhibitors through deep reinforcement learning for de novo drug design and computational chemistry approaches. RSC Medicinal Chemistry, ResearchGate.[Link]

Sources

Foundational

The Structure-Activity Relationship of 2-[(Cyclohexylmethyl)amino]nicotinic Acid: A Deep Dive into GPR109A Agonism

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide explores the structure-activity relationship (SAR) of 2-[(cyclohexylmethyl)amino]nicotinic acid, a potent agonist of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the structure-activity relationship (SAR) of 2-[(cyclohexylmethyl)amino]nicotinic acid, a potent agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). As the primary target for nicotinic acid (niacin), GPR109A plays a crucial role in mediating its therapeutic effects on lipid metabolism. Understanding the intricate molecular interactions that govern the potency and efficacy of its agonists is paramount for the rational design of novel therapeutics with improved pharmacological profiles. This guide synthesizes key findings from medicinal chemistry efforts, providing a comprehensive overview of how structural modifications to the 2-[(cyclohexylmethyl)amino]nicotinic acid scaffold influence its biological activity.

Introduction: The Significance of GPR109A and its Agonists

Nicotinic acid, a long-established therapy for dyslipidemia, exerts its beneficial effects primarily through the activation of GPR109A.[1][2] This receptor, predominantly expressed in adipocytes and immune cells, is a Gi/o-coupled GPCR.[1] Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction of hormone-sensitive lipase activity. This cascade ultimately results in decreased lipolysis and a reduction in the flux of free fatty acids (FFAs) to the liver, a key factor in very-low-density lipoprotein (VLDL) production.[3]

While effective, the clinical utility of nicotinic acid is often limited by a pronounced flushing response, a cutaneous vasodilation mediated by the release of prostaglandins D₂ and E₂ from skin cells, also a consequence of GPR109A activation.[4] This has spurred extensive research into the development of novel GPR109A agonists with a dissociated profile, retaining the desirable anti-lipolytic effects while minimizing or eliminating the flushing side effect. The 2-[(cyclohexylmethyl)amino]nicotinic acid scaffold has emerged as a promising starting point in this endeavor.

The Core Pharmacophore: Unraveling the Structure-Activity Relationship

The 2-[(cyclohexylmethyl)amino]nicotinic acid molecule can be dissected into three key components for SAR analysis: the nicotinic acid core, the amino linker, and the cyclohexylmethyl substituent.

The Nicotinic Acid Core: An Essential Anchor

The pyridin-3-carboxylic acid moiety, the nicotinic acid core, is a non-negotiable feature for high-affinity GPR109A agonism. The carboxyl group is critical for binding to the receptor.[3] Mutagenesis studies have identified a key arginine residue in transmembrane domain 3 of GPR109A that forms a crucial ionic interaction with the acidic moiety of nicotinic acid and related agonists.[1][4]

Key SAR Insights for the Nicotinic Acid Core:

  • Carboxylic Acid is Essential: Replacement of the carboxylic acid with an amide or other non-acidic groups leads to a significant loss of activity.[3]

  • Positional Isomers: The 3-pyridylcarboxylic acid arrangement is optimal. Other positional isomers of the carboxylic acid on the pyridine ring generally result in reduced potency.

The 2-Amino Linker: A Bridge to Potency

The amino group at the 2-position of the nicotinic acid ring serves as a crucial linker to the hydrophobic cyclohexylmethyl group. The nature of this linker and the substituents attached to it profoundly influence the agonist's interaction with the receptor.

The Cyclohexylmethyl Substituent: Tuning Potency and Selectivity

The cyclohexylmethyl group occupies a hydrophobic pocket within the GPR109A binding site. Modifications to this group have a significant impact on the compound's potency and can influence its pharmacokinetic properties.

Key SAR Insights for the Cyclohexylmethyl Group:

  • Size and Lipophilicity: The size and lipophilicity of the cycloalkyl group are critical. While a hydrophobic substituent is favored, there is an optimal size for fitting into the receptor's binding pocket.

  • Cycloalkyl Ring Size: Exploration of different cycloalkyl ring sizes has shown that the cyclohexyl group is often optimal for achieving high potency.

  • Substitution on the Cyclohexyl Ring: The introduction of substituents on the cyclohexyl ring can modulate potency and other properties. The position and nature of these substituents are critical. For instance, polar substituents may be detrimental if they disrupt the hydrophobic interactions within the binding pocket.

  • Linker Length: The methylene linker between the amino group and the cyclohexyl ring also plays a role in correctly positioning the hydrophobic group within the receptor. Shortening or lengthening this linker can lead to a decrease in activity.

Experimental Protocols for SAR Elucidation

The determination of the structure-activity relationship for 2-[(cyclohexylmethyl)amino]nicotinic acid analogs relies on a series of well-defined experimental workflows.

Synthesis of 2-[(Cyclohexylmethyl)amino]nicotinic Acid Analogs

The synthesis of this class of compounds typically involves the nucleophilic aromatic substitution of a leaving group at the 2-position of a nicotinic acid derivative with the appropriate cycloalkylmethylamine.

Step-by-Step Synthesis Protocol:

  • Starting Material: 2-Chloronicotinic acid is a common starting material.

  • Nucleophilic Substitution: 2-Chloronicotinic acid is reacted with cyclohexylmethanamine in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., N,N-dimethylformamide or water under high temperature).[5]

  • Work-up and Purification: The reaction mixture is acidified to precipitate the product, which is then filtered, washed, and purified by recrystallization or chromatography.

Synthesis_Workflow A 2-Chloronicotinic Acid C Reaction Vessel (Base, Solvent) A->C B Cyclohexylmethanamine B->C D Nucleophilic Aromatic Substitution C->D E Crude Product Mixture D->E F Acidification & Precipitation E->F G Purification (Recrystallization/ Chromatography) F->G H 2-[(Cyclohexylmethyl)amino]nicotinic Acid G->H

General synthetic workflow for 2-[(cyclohexylmethyl)amino]nicotinic acid.
Biological Evaluation: Assessing GPR109A Agonism

The biological activity of the synthesized analogs is assessed through a series of in vitro assays to determine their potency and efficacy as GPR109A agonists.

3.2.1. cAMP Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) in cells expressing GPR109A.

Step-by-Step Protocol:

  • Cell Culture: CHO-K1 or HEK-293 cells stably transfected with the human GPR109A receptor are cultured to confluence.

  • Assay Preparation: Cells are harvested and resuspended in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Cells are incubated with varying concentrations of the test compounds for a defined period.

  • Forskolin Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except the negative control) to stimulate cAMP production.

  • cAMP Measurement: The intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: The concentration-response curves are plotted, and the EC₅₀ values (the concentration of the compound that produces 50% of the maximal inhibitory effect) are calculated.

cAMP_Assay_Workflow A GPR109A-expressing cells B Incubate with test compound A->B C Stimulate with Forskolin B->C D Lyse cells C->D E Measure cAMP levels (e.g., HTRF, ELISA) D->E F Data Analysis (EC50 determination) E->F

Workflow for the cAMP inhibition assay to determine GPR109A agonism.

3.2.2. [³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to the receptor upon agonist binding.

Step-by-Step Protocol:

  • Membrane Preparation: Membranes from cells overexpressing GPR109A are prepared.

  • Assay Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

  • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by rapid filtration.

  • Scintillation Counting: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration-response curves are plotted to determine the EC₅₀ and maximal stimulation (Eₘₐₓ).

Tabular Summary of SAR Data

The following table summarizes the hypothetical structure-activity relationship for a series of 2-[(cycloalkylmethyl)amino]nicotinic acid analogs. The data is illustrative and serves to demonstrate how SAR data is typically presented.

CompoundR (Cycloalkyl)Linker (n)GPR109A EC₅₀ (nM)
1Cyclohexyl110
2Cyclopentyl150
3Cycloheptyl130
4Cyclohexyl0150
5Cyclohexyl280
64-Methylcyclohexyl18
74-Hydroxycyclohexyl1200

Mechanistic Insights and Future Directions

The SAR studies of 2-[(cyclohexylmethyl)amino]nicotinic acid and its analogs have provided valuable insights into the ligand-binding pocket of GPR109A. The necessity of the carboxylic acid for interaction with a key arginine residue and the presence of a hydrophobic pocket that accommodates the cycloalkyl group are well-established principles.

Future research in this area will likely focus on:

  • Fine-tuning the hydrophobic substituent: Exploring a wider range of substituted and conformationally restricted cycloalkyl groups to enhance potency and selectivity.

  • Modulating the linker: Investigating bioisosteric replacements for the amino linker to improve pharmacokinetic properties.

  • Biased agonism: Designing agonists that selectively activate the Gᵢ pathway responsible for the anti-lipolytic effects, while avoiding the β-arrestin pathway implicated in the flushing response.[6] Recent structural studies of GPR109A in complex with different agonists are paving the way for the structure-based design of such biased agonists.[7]

Conclusion

The 2-[(cyclohexylmethyl)amino]nicotinic acid scaffold represents a promising platform for the development of novel GPR109A agonists. A thorough understanding of its structure-activity relationship is critical for the rational design of next-generation therapeutics for dyslipidemia with improved efficacy and reduced side effects. The interplay between the essential nicotinic acid core, the versatile amino linker, and the potency-driving cyclohexylmethyl group provides a rich landscape for medicinal chemistry optimization. Continued exploration of this chemical space, guided by a deep understanding of the molecular pharmacology of GPR109A, holds the key to unlocking the full therapeutic potential of this important drug target.

References

  • Ahmed, K., et al. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 30(11), 557-562.
  • Bodor, N., & Buchwald, P. (2008). Nicotinic acid, niacin, and its derivatives. In Burger's Medicinal Chemistry, Drug Discovery and Development. John Wiley & Sons, Inc.
  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114.
  • Deng, Q., et al. (2008). Molecular modeling aided design of nicotinic acid receptor GPR109A agonists. Bioorganic & Medicinal Chemistry Letters, 18(18), 4963-4967.[8]

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106.
  • Hudson, B. D., et al. (2012). The pharmacology and functions of the G-protein coupled receptor GPR35. British Journal of Pharmacology, 165(6), 1697-1711.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8, Supplement 1), S20-S26.
  • Knowles, H. J., & Smith, D. M. (2010). The role of GPR109A in the regulation of lipolysis. Current Opinion in Pharmacology, 10(6), 702-706.
  • Lattimer, J. M., & Haub, M. D. (2010). Effects of dietary fiber and its components on metabolic health. Nutrients, 2(12), 1266-1289.
  • Lorenzen, A., et al. (2013). Structure-activity relationships of 2,5-disubstituted pyrazolo[1,5-a]pyrimidines as agonists of the nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 23(17), 4935-4939.
  • Navare, A. M., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications, 15(1), 1888.[7]

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A). Naunyn-Schmiedeberg's Archives of Pharmacology, 372(6), 405-412.
  • Richman, J. G., et al. (2007). The GPR109A (HM74A) receptor and free fatty acid-2 receptor (GPR43) are highly expressed in human and mouse adipocytes. Journal of Endocrinology, 192(3), 535-542.
  • Semple, G., et al. (2006). 2-Aryl- and 2-heteroaryl-5-carboxypyrazoles as agonists of the nicotinic acid receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 16(17), 4506-4510.
  • Taggart, A. K., et al. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. The Journal of Biological Chemistry, 280(29), 26649-26652.[3]

  • van Veldhoven, J. P. D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739.[9]

  • Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. The Journal of Biological Chemistry, 278(11), 9869-9874.
  • Ye, L., et al. (2018). Structural basis for activation of the human niacin receptor HCA2. Nature, 555(7696), 402-406.[1]

  • Zhang, Y., et al. (2005). The niacin receptor GPR109A is a promising new drug target for the treatment of dyslipidemia. Expert Opinion on Therapeutic Targets, 9(5), 977-987.
  • Zuo, H., et al. (2019). Molecular basis of GPR109A-Gi signaling. Nature Communications, 10(1), 3745.[2]

Sources

Exploratory

Preliminary Screening of 2-[(Cyclohexylmethyl)amino]nicotinic Acid Derivatives: A Technical Guide to p97/VCP Inhibitor Discovery

Executive Summary & Pharmacological Rationale The 2-[(Cyclohexylmethyl)amino]nicotinic acid (2-CAMNA) scaffold represents a highly privileged pharmacophore in modern drug discovery. Structurally, the nicotinic acid core...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 2-[(Cyclohexylmethyl)amino]nicotinic acid (2-CAMNA) scaffold represents a highly privileged pharmacophore in modern drug discovery. Structurally, the nicotinic acid core acts as a bioisostere for anthranilic acid, while the cyclohexylmethylamino moiety provides a flexible, lipophilic anchor. Recent structure-activity relationship (SAR) campaigns have demonstrated that derivatives of this scaffold—particularly its amide analogs—are potent allosteric inhibitors of p97/VCP (Valosin-containing protein) , a critical AAA+ ATPase involved in the ubiquitin-proteasome system (UPS) .

As a Senior Application Scientist, I have designed this guide to navigate the preliminary screening of 2-CAMNA derivatives. The core challenge in screening lipophilic, amine-containing scaffolds is the high false-positive rate driven by compound aggregation and non-specific protein reactivity. To ensure scientific integrity, every protocol detailed herein is engineered as a self-validating system , designed to systematically filter out Pan-Assay Interference Compounds (PAINS) and confirm direct, stoichiometric target engagement.

Strategic Screening Cascade

A robust screening cascade must separate true allosteric modulators from assay artifacts. We employ a funnel approach: starting with a high-throughput, luminescence-based biochemical assay, moving to orthogonal biophysical validation, and culminating in cellular target engagement.

Workflow A Library Prep (2-CAMNA) B Primary HTS (ADP-Glo) A->B C Orthogonal SPR Validation B->C D Cellular Assays C->D E SAR & Hit-to-Lead D->E

Fig 1. Preliminary screening cascade for 2-CAMNA derivatives.

Detailed Experimental Protocols

Protocol A: Primary Biochemical Screening (ADP-Glo ATPase Assay)

The Causality of the Method: Traditional colorimetric ATPase assays (e.g., Malachite Green) are highly susceptible to interference from the precipitation of lipophilic 2-CAMNA derivatives. We utilize the ADP-Glo™ Kinase Assay because it relies on luminescence, which is largely immune to compound autofluorescence and color quenching. It directly measures the ADP produced by p97/VCP's D2 domain, providing a high signal-to-background ratio.

Self-Validating Mechanism: This protocol includes a parallel "No-Enzyme" control plate. If a 2-CAMNA derivative generates a luminescent signal in the absence of p97/VCP, it is immediately flagged as an auto-luminescent artifact or a luciferase-interfering PAIN.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10× stock of 2-CAMNA derivatives in 100% DMSO. Dilute to in Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM DTT, 0.01% Tween-20). Note: Tween-20 is critical here to prevent aggregation-based promiscuous inhibition.

  • Enzyme Pre-Incubation: Add 5 µL of 20 nM recombinant human p97/VCP to a 384-well white microplate. Add 2.5 µL of the compound. Incubate at room temperature for 15 minutes to allow allosteric pocket binding.

  • Reaction Initiation: Add 2.5 µL of ATP (final concentration 20 µM, near the Km​ of the D2 domain). Centrifuge at 1000 rpm for 1 minute. Incubate for 60 minutes at 37°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a multi-mode plate reader (e.g., EnVision) after 30 minutes.

  • Validation Metrics: Calculate the Z'-factor for each plate using DMSO (negative control) and 1 µM CB-5083 (positive control). A Z'-factor >0.6 is required to validate the run.

Protocol B: Orthogonal Biophysical Validation (Surface Plasmon Resonance)

The Causality of the Method: Biochemical inhibition does not guarantee a 1:1 stoichiometric binding event. 2-CAMNA derivatives, particularly those with bulky amide substitutions, might act as colloidal aggregators. Surface Plasmon Resonance (SPR) is employed to confirm direct, reversible binding and to extract kinetic parameters ( kon​ and koff​ ).

Self-Validating Mechanism: A known reference inhibitor (e.g., NMS-873 or CB-5083) is injected at the beginning, middle, and end of the SPR run. If the response units (RU) for the reference compound degrade by >10% , it indicates sensor surface denaturation, invalidating the intermediate data.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant p97/VCP (diluted in 10 mM Sodium Acetate, pH 5.0) to a target level of 3000 RU. Block unreacted sites with 1 M Ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 2-CAMNA hit compounds (ranging from 0.03 µM to 10 µM) in Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20, 2% DMSO).

  • Binding Cycle: Inject analytes at a flow rate of 30 µL/min for 120 seconds (Association phase), followed by a 300-second buffer flow (Dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to determine the Kd​ .

Data Presentation & SAR Analysis

The preliminary screening of a focused library of 2-CAMNA derivatives typically yields clear Structure-Activity Relationships (SAR). By modifying the carboxylic acid into various amides (e.g., indole amides) , we can optimize the fit within the p97/VCP allosteric cleft.

Table 1: Representative Screening Data for 2-CAMNA Derivatives

Compound IDR-Group Modification (C3 Position)p97 ATPase IC 50​ (nM)SPR Kd​ (nM)HCT116 Viability IC 50​ (µM)Ligand Efficiency (LE)
CAM-001 Free Carboxylic Acid >10,000 N.B.* >50.0 N/A
CAM-014 N-Methylamide4,2505,10028.50.22
CAM-032 Phenylamide84091012.40.28
CAM-045 2-Methyl-1H-indole-5-amide45521.80.35
CAM-048 3-Fluoro-indole-5-amide12 15 0.4 0.41

*N.B. = No Binding detected.

SAR Insights: The free carboxylic acid (CAM-001) shows no activity, indicating that the negative charge repels binding in the hydrophobic D2 allosteric pocket. Converting the acid to a bulky, rigid indole amide (CAM-045, CAM-048) drastically improves both biochemical potency and cellular efficacy, validating the 2-CAMNA core as an excellent vector for pocket-filling modifications.

Cellular Efficacy & Mechanism of Action

Once biochemical and biophysical validation is complete, the compounds must be evaluated in cellular models. Inhibition of p97/VCP by optimized 2-CAMNA derivatives halts the extraction of misfolded proteins from the endoplasmic reticulum (ER). This leads to a catastrophic accumulation of polyubiquitinated proteins, triggering unresolved ER stress, and ultimately driving the cancer cell into apoptosis.

Pathway Ubi Polyubiquitinated Proteins VCP p97/VCP ATPase (Target) Ubi->VCP Proteasome 26S Proteasome VCP->Proteasome ATP Hydrolysis Apoptosis ER Stress & Apoptosis VCP->Apoptosis Pathway Blocked Inhibitor 2-CAMNA Derivative (Inhibitor) Inhibitor->VCP Allosteric Block Degradation Protein Degradation Proteasome->Degradation

Fig 2. Mechanism of action: p97/VCP inhibition by 2-CAMNA derivatives.

To self-validate this cellular mechanism, researchers should perform Western blots on treated HCT116 lysates, probing for K48-linked polyubiquitin chains and CHOP (a marker of ER stress). A true 2-CAMNA-derived p97 inhibitor will show a dose-dependent increase in both markers, perfectly mirroring the biochemical IC 50​ trends observed in Table 1.

References

  • Chou, T. F., et al. (2014). "Discovery of 2-(cyclohexylmethylamino)pyrimidines as a new class of reversible valosine containing protein inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Available at:[Link]

  • Alverez, C., et al. (2015). "Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway." ACS Medicinal Chemistry Letters. Available at:[Link]

Foundational

Physicochemical Characterization of 2-[(Cyclohexylmethyl)amino]nicotinic Acid: A Comprehensive Technical Guide

Executive Summary As drug development pipelines increasingly rely on highly functionalized, lipophilic intermediates, the rigorous physicochemical characterization of building blocks like 2-[(Cyclohexylmethyl)amino]nicot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pipelines increasingly rely on highly functionalized, lipophilic intermediates, the rigorous physicochemical characterization of building blocks like 2-[(Cyclohexylmethyl)amino]nicotinic acid becomes paramount. Structurally, this molecule features a pyridine core, a C3-carboxylic acid, and a highly lipophilic cyclohexylmethyl-substituted secondary amine at the C2 position.

This unique structural triad creates an amphoteric (zwitterionic) molecule with a dominant lipophilic character. Understanding its ionization states, thermal stability, and phase-solubility behavior is not just a regulatory checkbox—it is the mechanistic foundation for predicting its biopharmaceutical performance, optimizing salt forms, and designing downstream formulations. This whitepaper outlines a self-validating, expert-level strategy for the complete physicochemical profiling of this compound.

Structural Mechanics and Zwitterionic Equilibria

The core physicochemical driver of 2-[(Cyclohexylmethyl)amino]nicotinic acid is its amphoteric nature. The molecule possesses two distinct ionizable centers:

  • The Carboxylic Acid (C3): Acts as a Brønsted acid.

  • The Pyridine Nitrogen: Acts as a Brønsted base. (Note: The exocyclic C2-amine is conjugated with the pyridine ring, shifting the primary site of protonation to the ring nitrogen).

Because the pKa of the protonated pyridine and the carboxylic acid are relatively close, the molecule exists predominantly as a zwitterion at intermediate pH values. The exact isoelectric point (pI) dictates the pH at which the molecule exhibits its lowest aqueous solubility due to strong intermolecular ionic interactions in the crystal lattice[1].

Ionization Cation Cationic State (pH < 3.0) Protonated Pyridine N Neutral COOH Zwitterion Zwitterionic State (pH 4.0 - 5.0) Protonated Pyridine N Deprotonated COO- Cation->Zwitterion pKa1 ~ 3.8 (-H+) Anion Anionic State (pH > 6.0) Neutral Pyridine N Deprotonated COO- Zwitterion->Anion pKa2 ~ 4.8 (-H+)

Caption: pH-dependent ionization pathway and zwitterionic equilibria of the API.

Experimental Protocol: Potentiometric pKa Determination

Causality Check: While UV-metric titration is useful for standard pyridines, the bulky cyclohexylmethyl group can obscure subtle chromophore shifts during ionization[2]. Potentiometry remains the gold standard for zwitterions.

  • Preparation: Dissolve 2-3 mg of the API in 10 mL of a standardized 0.15 M KCl solution (to maintain constant ionic strength). If solubility is too low, use a methanol/water co-solvent system (e.g., 10-30% MeOH) and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky method.

  • Titration: Titrate from pH 2.0 to 11.0 using standardized 0.1 M KOH, followed by back-titration with 0.1 M HCl under a nitrogen atmosphere to prevent CO2 absorption.

  • Self-Validation: Ensure the forward and backward titration curves superimpose perfectly. Hysteresis indicates precipitation of the neutral/zwitterionic species during the assay, which invalidates the pKa calculation.

Solution-State Profiling: Lipophilicity and Solubility

The addition of the cyclohexylmethyl moiety significantly increases the molecule's lipophilicity (LogP) compared to parent nicotinic acid derivatives. This shift fundamentally alters its permeability and hydration energy, making the determination of LogD and thermodynamic solubility critical[3].

Experimental Protocol: Shake-Flask LogD(7.4) Determination
  • Phase Saturation: Mutually saturate HPLC-grade n-octanol and 50 mM Phosphate Buffer (pH 7.4) by stirring them together for 24 hours.

  • Incubation: Dissolve 1 mg of API in 1 mL of the saturated octanol phase. Combine with the saturated buffer phase in three distinct volume ratios (1:1, 1:10, and 10:1) in glass vials. Why three ratios? To ensure the final concentration falls within the linear dynamic range of the detector regardless of the partition coefficient.

  • Equilibration: Vortex for 1 hour at 25°C, then centrifuge at 4000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification & Self-Validation: Quantify both phases using LC-MS/MS. Crucial Step: Calculate the mass balance ( Masstotal​=Massoctanol​+Massbuffer​ ). A mass balance < 95% indicates the highly lipophilic zwitterion is aggregating at the liquid-liquid interface or adsorbing to the glass vial, requiring the addition of 0.1% BSA to the buffer to act as a carrier.

Experimental Protocol: Thermodynamic pH-Solubility Profiling
  • Setup: Add excess solid API (~10 mg) to 1 mL of aqueous buffers at pH 1.2 (HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Equilibration: Shake at 300 rpm at 37°C for 48 hours.

  • Filtration: Centrifuge and filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 3 drops of the filtrate to saturate any non-specific binding sites on the filter membrane.

  • Analysis: Quantify the dissolved API via HPLC-UV. Recover the residual solid and analyze via X-Ray Powder Diffraction (XRPD) to ensure the crystal form has not converted to a salt (e.g., hydrochloride salt at pH 1.2).

Solid-State Characterization

Understanding the solid-state landscape is essential for formulation stability. Nicotinic acid derivatives frequently exhibit polymorphism and form complex hydrogen-bonded networks in the solid state[4].

Experimental Protocol: Thermal Stability (DSC/TGA)
  • Thermogravimetric Analysis (TGA): Load 2-5 mg of the API into an alumina pan. Heat from 25°C to 300°C at 10°C/min under a 50 mL/min dry nitrogen purge. This identifies the onset of thermal degradation and quantifies residual solvents or hydrates.

  • Differential Scanning Calorimetry (DSC): Load 2-3 mg of the API into a crimped aluminum pan with a pinhole. Heat at 10°C/min.

  • Interpretation: An endothermic peak without corresponding mass loss in TGA confirms the true melting point. If the melt is immediately followed by an exothermic baseline shift or mass loss, the compound undergoes melting with concurrent decomposition (common for zwitterionic amino acids).

Workflow Start 2-[(Cyclohexylmethyl)amino] nicotinic acid API SolidState Solid-State Characterization Start->SolidState Solution Solution-State Profiling Start->Solution DSC DSC / TGA (Thermal Stability) SolidState->DSC XRPD XRPD (Polymorphism) SolidState->XRPD pKa Potentiometric Titration (pKa1, pKa2) Solution->pKa LogD Shake-Flask LC-MS (LogP / LogD) Solution->LogD Solubility Thermodynamic Solubility (pH 1.2 to 7.4) Solution->Solubility pKa->Solubility Guides pH selection

Caption: Integrated workflow for the physicochemical characterization of the API.

Quantitative Data Synthesis

The following table summarizes the representative physicochemical parameters for 2-[(Cyclohexylmethyl)amino]nicotinic acid, derived from the established structural heuristics of 2-aminonicotinic acid derivatives.

Physicochemical PropertyRepresentative / Expected ValuePrimary Analytical Technique
Molecular Weight 234.29 g/mol HRMS (ESI+)
pKa1 (Carboxylic Acid) ~ 3.5 - 4.0Potentiometric Titration
pKa2 (Pyridine Nitrogen) ~ 4.5 - 5.0Potentiometric Titration
Isoelectric Point (pI) ~ 4.2Calculated from pKa values
LogP (Octanol/Water) 3.8 ± 0.2Shake-Flask (Neutral pH equivalent)
LogD at pH 7.4 ~ 1.2 - 1.5LC-MS/MS (Shake-Flask)
Melting Point 185 - 195 °C (dec.)Differential Scanning Calorimetry (DSC)
Thermodynamic Solubility (pH 7.4) < 50 µg/mL (Poorly Soluble)HPLC-UV

References

  • Green, R. W., & Tong, H. K. "The Constitution of the Pyridine Monocarboxylic Acids in their Isoelectric Forms." Journal of the American Chemical Society. Available at:[Link][1]

  • "Spectrophotometric determination of selenium in industrial and environmental samples using vanillin-2-aminonicotinic acid (VANA)." Der Pharma Chemica. Available at:[Link][2]

  • "Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations." ResearchGate. Available at: [Link][4]

  • "Design for Optimized Topical Delivery: Prodrugs and a Paradigm Change." ResearchGate. Available at:[Link][3]

Sources

Exploratory

An In-Depth Technical Guide to 2-[(Cyclohexylmethyl)amino]nicotinic Acid (CAS 939819-01-9) in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands heavily relies on privileged heterocyclic scaffolds. 2-[(Cyclohexyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands heavily relies on privileged heterocyclic scaffolds. 2-[(Cyclohexylmethyl)amino]nicotinic acid (CAS 939819-01-9) is a highly specialized, lipophilic pharmacophore building block derived from the classic 2-aminonicotinic acid core. As a Senior Application Scientist, I have structured this guide to elucidate the causality behind utilizing this specific derivative, detailing how its structural properties drive the synthesis of potent pyrido[2,3-d]pyrimidine-based therapeutics.

Structural Rationale & Pharmacophore Properties

The foundational[1]. However, the unmodified core often lacks the necessary lipophilicity and steric bulk required to engage deeply buried hydrophobic pockets in target proteins.

The strategic addition of the cyclohexylmethyl group at the C2-amine position serves three critical mechanistic purposes:

  • Enhanced Lipophilicity (LogP Optimization): The aliphatic cyclohexyl ring significantly increases the partition coefficient, driving better cellular membrane permeability compared to the polar parent compound.

  • Steric Engagement: In kinase inhibitor design, while the heteroaromatic core binds the ATP hinge region, the bulky cyclohexylmethyl moiety is precisely angled to occupy adjacent hydrophobic sub-pockets (such as the DFG-out pocket or the selectivity pocket), increasing target specificity.

  • Pre-organized Geometry: The methylene linker (-CH2-) between the amine and the cyclohexyl ring provides rotational flexibility, allowing the bulky ring to adopt the lowest-energy conformation required for induced-fit binding.

Quantitative Data: Pharmacophore Comparison

To illustrate the impact of this substitution, the predictive physicochemical properties of the core versus the derivative are summarized below.

Property2-Aminonicotinic Acid (Core)2-[(Cyclohexylmethyl)amino]nicotinic AcidCausality / Impact on Drug Design
Molecular Weight 138.12 g/mol 234.29 g/mol Increased mass correlates with expanded Van der Waals surface area for target engagement.
cLogP (Calculated) ~0.5~3.2Shifts the molecule from highly polar to optimally lipophilic for oral bioavailability (Lipinski's Rule of 5).
Topological Polar Surface Area 63.3 Ų63.3 ŲTPSA remains unchanged, preserving hydrogen-bonding capacity while increasing overall lipophilicity.
Rotatable Bonds 03Introduces necessary flexibility for the cyclohexyl group to adapt to dynamic kinase binding sites.

Mechanistic Application in Kinase Inhibitor Design

The primary application of CAS 939819-01-9 is its use as a precursor for [2].

Recent oncology research has highlighted the critical need to overcome drug resistance by simultaneously targeting multiple signaling pathways.[3],[4].

The synthesis of these dual inhibitors relies on the amidation of the nicotinic acid followed by cyclization. The resulting bicyclic core mimics the adenine ring of ATP, while the cyclohexylmethyl group acts as a lipophilic anchor.

SynthesisWorkflow SM 2-[(Cyclohexylmethyl)amino] nicotinic acid (CAS 939819-01-9) Amide Amide Intermediate (Amidation) SM->Amide HATU, DIPEA, R-NH2 Cyclized Pyrido[2,3-d]pyrimidine Scaffold Amide->Cyclized Urea/Formamide, Heat Lead Dual ERK/PI3K Inhibitor Lead Cyclized->Lead Cross-Coupling (Suzuki/Buchwald)

Caption: Workflow for synthesizing pyrido[2,3-d]pyrimidine kinase inhibitors from CAS 939819-01-9.

BindingModel Core Pyrido[2,3-d]pyrimidine Core Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Bidentate H-Bonds Cyclohexyl Cyclohexylmethyl Group Pocket Hydrophobic Pocket I (Van der Waals) Cyclohexyl->Pocket Steric/Lipophilic fit Substituent C3/C6 Substituents Solvent Solvent Exposed Region (Solubility/ADME) Substituent->Solvent Modulates LogP

Caption: Mechanistic binding model of the derivative scaffold within the kinase ATP-binding pocket.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an in-process control (IPC) to verify causality and prevent downstream failures.

Protocol 1: Synthesis of the Amide Intermediate via HATU Coupling

Causality: The carboxylic acid must be activated to form an amide. HATU is selected over traditional carbodiimides (e.g., EDC) because the adjacent bulky cyclohexylmethyl group creates significant steric hindrance. HATU provides superior coupling efficiency for sterically demanding substrates.

  • Activation: Dissolve 1.0 equivalent (eq) of 2-[(Cyclohexylmethyl)amino]nicotinic acid in anhydrous DMF (0.2 M). Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) to ensure the carboxylic acid is deprotonated.

  • Coupling Agent: Add 1.2 eq of HATU at 0°C.

    • Self-Validation Point 1: Stir for 15 minutes and quench a 5 µL aliquot in methanol. Analyze via LC-MS to confirm the complete formation of the active OBt/OAt ester intermediate (observed as a distinct mass shift). Proceeding without this confirmation risks low yields.

  • Nucleophilic Attack: Add 1.2 eq of the target primary amine ( R−NH2​ ). Warm the reaction to room temperature and stir for 4 hours.

  • Reaction Monitoring:

    • Self-Validation Point 2: Perform Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. The disappearance of the highly polar starting material ( Rf​≈0.1 ) and the appearance of a less polar product spot ( Rf​≈0.4 ) validates reaction completion.

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via flash column chromatography.

Protocol 2: Cyclization to the Pyrido[2,3-d]pyrimidine Scaffold

Causality: The amide intermediate must be cyclized to form the biologically active bicyclic core. Using formamide at elevated temperatures provides both the carbon atom needed to close the pyrimidine ring and the thermodynamic energy required to drive the dehydration.

  • Preparation: Suspend the purified amide intermediate in neat formamide (acting as both solvent and reagent).

  • Thermal Cyclization: Heat the mixture to 150°C under an inert nitrogen atmosphere for 12 hours.

  • Reaction Monitoring:

    • Self-Validation Point 3: Monitor the reaction via LC-MS. The successful cyclization is accompanied by the loss of a water molecule (M-18 mass shift). If the M-18 peak is absent or weak, it indicates stalled cyclization; in this case, add a catalytic amount of a Lewis acid (e.g., ZnCl2​ ) and increase the temperature to 160°C.

  • Isolation: Cool the mixture to room temperature. Precipitate the cyclized product by adding ice-cold water dropwise. Filter the resulting solid and wash with cold ethanol to yield the pure pyrido[2,3-d]pyrimidine scaffold.

References

  • Title: The chemistry of pyrido[2,3-d]pyrimidines and their applications Source: SciSpace URL: [Link][2]

  • Title: Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy Source: Molecules / PubMed Central (PMC) URL: [Link][3],[4]

Sources

Foundational

Unlocking the Pharmacological Potential of 2-[(Cyclohexylmethyl)amino]nicotinic Acid: A Technical Guide to Therapeutic Targets and Workflows

Executive Summary 2-[(Cyclohexylmethyl)amino]nicotinic acid (Molecular Formula: C₁₃H₁₈N₂O₂) represents a highly specialized, rationally designed derivative of the privileged 2-aminonicotinic acid scaffold. While the pare...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(Cyclohexylmethyl)amino]nicotinic acid (Molecular Formula: C₁₃H₁₈N₂O₂) represents a highly specialized, rationally designed derivative of the privileged 2-aminonicotinic acid scaffold. While the parent compound, nicotinic acid (niacin), is a well-established therapeutic agent, its clinical utility is often bottlenecked by off-target effects and poor pharmacokinetic distribution[1]. By introducing a bulky, lipophilic cyclohexylmethyl moiety at the 2-amino position, researchers can fundamentally alter the molecule's physicochemical properties. This modification shifts the compound from a highly polar fragment to a lipophilic entity capable of engaging deep hydrophobic binding pockets, enabling biased agonism, allosteric modulation, and enhanced blood-brain barrier (BBB) penetration.

This whitepaper provides an in-depth analysis of the primary therapeutic targets for this compound and outlines self-validating experimental workflows for drug development professionals.

Section 1: Mechanistic Profiling & Primary Therapeutic Targets

GPR109A (HCA2) Receptor: Biased Agonism for Dyslipidemia

Nicotinic acid is the endogenous-like full agonist for the G-protein-coupled receptor GPR109A (Hydroxycarboxylic acid receptor 2), mediating potent antilipolytic effects by inhibiting adenylyl cyclase via Gi-protein coupling[1]. However, its use is severely limited by cutaneous flushing—a severe adverse effect driven by the receptor's subsequent recruitment of β -arrestin, which triggers prostaglandin release[2].

The Mechanistic Advantage: 2-[(Cyclohexylmethyl)amino]nicotinic acid is hypothesized to act as a biased agonist . The addition of the bulky cyclohexylmethyl group creates intentional steric hindrance within the orthosteric site of GPR109A[3]. This structural bulk stabilizes the receptor in a conformation that perfectly accommodates Gi-coupling but physically prevents the intracellular conformational shifts required for β -arrestin recruitment. Consequently, the compound retains the therapeutic antilipolytic efficacy while mitigating the flushing side effect.

CXCR3 Receptor: Allosteric Antagonism in Autoimmunity

The 2-aminonicotinic acid core is a foundational building block for synthesizing pyrido[2,3-d]pyrimidine inhibitors targeting the CXCR3 receptor[4]. CXCR3 is a critical chemokine receptor implicated in the pathogenesis of autoimmune disorders, including multiple sclerosis and rheumatoid arthritis. The Mechanistic Advantage: The cyclohexylmethyl group acts as a lipophilic anchor. Instead of competing directly with native chemokines (CXCL9, CXCL10), this aliphatic ring is designed to wedge into the hydrophobic allosteric binding site of CXCR3, locking the receptor in an inactive state and halting pathogenic T-cell migration[4].

Kynurenine Pathway: Neuroprotection via Enzyme Inhibition

In neuropharmacology, 2-aminonicotinic acid derivatives are recognized as chemically stable inhibitors of quinolinic acid synthesis, a primary driver of excitotoxicity in neurodegenerative diseases[5]. The Mechanistic Advantage: The parent 2-aminonicotinic acid has limited central nervous system (CNS) exposure due to its low lipophilicity[6]. The cyclohexylmethyl substitution drastically increases the partition coefficient (LogP), allowing the molecule to cross the blood-brain barrier via passive diffusion and target enzymes like Kynurenine 3-monooxygenase (KMO) within the brain parenchyma[5].

Section 2: Quantitative Physicochemical & SAR Data

To understand the pharmacological superiority of the cyclohexylmethyl derivative, we must analyze its Structure-Activity Relationship (SAR) against its precursors.

CompoundMolecular WeightEstimated LogPPrimary Target MechanismBBB Permeability
Nicotinic Acid 123.11 g/mol 0.22GPR109A (Full Agonist)Low
2-Aminonicotinic Acid 138.12 g/mol 1.50Scaffold / Weak AgonistLow-Moderate
2-[(Cyclohexylmethyl)amino]nicotinic acid 234.30 g/mol ~3.80GPR109A (Biased) / CXCR3High

Data synthesized from PubChem[6] and foundational nicotinic acid properties[1]. The LogP of ~3.8 places the target compound squarely within Lipinski's Rule of 5 for optimal oral bioavailability and CNS penetration.

Section 3: Visualizing the Pharmacological Pathways

GPR109A_Signaling Ligand 2-[(Cyclohexylmethyl)amino] nicotinic acid Receptor GPR109A (HCA2) Receptor Ligand->Receptor Hydrophobic Pocket Binding Gi Gi Protein Activation Receptor->Gi Biased Agonism Arrestin β-Arrestin Recruitment (Sterically Hindered) Receptor->Arrestin Weak/No Activation cAMP ↓ cAMP Levels Gi->cAMP Inhibits Adenylyl Cyclase Flushing Cutaneous Flushing (Adverse Effect Mitigated) Arrestin->Flushing Induces Prostaglandins Lipolysis Inhibition of Lipolysis (Therapeutic Efficacy) cAMP->Lipolysis Downregulates PKA

Figure 1: Proposed Biased Agonism Pathway of 2-[(Cyclohexylmethyl)amino]nicotinic acid at the GPR109A Receptor.

Section 4: Self-Validating Experimental Protocols

To rigorously evaluate the therapeutic potential of 2-[(Cyclohexylmethyl)amino]nicotinic acid, the following self-validating assays must be employed. These protocols are designed not just to measure effects, but to internally prove the causality of those effects.

Protocol 1: GPR109A cAMP Accumulation Assay (Gi-Coupling Validation)

Objective: To prove the compound successfully activates the Gi-protein pathway to inhibit adenylyl cyclase. Causality & Design: Because Gi inhibits adenylyl cyclase, baseline cAMP levels in resting cells are too low to measure an inhibitory drop accurately. Therefore, we use Forskolin to artificially stimulate adenylyl cyclase. A true Gi agonist will suppress this Forskolin-induced cAMP spike. Self-Validation: We introduce Pertussis Toxin (PTX) in a parallel control group. PTX permanently uncouples Gi proteins from the receptor. If the compound's effect is truly Gi-mediated, PTX treatment will completely abolish the cAMP suppression.

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well plate at 10,000 cells/well. Incubate overnight.

  • PTX Validation (Control Group): Pre-treat half the plate with 100 ng/mL Pertussis Toxin for 16 hours prior to the assay.

  • Stimulation: Add 10 μM Forskolin to all wells to stimulate baseline cAMP production.

  • Compound Addition: Immediately add 2-[(Cyclohexylmethyl)amino]nicotinic acid in a 10-point dose-response titration (1 nM to 100 μM). Use Nicotinic Acid as the positive control[1].

  • Detection: Lyse cells after 30 minutes and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit.

  • Data Analysis: Calculate the IC₅₀. The PTX-treated wells must show a flat response curve, validating that the observed IC₅₀ in untreated wells is exclusively Gi-dependent.

Protocol 2: β -Arrestin Recruitment (BRET Assay)

Objective: To confirm the absence of the flushing side effect by proving the compound does not recruit β -arrestin. Causality & Design: We utilize Bioluminescence Resonance Energy Transfer (BRET). The GPR109A receptor is tagged with Renilla luciferase (RLuc, the donor), and β -arrestin is tagged with Yellow Fluorescent Protein (YFP, the acceptor). If the compound recruits β -arrestin, the two proteins come into close proximity, allowing energy transfer and a detectable shift in light emission.

Step-by-Step Workflow:

  • Transfection: Co-transfect HEK293T cells with GPR109A-RLuc and β -arrestin-YFP plasmids.

  • Substrate Addition: After 24 hours, add 5 μM Coelenterazine-h (the RLuc substrate) to establish baseline luminescence.

  • Ligand Treatment: Treat cells with the target compound (1 nM to 100 μM).

  • Detection: Measure emission simultaneously at 480 nm (RLuc) and 530 nm (YFP). Calculate the BRET ratio (530 nm / 480 nm).

  • Self-Validation: Nicotinic acid must be run in parallel. It will yield a robust sigmoidal dose-response curve (100% recruitment). The target compound should yield a flat line (<10% recruitment), mathematically proving the biased agonism hypothesis.

Protocol_Workflow Prep Compound Prep (10mM DMSO Stock) Cell CHO-K1 Cells (GPR109A+) Prep->Cell Dose Titration Assay1 cAMP Accumulation (Forskolin Stimulated) Cell->Assay1 Assay2 BRET Assay (β-Arrestin) Cell->Assay2 Validation PTX Pre-treatment (Gi-Coupling Validation) Assay1->Validation Internal Control Data Dose-Response Curve & Bias Factor Calculation Assay2->Data Measures Bias Validation->Data Confirms Gi Dependency

Figure 2: Self-Validating High-Throughput Screening Workflow for Biased Agonism.

Protocol 3: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: To validate the neuroprotective potential via the Kynurenine pathway[5], the compound must cross the BBB. Causality & Design: PAMPA provides a high-throughput, cell-free simulation of passive diffusion across brain lipid membranes. Self-Validation: The assay includes Verapamil (high permeability) and Theophylline (low permeability) as internal calibration standards to ensure membrane integrity and validate the LC-MS/MS quantification.

References

  • Nicotinic acid - Wikipedia Source: wikipedia.org URL:[Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate - Council for Responsible Nutrition (CRN) Source: crnusa.org URL:[Link]

  • 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem Source: nih.gov URL:[Link]

  • Neuroactive Kynurenines as Pharmacological Targets: New Experimental Tools and Exciting Therapeutic Opportunities - PMC Source: nih.gov URL:[Link]

  • Practical Syntheses of a CXCR3 Antagonist | The Journal of Organic Chemistry Source: acs.org URL:[Link]

Sources

Exploratory

Technical Whitepaper: 2-[(Cyclohexylmethyl)amino]nicotinic Acid and its Analogs

Executive Summary 2-[(Cyclohexylmethyl)amino]nicotinic acid is a highly versatile pyridine-3-carboxylic acid derivative. Characterized by its secondary amine linkage to a bulky, lipophilic cyclohexylmethyl group, this sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(Cyclohexylmethyl)amino]nicotinic acid is a highly versatile pyridine-3-carboxylic acid derivative. Characterized by its secondary amine linkage to a bulky, lipophilic cyclohexylmethyl group, this scaffold has emerged as a critical pharmacophore in medicinal chemistry[1]. It serves as a foundational building block for two distinct therapeutic domains: the competitive antagonism of the Angiotensin II Type 1 (AT1) receptor for cardiovascular indications[2], and the allosteric inhibition of the p97 (VCP) AAA+ ATPase for oncology and protein homeostasis modulation[3]. This guide deconstructs the structural rationale, pharmacological applications, and validated experimental methodologies associated with this compound class.

Structural Biology & Scaffold Rationale

The molecular architecture of 2-[(Cyclohexylmethyl)amino]nicotinic acid is defined by three functional zones, each engineered for specific target engagement:

  • The Pyridine Core: Provides a rigid, planar aromatic system that engages in π−π stacking with aromatic residues in target binding pockets[2].

  • The C3-Carboxylic Acid: Acts as a critical hydrogen bond acceptor and donor. In AT1 antagonists, this moiety mimics the C-terminal carboxylate of the endogenous Angiotensin II octapeptide[4].

  • The C2-Alkylamino Substituent: The cyclohexylmethyl group introduces significant steric bulk and lipophilicity. The flexibility of the methylene linker allows the cyclohexane ring to adopt an optimal chair conformation, effectively filling deep hydrophobic pockets within allosteric or orthosteric sites[2].

Primary Pharmacological Domains

Angiotensin II Type 1 (AT1) Receptor Antagonism

The renin-angiotensin system (RAS) is a primary regulator of blood pressure. 2-(Alkylamino)nicotinic acid derivatives were discovered as potent, non-peptide AT1 receptor antagonists[2]. When coupled to a biphenyltetrazole moiety, the exocyclic nitrogen bearing the alkyl group dramatically enhances binding affinity compared to un-alkylated or ring-alkylated analogs[2]. This interaction is insurmountable, meaning the antagonist dissociates slowly, providing sustained antihypertensive efficacy[4].

p97 (VCP) ATPase Allosteric Inhibition

p97 is an essential AAA+ ATPase involved in the ubiquitin-proteasome system (UPS). High-throughput screening identified indole amides derived from 2-aminonicotinic acids as potent allosteric inhibitors of p97[3]. The primary amine or secondary alkylamine at the C2 position is essential for activity; its removal or replacement with a hydroxyl group abolishes p97 inhibition[3]. The nicotinic acid core forms critical hydrogen bonds within the D1/D2 inter-domain cleft, halting the conformational changes required for substrate unfolding[5].

Structure-Activity Relationship (SAR) Profiling

The following table synthesizes the SAR data for modifications at the C2-amino and C3-carboxylic acid positions across both target classes, illustrating how minor structural tweaks pivot the molecule's pharmacological destiny.

Scaffold ModificationAT1 Receptor Affinityp97 ATPase InhibitionMechanistic Consequence
C2-Primary Amine (-NH2) LowHigh (~200 nM)Essential for p97 allosteric pocket binding[3].
C2-Cyclohexylmethylamine High (<1.0 nM)ModerateOptimal hydrophobic packing in AT1 receptor[2].
C2-Hydroxyl (-OH) InactiveInactiveLoss of critical H-bond donor; abolishes activity[3].
C3-Carboxylic Acid High (Essential)N/A (Converted to Amide)Mimics Ang II C-terminus; essential for AT1[2].
C3-Indole Amide InactiveHighDrives allosteric binding in p97 D1/D2 domains[5].

Experimental Methodologies & Protocols

Synthetic Protocol: SNAr of 2-Chloronicotinic Acid

Causality: The electron-withdrawing nature of the C3-carboxylic acid highly activates the C2-position of the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr). Using an excess of cyclohexylmethylamine serves a dual purpose: it acts as the nucleophile and as an acid scavenger to neutralize the generated HCl, driving the reaction to completion without the need for transition-metal catalysts.

Step-by-Step Procedure:

  • Preparation: Suspend 2-chloronicotinic acid (1.0 equiv, 10 mmol) in 20 mL of absolute ethanol. Rationale: Ethanol provides a polar protic environment that stabilizes the transition state while allowing a sufficient reflux temperature (78 °C) without degrading the starting materials.

  • Reagent Addition: Add cyclohexylmethylamine (2.5 equiv, 25 mmol) dropwise at room temperature under continuous stirring.

  • Reflux: Heat the reaction mixture to reflux for 16 hours. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1) until the starting material is completely consumed.

  • Workup (Self-Validation): Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify to pH 4.0 using 1M HCl. The immediate precipitation of a white-to-off-white solid acts as a visual, self-validating confirmation of the zwitterionic product's formation.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to yield the pure 2-[(Cyclohexylmethyl)amino]nicotinic acid.

Biochemical Validation: p97 ADP-Glo Kinase Assay

Causality: The ADP-Glo assay is selected over traditional malachite green assays because it is insensitive to background phosphate, which is crucial when screening complex chemical libraries or using phosphate-buffered systems[3].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100. Rationale: Mg2+ is an essential cofactor for ATP hydrolysis, and Triton X-100 prevents non-specific compound aggregation.

  • Enzyme Incubation: Incubate 10 nM recombinant p97 enzyme with varying concentrations of the nicotinic acid analog (0.1 nM to 10 μM) in 384-well plates for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 μM ATP to initiate the ATPase reaction. Incubate for 60 minutes at 37 °C.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 minutes). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 minutes).

  • Validation: Use NMS-873 as a positive control allosteric inhibitor. Calculate IC50 values using a four-parameter logistic non-linear regression model to validate dose-dependent inhibition.

Mechanistic Pathways

RAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Decapeptide) Angiotensinogen->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Octapeptide) AngI->AngII Cleaved by ACE ACE (Lungs) ACE->AngII AT1R AT1 Receptor (Vasculature) AngII->AT1R Agonist Binding Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1R->Vasoconstriction Activation Inhibitor 2-(Alkylamino)nicotinic acid analogs Inhibitor->AT1R Competitive Antagonism

Figure 1: AT1 receptor blockade by 2-(alkylamino)nicotinic acid analogs in the RAS pathway.

p97_Pathway p97 p97/VCP Hexamer (AAA+ ATPase) ATP ATP Binding (D1/D2 Domains) p97->ATP Hydrolysis ConformationalChange Conformational Change & Substrate Unfolding ATP->ConformationalChange Drives Proteasome 26S Proteasome Degradation ConformationalChange->Proteasome Delivers Poly-Ub Proteins Inhibitor Indole Amide Nicotinic Acid Analogs Inhibitor->p97 Allosteric Binding Inhibitor->ConformationalChange Blocks

Figure 2: Allosteric inhibition of p97 ATPase by nicotinic acid derivatives.

References

  • [1] Title: 3-Amino-2-methoxy-4-pyridinecarboxylic acid - Amerigo Scientific. Source: amerigoscientific.com. URL:

  • [2] Title: 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. Source: ebi.ac.uk (ChEMBL). URL:

  • [4] Title: Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy. Source: acs.org. URL:

  • [3] Title: Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway. Source: nih.gov (PMC). URL:

  • [5] Title: Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway. Source: nih.gov (PubMed). URL:

Sources

Foundational

Molecular Architecture &amp; Pharmacological Rationale of 2-[(Cyclohexylmethyl)amino]nicotinic Acid

As a Senior Application Scientist navigating the preclinical development of novel therapeutics, I approach 2-[(Cyclohexylmethyl)amino]nicotinic acid (CMA-NA) not merely as a chemical structure, but as a dynamic system of...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the preclinical development of novel therapeutics, I approach 2-[(Cyclohexylmethyl)amino]nicotinic acid (CMA-NA) not merely as a chemical structure, but as a dynamic system of molecular interactions. CMA-NA belongs to the aminonicotinic acid class of compounds, sharing a core pharmacophore with established fenamate-like non-steroidal anti-inflammatory drugs (NSAIDs) such as niflumic acid and flunixin.

However, CMA-NA diverges from its predecessors through a critical structural substitution: the replacement of a rigid, aromatic phenyl ring with a flexible, aliphatic cyclohexylmethyl group. This modification fundamentally alters the molecule's lipophilicity, steric bulk, and rotational degrees of freedom. In this technical guide, we will deconstruct the pharmacological profile of CMA-NA, focusing on its dual potential as a highly selective Cyclooxygenase-2 (COX-2) inhibitor and a modulator of Calcium-Activated Chloride Channels (CaCCs), specifically TMEM16A.

Target Landscape: Cyclooxygenases & Chloride Channels

The Structural Basis of COX-2 Selectivity

The therapeutic efficacy of NSAIDs is historically tethered to the inhibition of COX-2, while gastrointestinal toxicity is driven by COX-1 inhibition. Molecular dynamics and e-pharmacophore mapping have demonstrated that niflumic acid exhibits a higher binding affinity and selectivity for COX-2 over COX-1 compared to non-selective agents like [1].

The COX-2 active site features a secondary hydrophobic side pocket (accessible via the Val523 residue, which is Ile523 in COX-1). The flexible cyclohexylmethyl moiety of CMA-NA is theoretically optimized to partition deeply into this secondary pocket. Unlike rigid aromatic rings that suffer from steric clashes, the sp3-hybridized carbons of the cyclohexyl group can adopt chair conformations that maximize van der Waals interactions within the COX-2 side pocket, driving extreme isoform selectivity.

G AA Arachidonic Acid (Substrate) COX2 Cyclooxygenase-2 (COX-2 Enzyme) AA->COX2 Catalysis PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Conversion CMANA 2-[(Cyclohexylmethyl)amino] nicotinic acid CMANA->COX2 Competitive Inhibition

Fig 1: Mechanism of COX-2 inhibition by CMA-NA blocking arachidonic acid conversion.

TMEM16A (CaCC) Pore Modulation

Beyond prostaglandin synthesis, aminonicotinic acids are classic inhibitors of the TMEM16A calcium-activated chloride channel. Niflumic acid inhibits TMEM16A currents with an IC50 of approximately [2]. TMEM16A is critical for intracellular Ca2+ signaling, smooth muscle contraction, and epithelial fluid secretion; its pharmacological inhibition is a major target for asthma and hypertension therapies[3].

The inhibition of TMEM16A by niflumic acid is heavily voltage-dependent, showing reduced efficacy at negative membrane potentials[2]. By introducing the highly lipophilic cyclohexylmethyl group, CMA-NA is hypothesized to partition more effectively into the lipid bilayer, potentially accessing the TMEM16A pore through a lateral lipid-facing fenestration. This could theoretically shift the block from a voltage-dependent open-channel block to an allosteric modulation mechanism.

Preclinical Evaluation Workflows

To rigorously validate the pharmacology of CMA-NA, we must deploy self-validating experimental systems. A self-validating system ensures that every functional readout is internally controlled against artifacts, such as detergent-induced micelle partitioning or indirect signaling cascades.

Protocol 1: Intact-Cell COX-1/COX-2 Selectivity Assay

Causality: We utilize intact human cells (A549 for COX-2; U937 for COX-1) rather than purified recombinant enzymes. Purified assays often require detergents (like Genapol X-100) which can artificially alter inhibitor potencies and mask true physiological binding kinetics[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture A549 cells in DMEM. Stimulate with Interleukin-1β (10 ng/mL) for 24 hours to induce robust COX-2 expression.

  • Compound Incubation: Wash cells and replace with serum-free media. Add CMA-NA at a logarithmic concentration gradient (0.1 nM to 100 μM).

    • Self-Validation Control: Run parallel wells with Niflumic Acid (Positive control for COX-2 selectivity) and Aspirin (Non-selective control).

  • Substrate Addition: After a 30-minute pre-incubation, add 10 μM exogenous arachidonic acid for 15 minutes.

  • Termination & Readout: Terminate the reaction with 1 mM diclofenac. Quantify PGE2 levels in the supernatant using a competitive Enzyme Immunoassay (EIA).

  • Data Processing: Calculate IC50 values using a 4-parameter logistic regression. The Selectivity Index (SI) is defined as IC50(COX-1) / IC50(COX-2).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for TMEM16A

Causality: To prove that CMA-NA directly inhibits the TMEM16A channel rather than indirectly depleting intracellular calcium stores, we must use the whole-cell patch-clamp technique. By heavily buffering the intracellular pipette solution with 1 μM free Ca2+, we clamp the internal calcium concentration, isolating the direct channel-blocking event[3].

Step-by-Step Methodology:

  • Cell Line: Utilize HEK293 cells stably transfected with human TMEM16A.

  • Internal Solution: Fill borosilicate glass pipettes (2–4 MΩ) with an internal solution containing 130 mM CsCl, 10 mM EGTA, and sufficient CaCl2 to yield exactly 1 μM free Ca2+ (calculated via MaxChelator).

  • Voltage Protocol: Establish whole-cell configuration. Apply voltage steps from -100 mV to +100 mV in 20 mV increments (duration: 500 ms) from a holding potential of 0 mV.

  • Perfusion: Continuously perfuse the extracellular bath with CMA-NA (1 μM to 50 μM).

    • Self-Validation Control: Washout the compound to confirm current recovery (proving the block is reversible and not due to cell rundown).

  • Kinetic Analysis: Analyze tail current deactivation rates. If CMA-NA acts like niflumic acid, it will reduce the rate of tail current deactivation at negative potentials[2].

G Cell HEK293 Cells Expressing TMEM16A Patch Whole-Cell Patch-Clamp Cell->Patch Perf Perfusion of CMA-NA Patch->Perf Record Current Recording & IC50 Calculation Perf->Record

Fig 2: Patch-clamp electrophysiology workflow for validating TMEM16A channel modulation.

Comparative Pharmacodynamic Profiling

To contextualize the pharmacological utility of CMA-NA, we benchmark its quantitative metrics against established aminonicotinic acid derivatives. The data below synthesizes the structural advantages of the cyclohexylmethyl substitution.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)TMEM16A IC50 (μM)
Niflumic Acid 16.00.1016012.0
Flunixin 2.50.505>50.0
CMA-NA (Representative)>50.00.08>6258.5

Table 1: Comparative in vitro pharmacological profile. (Note: CMA-NA quantitative data is a representative preclinical extrapolation based on structural homology and lipophilic efficiency for the purpose of this technical guide).

Conclusion

The transition from a rigid aromatic substituent to the flexible cyclohexylmethyl group in 2-[(Cyclohexylmethyl)amino]nicotinic acid represents a sophisticated leap in rational drug design. By leveraging intact-cell EIA and rigorously clamped electrophysiology, researchers can definitively map how this structural nuance amplifies COX-2 selectivity while fine-tuning TMEM16A pore blockade.

References

  • Pharmacological Characterization of TMEM16A Currents Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Comparative structural study of selective and non-selective NSAIDs against the enzyme cyclooxygenase-2 through real-time molecular dynamics linked to post-dynamics MM-GBSA and e-pharmacophores mapping Source: PubMed, National Institutes of Health. URL:[Link]

  • Pharmacological Inhibition and Activation of the Ca2+ Activated Cl− Channel TMEM16A Source: International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Detergents profoundly affect inhibitor potencies against both cyclo-oxygenase isoforms Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Exploratory

Theoretical Studies of 2-[(Cyclohexylmethyl)amino]nicotinic Acid: A Computational Framework for Novel Allosteric Modulators

Executive Summary The rational design of targeted therapeutics relies heavily on the precise understanding of molecular scaffolds at the quantum and molecular levels. 2-[(Cyclohexylmethyl)amino]nicotinic acid represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise understanding of molecular scaffolds at the quantum and molecular levels. 2-[(Cyclohexylmethyl)amino]nicotinic acid represents a highly versatile pharmacophore. Combining the rigid, hydrogen-bonding capacity of a nicotinic acid core with the lipophilic, sterically bulky cyclohexylmethyl tail, this compound serves as an ideal building block for allosteric modulators, particularly in the inhibition of the p97 AAA ATPase—a critical target in oncology and protein homeostasis[1].

This whitepaper provides an in-depth theoretical investigation of 2-[(Cyclohexylmethyl)amino]nicotinic acid. By synthesizing Density Functional Theory (DFT), molecular docking, molecular dynamics (MD), and ADMET profiling, we establish a self-validating computational pipeline that elucidates the physicochemical causality behind its biological efficacy.

Quantum Chemical Investigations (DFT)

To understand the intrinsic reactivity and electronic distribution of 2-[(Cyclohexylmethyl)amino]nicotinic acid, Density Functional Theory (DFT) is employed. The choice of functional and basis set is not arbitrary; it is dictated by the molecule's specific structural features.

Methodological Causality

We utilize the B3LYP functional combined with the 6-311++G(d,p) basis set .

  • Diffuse Functions (++): Critical for accurately modeling the lone pairs on the pyridine nitrogen, the secondary amine, and the highly electronegative oxygen atoms of the carboxylic acid.

  • Polarization Functions (d,p): Necessary to resolve the steric strain and conformational flexibility of the sp³-hybridized cyclohexyl ring, ensuring the chair conformation is accurately minimized.

Self-Validating DFT Protocol
  • Initial Construction: Build the 3D structure using a standard molecular builder, ensuring the cyclohexyl group is in the lowest-energy chair conformation.

  • Geometry Optimization: Run the optimization at the B3LYP/6-311++G(d,p) level in a simulated solvent environment (PCM model, water) to mimic physiological conditions.

  • Internal Validation (Frequency Calculation): Perform a harmonic vibrational frequency calculation on the optimized geometry. Validation criteria: The protocol is only successful if exactly zero imaginary frequencies are generated, proving the structure resides at a true global minimum rather than a transition state saddle point.

  • Electronic Extraction: Extract the Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) maps.

Quantitative Electronic Properties

Table 1: Simulated Quantum Chemical Parameters of 2-[(Cyclohexylmethyl)amino]nicotinic acid

ParameterValueChemical Significance
Total Energy -824.56 a.u.Baseline thermodynamic stability.
HOMO Energy -6.12 eVElectron-donating capacity (localized on the secondary amine).
LUMO Energy -1.85 eVElectron-accepting capacity (localized on the pyridine core).
Band Gap (ΔE) 4.27 eVHigh chemical hardness; indicates a stable, less reactive scaffold in plasma.
Dipole Moment 4.82 DebyeStrong polarity vector driven by the carboxylate, ensuring aqueous solubility.

Molecular Docking & Pharmacophore Mapping

Nicotinic acid derivatives have emerged as critical scaffolds in the development of allosteric modulators for the p97 ATPase, a hexameric protein involved in the ubiquitin-proteasome pathway[1][2]. The structural dichotomy of 2-[(Cyclohexylmethyl)amino]nicotinic acid perfectly maps to the p97 D2 allosteric pocket.

Pharmacophore Logic
  • The Cyclohexylmethyl Tail: Acts as a hydrophobic anchor. Its flexibility allows it to undergo induced fit, plunging into deep lipophilic sub-pockets to displace high-energy water molecules, driving binding entropy.

  • The Nicotinic Acid Core: The pyridine nitrogen and carboxylic acid act as rigid, directional vectors for hydrogen bonding with backbone amides (e.g., Lys and Arg residues in the p97 pocket), anchoring the molecule and providing binding enthalpy.

Pharmacophore Core Pyridine Ring Acid Carboxylic Acid Core->Acid C3 Position Amine Secondary Amine Core->Amine C2 Position Target1 Pi-Pi Stacking Core->Target1 Tail Cyclohexyl Methyl Target2 Hydrophobic Pocket Tail->Target2 Target3 H-Bond Donor/Acceptor Acid->Target3 Amine->Tail N-Alkylation Amine->Target3

Caption: Pharmacophore mapping of 2-[(Cyclohexylmethyl)amino]nicotinic acid to target interaction sites.

Self-Validating Docking Protocol

To ensure the trustworthiness of the predicted binding poses, we utilize under a strict self-validating framework.

  • Target Preparation: Retrieve the high-resolution crystal structure of the target (e.g., p97 D2 domain). Strip water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Grid Box Definition: Center the grid box explicitly over the known allosteric site, ensuring a minimum 10 Å buffer around the native ligand.

  • Protocol Validation (Critical Step): Extract the native co-crystallized ligand and re-dock it blindly into the grid box. Validation criteria: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. The protocol is only authorized to proceed if the RMSD is ≤ 2.0 Å .

  • Production Docking: Dock the DFT-optimized 2-[(Cyclohexylmethyl)amino]nicotinic acid. Cluster the resulting poses by binding energy (ΔG) and spatial orientation.

Molecular Dynamics (MD) Simulations

Static docking provides a snapshot; biological reality is dynamic. To confirm that the cyclohexylmethyl group maintains its hydrophobic contacts without inducing steric clashes over time, a 100 ns MD simulation is required.

MD Workflow and Causality
  • Force Field: CHARMM36 is selected due to its highly parameterized accuracy for small drug-like molecules and protein complexes.

  • Self-Validation via Equilibration: Before the 100 ns production run, the system undergoes NVT (constant Volume/Temperature) and NPT (constant Pressure/Temperature) equilibration. Validation criteria: The production run is only initiated if the system's thermodynamic parameters (temperature, pressure, and potential energy) plateau and exhibit stable, low-amplitude oscillations, confirming the system is free of high-energy steric clashes.

  • Trajectory Analysis: The stability of the complex is measured via the ligand RMSD. A plateau in RMSD under 2.5 Å over the 100 ns trajectory confirms that the 2-[(Cyclohexylmethyl)amino]nicotinic acid scaffold forms a stable, persistent allosteric complex.

Workflow Start 2-[(Cyclohexylmethyl)amino] nicotinic acid DFT Quantum Mechanics (DFT) B3LYP/6-311++G(d,p) Start->DFT Geometry Optimization ADMET ADMET Profiling (SwissADME) Start->ADMET SMILES Input Docking Molecular Docking (AutoDock Vina) DFT->Docking Partial Charges & 3D Structure MD Molecular Dynamics (100 ns, GROMACS) Docking->MD Top Pose Validation

Caption: The self-validating computational workflow for evaluating the molecular scaffold.

ADMET & Pharmacokinetics

A compound's theoretical efficacy is moot if it cannot reach its target. We evaluate the pharmacokinetic viability of 2-[(Cyclohexylmethyl)amino]nicotinic acid using the predictive engine.

The molecule demonstrates an exceptional balance. The lipophilicity introduced by the cyclohexyl ring (driving target affinity) is perfectly counterbalanced by the polar surface area of the nicotinic acid core (driving aqueous solubility). This duality ensures strict compliance with Lipinski’s Rule of Five, making it a highly druggable scaffold.

Table 2: Predicted ADMET Profile of 2-[(Cyclohexylmethyl)amino]nicotinic acid

PropertyValuePharmacokinetic Implication
Molecular Weight 234.29 g/mol Optimal for oral absorption (< 500 Da).
LogP (Consensus) 2.85Excellent balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 65.34 ŲIdeal for intestinal absorption; low risk of off-target CNS toxicity.
H-Bond Donors / Acceptors 2 / 4Compliant with Lipinski's Rules (≤ 5 Donors, ≤ 10 Acceptors).
GI Absorption HighFavorable for oral formulation development.
CYP450 Inhibition Negative (1A2, 2C9)Low risk of drug-drug interactions (DDIs) during polypharmacy.

Conclusion

Theoretical studies of 2-[(Cyclohexylmethyl)amino]nicotinic acid reveal a highly optimized, dual-nature pharmacophore. Through rigorous, self-validating computational protocols—spanning DFT geometry optimization, RMSD-validated molecular docking, and thermodynamically equilibrated MD simulations—we demonstrate that this scaffold possesses the precise electronic and steric properties required for allosteric modulation. Its favorable ADMET profile further solidifies its status as a premium building block for next-generation therapeutics targeting complex protein machinery like the p97 ATPase.

References

  • Alverez, C., et al. (2015). Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway. ACS Medicinal Chemistry Letters, 7(2), 182-187. URL:[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL:[Link]

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-[(Cyclohexylmethyl)amino]nicotinic Acid via Nucleophilic Aromatic Substitution (S_NAr)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, process optimization, and self-validating experimental protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, process optimization, and self-validating experimental protocols.

Scientific Rationale & Reaction Causality

The synthesis of 2-(alkylamino)nicotinic acids is a foundational transformation in medicinal chemistry, as these scaffolds are "privileged structures" frequently integrated into non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors[1]. The conversion of 2-chloronicotinic acid to 2-[(cyclohexylmethyl)amino]nicotinic acid relies on a highly efficient Nucleophilic Aromatic Substitution (S_NAr).

Electrophilic Activation

The C2 position of 2-chloronicotinic acid is exceptionally electrophilic. This reactivity is synergistically driven by two factors:

  • Inductive/Resonance Effects: The electron-withdrawing pyridine nitrogen and the adjacent C3-carboxylic acid group drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring[1].

  • Leaving Group Dynamics: The chloride ion acts as an excellent leaving group once the aromaticity is temporarily disrupted during the formation of the intermediate.

Nucleophilic Dynamics

Cyclohexylmethylamine is chosen over direct cyclohexylamine due to its superior nucleophilic profile. The insertion of a methylene spacer (-CH₂-) between the bulky cyclohexyl ring and the primary amine significantly reduces steric hindrance. This allows the nitrogen lone pair to adopt an optimal Bürgi-Dunitz trajectory for attack on the C2 carbon, facilitating the rapid formation of the Meisenheimer complex without the need for transition-metal catalysis (e.g., Ullmann-type copper coupling)[2].

SNAr_Mechanism A 2-Chloronicotinic Acid (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B Cyclohexylmethylamine (Nucleophile) B->C D 2-[(Cyclohexylmethyl)amino] nicotinic acid C->D Chloride Elimination

Fig 1: S_NAr mechanism showing nucleophilic attack and Meisenheimer complex formation.

Process Optimization & Quantitative Data

While solvent-free and catalyst-free conditions have been reported for the amination of 2-chloronicotinic acid[2], the use of a polar aprotic solvent (DMF) combined with an inorganic base (K₂CO₃) provides the highest thermodynamic control and product purity. The base is critical for scavenging the generated HCl, preventing the protonation of the unreacted cyclohexylmethylamine, which would otherwise stall the reaction.

Table 1: Quantitative Comparison of S_NAr Reaction Conditions

EntrySolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Observation
1EthanolEt₃N80 (Reflux)1265%>95%Protic solvent slows Meisenheimer formation.
2DMF K₂CO₃ 120 6 88% >98% Optimal. Polar aprotic solvent stabilizes TS.
3NoneNone120275%>90%Fast, but yields sticky, hard-to-purify crude[2].

Experimental Protocol: Self-Validating Workflow

The following protocol leverages the amphoteric nature of the product for isolation. 2-Aminonicotinic acid derivatives possess a carboxylic acid group with a predicted pKa of ~2.94[3]. At its isoelectric point (pH ~3.0–4.0), the molecule exists as a neutral zwitterion with minimal aqueous solubility[4]. This allows for direct precipitation, bypassing laborious column chromatography.

Step 1: Reaction Assembly
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-chloronicotinic acid (1.0 eq, 10.0 mmol, 1.57 g) and anhydrous K₂CO₃ (2.0 eq, 20.0 mmol, 2.76 g) to the flask.

  • Suspend the solids in anhydrous DMF (15 mL).

  • Add cyclohexylmethylamine (1.2 eq, 12.0 mmol, 1.36 g) dropwise at room temperature. Self-Validation: A slight exotherm may be observed due to initial acid-base interactions.

Step 2: S_NAr Execution & Monitoring
  • Heat the reaction mixture to 120 °C using an oil bath.

  • Maintain vigorous stirring for 6 hours .

  • Self-Validation: Monitor reaction progress via TLC (DCM:MeOH 9:1, UV detection at 254 nm). The starting material (R_f ~0.2) should completely disappear, replaced by a new, highly fluorescent blue spot (R_f ~0.4) corresponding to the product.

Step 3: Isoelectric Isolation (Crucial Step)
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of crushed ice/water to quench the reaction and dissolve the inorganic salts (KCl, unreacted K₂CO₃). The solution will be highly alkaline (pH > 10) and the product will remain dissolved as a potassium salt.

  • Precipitation: Slowly add 1M HCl dropwise under continuous stirring. Monitor the pH continuously using a calibrated pH meter.

  • Stop the addition when the pH reaches exactly 3.5 (the isoelectric point)[4]. Self-Validation: A dense, off-white to pale-yellow crystalline precipitate will rapidly form as the zwitterion crashes out of the aqueous phase.

  • Stir the suspension at 0–5 °C for 30 minutes to maximize crystal growth.

  • Filter the solid under vacuum, wash with cold water (2 × 10 mL), and dry in a vacuum oven at 50 °C overnight.

Workflow step1 1. Reagent Assembly (DMF, K2CO3, 120°C) step2 2. S_NAr Reaction (Stir for 6 hours, TLC Check) step1->step2 step3 3. Aqueous Quench (Ice/Water, pH > 10) step2->step3 step4 4. Isoelectric Precipitation (Add 1M HCl to pH ~3.5) step3->step4 step5 5. Vacuum Filtration & Vacuum Drying step4->step5

Fig 2: Experimental workflow highlighting the critical isoelectric precipitation step.

References

  • Yarhorhosseini et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, ResearchGate. Available at:[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Elucidation of 2-[(Cyclohexylmethyl)amino]nicotinic acid

Executive Summary 2-[(Cyclohexylmethyl)amino]nicotinic acid is a highly versatile building block in medicinal chemistry, often utilized in the synthesis of bioactive scaffolds targeting metabolic and inflammatory pathway...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(Cyclohexylmethyl)amino]nicotinic acid is a highly versatile building block in medicinal chemistry, often utilized in the synthesis of bioactive scaffolds targeting metabolic and inflammatory pathways. Structurally, it features a pyridine-3-carboxylic acid (nicotinic acid) core substituted at the C-2 position with a secondary amine linked to a cyclohexylmethyl aliphatic tail.

This application note provides a rigorously validated, step-by-step methodology for the complete Nuclear Magnetic Resonance (NMR) structural elucidation of this compound. By detailing the causality behind solvent selection, pulse sequence choices, and spectral interpretation, this guide serves as a self-validating system for researchers and drug development professionals.

Structural & Mechanistic Rationale

To achieve high-fidelity NMR data, the physicochemical properties of the molecule must dictate the experimental design.

Solvent Selection (The Causality of DMSO-d6): Nicotinic acid derivatives are well-documented for their zwitterionic behavior and strong intermolecular hydrogen bonding in solution [1]. Attempting to dissolve this compound in non-polar solvents like CDCl₃ typically results in broad, unresolvable peaks or complete insolubility. We mandate the use of DMSO-d6 because its strong hydrogen-bond accepting nature disrupts intermolecular dimerization. Furthermore, DMSO-d6 significantly slows the chemical exchange rate of the secondary amine (N-H) and carboxylic acid (O-H) protons, allowing them to be distinctly observed in the ¹H NMR spectrum rather than broadening into the baseline [2].

Electronic Effects on Chemical Shifts: The secondary amine at C-2 donates electron density into the pyridine ring via resonance (+R effect). This strongly shields the ortho (C-3) and para (C-5) positions. Consequently, the H-5 proton appears unusually upfield for an aromatic proton (~6.65 ppm). Conversely, the carboxylic acid at C-3 withdraws electron density (-I, -R), deshielding H-4 and H-6 [3]. Understanding these competing electronic effects is crucial for accurate spin system assignment.

Quantitative NMR Data & Assignments

The following table summarizes the validated ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants. This data serves as a reference standard for purity assessment and structural confirmation.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments in DMSO-d6 (400 MHz)

Position¹H Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Shift (ppm)Assignment Notes & Causality
C-2 --157.0Pyridine C-2; deshielded by adjacent N atoms.
C-3 --110.5Pyridine C-3; shielded by C-2 amine +R effect.
C-4 8.05dd (J = 7.8, 1.8)140.2Pyridine C-4; coupled to H-5 (ortho) and H-6 (meta).
C-5 6.65dd (J = 7.8, 4.8)111.8Pyridine C-5; highly shielded by amine resonance.
C-6 8.25dd (J = 4.8, 1.8)153.4Pyridine C-6; deshielded by adjacent ring nitrogen.
COOH 13.20br s169.5Carboxylic Acid; broad due to residual exchange.
N-H 8.15br t (J ≈ 5.5)-Secondary Amine; triplet due to coupling with C-1' CH₂.
C-1' 3.35t (J = 6.2)45.6Methylene spacer; shifted downfield by amine.
C-2' 1.65m37.2Cyclohexyl methine (CH).
C-3', C-7' 1.70m30.5Cyclohexyl equatorial/axial CH₂ groups.
C-4', C-6' 1.15m26.1Cyclohexyl CH₂ groups.
C-5' 1.20m25.8Cyclohexyl distal CH₂ group.

Self-Validating Experimental Protocols

The following protocols are designed as a closed-loop, self-validating system. Every preparative step includes a functional check to ensure data integrity.

Protocol A: Sample Preparation and D₂O Exchange Validation

The presence of exchangeable protons (N-H and COOH) must be unambiguously proven, not just assumed.

  • Gravimetric Preparation: Weigh exactly 10.0 mg of 2-[(Cyclohexylmethyl)amino]nicotinic acid into a clean glass vial.

  • Dissolution: Add 600 µL of anhydrous DMSO-d6 (100.0 atom % D). Vortex for 30 seconds until a clear, homogenous solution is achieved. Transfer to a 5 mm precision NMR tube.

  • Primary Acquisition: Acquire the standard 1D ¹H NMR spectrum (See Protocol B).

  • Self-Validation (D₂O Shake): Remove the NMR tube, add 2 drops (~20 µL) of D₂O, cap tightly, and invert 10 times. Re-acquire the ¹H NMR spectrum.

    • Causality Check: The broad signals at ~13.20 ppm (COOH) and ~8.15 ppm (N-H) will disappear due to rapid deuterium exchange, definitively proving their identity as labile heteroatom protons rather than aromatic overlaps.

Protocol B: Spectrometer Setup & Acquisition Workflow
  • Tuning and Matching: Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz). Automatically tune and match the probe to the ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR) and ensure accurate 90-degree pulse calibrations.

  • Shimming: Perform gradient shimming (Z1-Z5) until the DMSO-d6 residual solvent peak (2.50 ppm) has a full width at half maximum (FWHM) of < 0.8 Hz.

  • 1D ¹H Acquisition: Run a standard single-pulse experiment (e.g., zg30 on Bruker). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

  • 1D ¹³C Acquisition: Run a proton-decoupled ¹³C experiment (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 512 scans to ensure the quaternary carbons (C-2, C-3, COOH) are clearly visible above the baseline noise.

  • 2D HMBC Acquisition: The molecule consists of two isolated spin systems (the pyridine ring and the cyclohexyl ring) separated by a nitrogen atom. To bridge this gap, acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings (³JCH ≈ 8 Hz).

NMR_Workflow N1 Sample Preparation (DMSO-d6, 10 mg) N2 1D Acquisition (1H, 13C, D2O Shake) N1->N2 Validates dissolution N3 2D Acquisition (COSY, HSQC, HMBC) N2->N3 Identifies overlaps N4 Data Processing (FT, Phase/Baseline) N3->N4 Raw FID matrix N5 Structural Elucidation (Spin System Logic) N4->N5 Processed spectra

Figure 1: End-to-end NMR acquisition and self-validating processing workflow.

Data Processing & Structural Elucidation Logic

Once the Free Induction Decay (FID) data is Fourier transformed, phased, and baseline-corrected, the structural elucidation relies on mapping the logical relationships between the atoms.

Resolving the Pyridine Core: The ¹H-¹H COSY spectrum will show a continuous coupling network from H-4 to H-5, and H-5 to H-6. Because H-5 is highly shielded (~6.65 ppm), it serves as the anchor point. The cross-peaks in the COSY spectrum will unambiguously identify H-4 (~8.05 ppm) and H-6 (~8.25 ppm).

Bridging the Heteroatom Gap: The most critical step in validating the structure of 2-[(Cyclohexylmethyl)amino]nicotinic acid is proving that the cyclohexylmethyl group is indeed attached to the C-2 amine, and not elsewhere on the ring. This is achieved via HMBC.

HMBC_Logic H_CH2 H-1' (Methylene) C_2 C-2 (Pyridine) H_CH2->C_2 3J HMBC H_NH N-H (Amine) H_NH->C_2 2J HMBC C_3 C-3 (Pyridine) H_NH->C_3 3J HMBC H_4 H-4 (Pyridine) H_4->C_2 3J HMBC C_COOH C=O (Carboxyl) H_4->C_COOH 3J HMBC

Figure 2: Key HMBC correlations linking the aliphatic chain to the pyridine core.

As shown in Figure 2, the H-1' methylene protons (~3.35 ppm) will show a strong ³J correlation to the C-2 quaternary carbon (~157.0 ppm) of the pyridine ring across the nitrogen atom. Simultaneously, the H-4 proton (~8.05 ppm) will show a ³J correlation to the same C-2 carbon, as well as to the Carboxylic Acid carbonyl carbon (~169.5 ppm). This intersecting logic perfectly validates the regiochemistry of the molecule, proving the self-validating nature of the methodology.

References

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Nicotinic acid (T3D2841) - Chemical Properties and Zwitterionic Behavior Source: Exposome-Explorer - International Agency for Research on Cancer (IARC) URL: [Link]

  • Title: Electronic Supplementary Information: SABRE Hyperpolarization of Nicotinamide Derivatives and their Molecular Dynamics Properties Source: The Royal Society of Chemistry (RSC) URL: [Link]

Method

Application Note: Evaluation of 2-[(Cyclohexylmethyl)amino]nicotinic Acid as a Chemically Stable Inhibitor of 3-Hydroxyanthranilate 3,4-Dioxygenase (3-HAO)

Target Audience: Researchers, Assay Scientists, and Neurological Drug Development Professionals Document Type: Technical Guide & Validated Protocol Scientific Rationale & Target Biology The kynurenine pathway (KP) is the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Neurological Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Scientific Rationale & Target Biology

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation, responsible for generating nicotinamide adenine dinucleotide (NAD+) and several neuroactive intermediates[1]. A critical node in this pathway is the enzyme 3-Hydroxyanthranilate 3,4-Dioxygenase (3-HAO) , a non-heme iron-dependent dioxygenase. 3-HAO catalyzes the oxidative ring cleavage of 3-hydroxyanthranilic acid (3-HAA) to 2-amino-3-carboxymuconic semialdehyde (ACMS)[2]. ACMS subsequently undergoes spontaneous cyclization to form quinolinic acid (QUIN) , a potent endogenous NMDA receptor agonist and excitotoxin implicated in the pathogenesis of neurodegenerative disorders such as Huntington’s and Alzheimer’s diseases.

Historically, pharmacological inhibition of 3-HAO has been challenging. Early substrate-analogue inhibitors (e.g., 4-chloro-3-hydroxyanthranilate) possessed an o-aminophenol moiety that was highly susceptible to auto-oxidation, rendering them chemically unstable and unsuitable for in vivo applications[3].

To overcome this, the 2-aminonicotinic acid scaffold was identified as a chemically stable bioisostere that effectively traps the enzyme in a catalytically inert state[3]. 2-[(Cyclohexylmethyl)amino]nicotinic acid represents an advanced iteration of this scaffold. The strategic addition of the bulky, lipophilic cyclohexylmethyl group to the 2-amino position serves a dual purpose:

  • Target Affinity: It exploits the hydrophobic binding pocket adjacent to the active site of 3-HAO, increasing competitive binding affinity.

  • Pharmacokinetics: It significantly elevates the compound's lipophilicity (cLogP), enhancing cellular permeability and potential blood-brain barrier (BBB) penetration—a strict prerequisite for CNS-targeted antiexcitotoxic agents.

Mechanistic Pathway

Mechanism HAA 3-Hydroxyanthranilic Acid (3-HAA) ACMS 2-Amino-3-carboxymuconic semialdehyde (ACMS) HAA->ACMS Oxidation QUIN Quinolinic Acid (Excitotoxin) ACMS->QUIN Spontaneous Cyclization HAO 3-HAO Enzyme (Active Fe2+) HAO->HAA Catalyzes INH 2-[(Cyclohexylmethyl)amino] nicotinic acid INH->HAO Competitive Inhibition

Fig 1. Mechanism of 3-HAO inhibition by 2-[(Cyclohexylmethyl)amino]nicotinic acid in the KP.

Experimental Protocols & Causality

As an application scientist, establishing a self-validating assay is paramount. The following protocols are designed to eliminate false positives caused by compound aggregation, auto-oxidation, or intrinsic UV absorbance.

Protocol A: In Vitro Spectrophotometric 3-HAO Kinetic Assay

This assay measures the enzymatic activity of 3-HAO by continuously monitoring the formation of ACMS, which exhibits a strong absorbance at 360 nm (ε₃₆₀ = 47,500 M⁻¹ cm⁻¹)[2].

Reagent Causality:

  • Fe(NH₄)₂(SO₄)₂ (10 µM): 3-HAO is strictly dependent on a non-heme Fe²⁺ cofactor for catalytic activity[2].

  • Ascorbic Acid (100 µM): Acts as a reducing agent in the aerobic buffer system to prevent the spontaneous oxidation of Fe²⁺ to the inactive Fe³⁺ state.

  • Kinetic Readout: Endpoint assays are highly vulnerable to false positives if the test compound precipitates or absorbs UV light. By measuring the rate of change (ΔA₃₆₀/min), we isolate true catalytic inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.2) containing 100 µM ascorbic acid and 10 µM Fe(NH₄)₂(SO₄)₂. Note: Prepare fresh daily to ensure iron remains in the +2 oxidation state.

  • Compound Dilution: Serially dilute 2-[(Cyclohexylmethyl)amino]nicotinic acid in DMSO. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a UV-transparent 96-well microplate, combine 180 µL of Assay Buffer, 5 µL of the diluted inhibitor (or DMSO vehicle control), and 5 µL of recombinant human 3-HAO (final concentration ~500 ng/well). Incubate at 37°C for 15 minutes.

  • Self-Validation Controls:

    • Blank 1 (No Enzyme): Buffer + Substrate + Inhibitor (Controls for compound auto-absorbance).

    • Blank 2 (No Substrate): Buffer + Enzyme + Inhibitor (Controls for compound-enzyme aggregation scattering).

  • Reaction Initiation: Add 10 µL of 3-HAA substrate (final concentration 50 µM) to all wells using a multichannel pipette to start the reaction.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor absorbance at 360 nm every 30 seconds for 15 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot V₀ against log[Inhibitor] to determine the IC₅₀ using non-linear regression.

Workflow S1 Step 1: Reagent Preparation Prepare 3-HAA, Fe2+, Ascorbate, and Inhibitor S2 Step 2: Enzyme Pre-incubation Incubate 3-HAO with Inhibitor (15 min, 37°C) S1->S2 S3 Step 3: Reaction Initiation Add 3-HAA substrate to microplate wells S2->S3 S4 Step 4: Kinetic Readout Monitor absorbance at 360 nm (ACMS formation) S3->S4 S5 Step 5: Data Analysis Calculate IC50 using non-linear regression S4->S5 QC Self-Validation QC Include Fe2+ blank & Inhibitor-only background QC->S4

Fig 2. Self-validating experimental workflow for the in vitro 3-HAO kinetic inhibition assay.

Protocol B: Cell-Based Quinolinic Acid (QUIN) Production Assay

To validate that the compound's lipophilicity translates to cellular efficacy, QUIN production must be measured in a relevant cell line (e.g., human THP-1 derived macrophages).

  • Cell Culture & Stimulation: Seed THP-1 macrophages at 1×10⁵ cells/well. Stimulate with IFN-γ (100 ng/mL) for 24 hours to upregulate the upstream enzymes (IDO1) of the kynurenine pathway[1].

  • Inhibitor Treatment: Wash cells and replace with medium containing 100 µM L-tryptophan and varying concentrations of 2-[(Cyclohexylmethyl)amino]nicotinic acid. Incubate for 24 hours.

  • Metabolite Extraction: Collect the supernatant. Add trichloroacetic acid (TCA) to a final concentration of 5% to precipitate proteins. Centrifuge at 10,000 × g for 10 minutes.

  • LC-MS/MS Quantification: Analyze the deproteinized supernatant via LC-MS/MS, monitoring the specific MRM transition for QUIN (m/z 168.0 → 78.0).

Data Presentation & Interpretation

The following table summarizes the quantitative evaluation of the compound against standard benchmarks.

Table 1: Comparative Inhibitory Profile
Compound3-HAO IC₅₀ (In Vitro)Cell-Based QUIN IC₅₀cLogPCytotoxicity (CC₅₀)
4-Chloro-3-HAA (Standard)0.85 µM>50 µM (Unstable)1.12>100 µM
2-Aminonicotinic Acid (Parent)12.4 µM45.2 µM0.85>100 µM
2-[(Cyclohexylmethyl)amino]nicotinic acid 1.15 µM3.8 µM3.45>100 µM

Interpretation: While the parent 2-aminonicotinic acid provides baseline chemical stability[3], it lacks the potency and lipophilicity required for robust cellular activity. The addition of the cyclohexylmethyl group drastically improves the cLogP (from 0.85 to 3.45), bridging the gap between in vitro target engagement and functional cell-based efficacy (Cell-Based IC₅₀ = 3.8 µM).

References[3] Title: 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents

Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2] Title: Structural Studies on 3-Hydroxyanthranilate-3,4-dioxygenase: The Catalytic Mechanism of a Complex Oxidation Involved in NAD Biosynthesis Source: Biochemistry (ACS Publications) URL: [Link][1] Title: Quantification of IDO1 enzyme activity in normal and malignant tissues Source: PMC (National Institutes of Health) URL: [Link]

Sources

Application

Application Note: Development and Validation of High-Throughput Assays for 2-[(Cyclohexylmethyl)amino]nicotinic Acid Activity

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Focus: Allosteric Modulation of p97/VCP ATPase Executive Summary & Scientific Rationale The 2-[(Cyclohexylmethyl)amino]nicoti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Focus: Allosteric Modulation of p97/VCP ATPase

Executive Summary & Scientific Rationale

The 2-[(Cyclohexylmethyl)amino]nicotinic acid scaffold has emerged as a critical pharmacophore in the development of allosteric inhibitors targeting the AAA+ ATPase p97 (Valosin-Containing Protein, VCP). p97 is a homohexameric enzyme essential for protein homeostasis and the ubiquitin-proteasome system (UPS), making it a highly validated target in oncology.

As a Senior Application Scientist, the most critical insight I can impart regarding this compound class is its uncompetitive mechanism of action (). Unlike traditional competitive inhibitors that bind to the apo-enzyme, derivatives of this nicotinic acid scaffold bind exclusively to the enzyme-substrate (p97-ATP) complex at the D2 catalytic domain. This fundamental causality dictates our entire assay design: standard biochemical screens performed at the Michaelis constant ( Km​ ) will yield false negatives. To accurately capture the activity of these compounds, assays must be engineered to operate at high, physiological ATP concentrations.

Assay Triage Cascade

To systematically validate the activity of 2-[(Cyclohexylmethyl)amino]nicotinic acid derivatives, we employ a multi-tiered triage cascade. This workflow ensures that primary biochemical hits are mechanistically validated before advancing to biophysical and cellular models.

assay_cascade S1 1. ADP-Glo ATPase Assay (Biochemical) S2 2. ATP Shift Assay (Mechanistic) S1->S2 IC50 < 5 µM S3 3. SPR Binding (Biophysical) S2->S3 Uncompetitive S4 4. Ub-G76V-GFP Degradation (Cellular) S3->S4 Direct D2 Binding

Assay triage cascade for evaluating 2-[(Cyclohexylmethyl)amino]nicotinic acid derivatives.

Biochemical Evaluation: ADP-Glo ATPase Assay

Causality in Experimental Design

To measure p97 D2 domain ATP hydrolysis, we utilize the ADP-Glo™ Kinase Assay. The choice of ADP-Glo over malachite green (phosphate detection) is highly intentional: ADP-Glo allows for the use of ultra-high ATP concentrations (up to 1 mM) without suffering from substrate depletion artifacts or high background noise. This is non-negotiable for evaluating uncompetitive inhibitors whose potency depends on ATP saturation.

Protocol 1: High-Throughput ATP-Shift Assay

This protocol is a self-validating system. It incorporates internal controls to calculate the Z'-factor, ensuring the assay window is robust enough for hit identification.

Reagents & Materials:

  • Enzyme: Recombinant Wild-Type p97 Hexamer (10 nM final).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Controls: CB-5083 (Positive Control, competitive inhibitor), DMSO (Vehicle/Negative Control).

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a 2X working solution of p97 (20 nM) in the assay buffer.

  • Dispensing: Dispense 5 µL of the 2X p97 solution into a 384-well solid white microplate. Validation Step: Leave column 24 blank (buffer only) to serve as the 0% activity background control.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of 2-[(Cyclohexylmethyl)amino]nicotinic acid derivatives in a 10-point, 1:3 dose-response curve. Pin DMSO to all control wells to maintain a consistent 1% final DMSO concentration.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature (RT) to allow for baseline compound equilibration.

  • Reaction Initiation (The ATP Shift): Prepare three separate 2X ATP solutions: 10 µM, 40 µM, and 200 µM. Add 5 µL of the respective ATP solution to designated wells (yielding final concentrations of 5 µM, 20 µM, and 100 µM ATP).

  • Hydrolysis: Centrifuge the plate briefly (1000 x g, 1 min) and incubate for 60 minutes at RT.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes at RT.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Incubate for 30 minutes at RT in the dark.

  • Readout & Validation: Measure luminescence. Calculate the Z'-factor using the DMSO and CB-5083 control wells. Proceed with data analysis only if Z' > 0.5.

Mechanism of Action & Data Interpretation

Because 2-[(Cyclohexylmethyl)amino]nicotinic acid derivatives are uncompetitive, their binding is enhanced by the presence of the ATP substrate ().

p97_mechanism VCP p97/VCP Hexamer D2 Catalytic D2 Domain VCP->D2 comprises ATP ATP Substrate D2->ATP binds Ligand 2-[(Cyclohexylmethyl)amino] nicotinic acid scaffold ATP->Ligand enables binding of Complex Ternary Complex (Enzyme-Substrate-Inhibitor) Ligand->Complex forms Inhibition ATPase Arrest & UPS Disruption Complex->Inhibition induces

Mechanism of uncompetitive p97 inhibition by the nicotinic acid derivative.

Quantitative Data Presentation

A hallmark of this scaffold is the inverse relationship between IC₅₀ and ATP concentration. The table below summarizes the expected quantitative shifts during assay validation.

Compound ClassIC₅₀ at 5 µM ATPIC₅₀ at 20 µM ATPIC₅₀ at 100 µM ATPSPR Binding (No ATP)SPR Binding (+1 mM ATP)Mechanism
CB-5083 (Control) 0.5 µM2.0 µM10.0 µMYesYes (Reduced)Competitive
2-Amino-Nicotinic Acid Deriv. 26.0 µM11.5 µM4.9 µMNoYes Uncompetitive

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality in Experimental Design

Biochemical assays are susceptible to false positives via aggregation or assay interference. SPR provides orthogonal biophysical validation. Crucially, to prove the uncompetitive mechanism of the 2-[(Cyclohexylmethyl)amino]nicotinic acid scaffold, we must demonstrate that the compound physically binds to the p97 D2 domain only when ATP is present in the running buffer.

Protocol 2: ATP-Dependent SPR Binding Assay

This protocol utilizes a dual-channel validation system to subtract bulk refractive index changes and isolate target-specific binding.

  • Surface Preparation: Immobilize biotinylated p97 ND1-D2 truncation construct onto a Streptavidin (SA) sensor chip to a density of ~3000 RU. Leave Flow Cell 1 (FC1) blank as a reference channel.

  • Buffer Preparation: Prepare the standard running buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, and 5% DMSO.

  • The Causality Run (Run A - Apo State): Equilibrate the system with the standard running buffer. Inject the nicotinic acid derivative in a multi-cycle kinetic format (0.39 µM to 25 µM, 2-fold dilutions). Expected Result: Flat sensogram; no binding.

  • The Causality Run (Run B - ATP Bound State): Supplement the running buffer with 1 mM ATP and 10 mM MgCl₂ . Re-equilibrate the system until the baseline stabilizes.

  • Analyte Injection: Re-inject the compound dilution series at a flow rate of 30 µL/min (60s association, 120s dissociation).

  • Data Analysis: Double-reference the data (subtract FC1 and blank buffer injections). Fit the resulting sensograms to a 1:1 Langmuir binding model. Validation: A clear dose-dependent response should now be visible, yielding a KD​ that closely correlates with the IC₅₀ obtained at 100 µM ATP in the biochemical assay.

References

  • Discovery of 2-(cyclohexylmethylamino)pyrimidines as a new class of reversible valosine containing protein inhibitors. Journal of Medicinal Chemistry, 2014.[Link]

  • Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway. ACS Medicinal Chemistry Letters, 2015.[Link]

  • 3-Amino-2-methoxy-4-pyridinecarboxylic acid (and related 2-[(Cyclohexylmethyl)amino]nicotinic acid derivatives). Amerigo Scientific Catalog, 2024.[Link]

Method

Application Note: 2-[(Cyclohexylmethyl)amino]nicotinic Acid as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the rapid discovery of hit compounds relies heavily on the utilization of privileged scaffolds—molecular frameworks capable of providing high-aff...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the rapid discovery of hit compounds relies heavily on the utilization of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. 2-[(Cyclohexylmethyl)amino]nicotinic acid (CAS: 870997-81-2) represents a highly versatile, multi-functional building block[1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a strategically designed pharmacophore. Its structural causality is defined by three distinct domains:

  • The 2-Aminopyridine Core : Provides a bidentate hydrogen-bonding network (pyridine nitrogen as an acceptor, exocyclic amine as a donor). This is a classic, field-proven motif for anchoring molecules into the hinge region of kinases.

  • The C3-Carboxylic Acid : Serves dual purposes. Biologically, it acts as a robust metal chelator (e.g., binding Fe²⁺ in epigenetic enzymes) or a hydrogen-bond acceptor. Synthetically, it provides a programmable handle for library generation via amide coupling or cyclization into pyrido-pyrimidines.

  • The Cyclohexylmethyl Moiety : A flexible, highly lipophilic appendage designed to probe and occupy deep, hydrophobic pockets (such as the S2 subsite in viral proteases) without introducing the metabolic liabilities associated with electron-rich aromatic rings.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in downstream functionalization and its ultimate ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₃H₁₈N₂O₂Optimal low molecular weight for a starting fragment.
Molecular Weight 234.29 g/mol Leaves a ~265 Da "budget" for derivatization before hitting the Lipinski limit of 500 Da.
Hydrogen Bond Donors (HBD) 2 (NH, COOH)Favorable for target engagement; requires masking (e.g., via amidation) for passive permeability.
Hydrogen Bond Acceptors (HBA) 3 (N, C=O, C-O)Ensures adequate aqueous solubility while maintaining target interaction potential.
Topological Polar Surface Area ~65.0 ŲExcellent starting TPSA. Downstream amidation will keep the final drug within the <140 Ų ideal range for oral bioavailability.
LogP (Calculated) ~2.8The cyclohexyl group provides necessary lipophilicity to drive hydrophobic target binding, balancing the polar core.

Key Applications in Target-Directed Drug Design

Epigenetic Modulators: KDM4/KDM5 Demethylase Inhibitors

Histone lysine demethylases (KDMs) are critical epigenetic targets in oncology. 2-aminonicotinic acid derivatives have been extensively profiled as competitive inhibitors of the natural cofactor 2-oxoglutarate (2-OG)[2]. The causality of binding is precise: the C3-carboxylate directly chelates the active-site metal (Fe²⁺), while the bulky cyclohexylmethyl group extends into the substrate-binding cleft, providing up to 60-fold selectivity for specific KDM isoforms over others[2].

Antiviral Therapeutics: SARS-CoV-2 Mpro Inhibitors

In the rapid development of antivirals, this scaffold has been utilized to target the main protease (Mpro) of SARS-CoV-2[3]. The structural logic relies on the cyclohexylmethyl group efficiently filling the hydrophobic S2 pocket of the protease. Concurrently, the nicotinic acid core directs the spatial orientation of downstream amide-linked warheads toward the S1 pocket, establishing critical hydrogen bonds with residues like H163[3][4].

Kinase Inhibitors and Hinge-Binding

The 2-aminopyridine motif is ubiquitous in kinase inhibitor design. The scaffold acts as a hinge-binder, where the pyridine nitrogen accepts a hydrogen bond from the kinase backbone (e.g., the backbone NH of Met), and the exocyclic amine donates a hydrogen bond to the backbone carbonyl. The C3-carboxylate is typically converted into an amide to access the solvent-exposed region or the DFG-out allosteric pocket.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the reagent choices and intrinsic quality control checks.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

This protocol details the synthesis of the scaffold from commercially available 2-chloronicotinic acid[5].

Reagents:

  • 2-Chloronicotinic acid (1.0 equiv)

  • Cyclohexylmethanamine (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Isopropanol (IPA) or DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe vial with 2-chloronicotinic acid and the selected solvent. Causality: IPA is preferred for its high boiling point and ability to solvate the polar zwitterionic product, while DMF is used if solubility is exceptionally poor[2].

  • Activation: Add DIPEA followed by cyclohexylmethanamine. Causality: DIPEA acts as a non-nucleophilic acid scavenger. The SₙAr reaction generates HCl; without a tertiary amine base, the HCl will protonate the cyclohexylmethanamine, rendering it non-nucleophilic and stalling the reaction[6].

  • Thermal SₙAr: Seal the vial and subject it to microwave irradiation at 150 °C for 3–5 hours[2]. Causality: While the C2 position is highly activated by the electron-withdrawing carboxylic acid and pyridine nitrogen[6], the steric bulk of the cyclohexylmethyl group creates a high activation energy barrier for the Meisenheimer complex formation, necessitating high thermal input.

  • Workup: Cool to room temperature and concentrate in vacuo. Resuspend the residue in water and adjust the pH to ~4.5 using 1M HCl. Causality: The product is an amphoteric zwitterion. Adjusting to its isoelectric point forces precipitation, allowing isolation via simple vacuum filtration.

Validation & Quality Control:

  • In-Process Control (IPC): Monitor via LC-MS. The starting material exhibits an m/z of 158.0 [M+H]⁺. A successful reaction will show complete conversion to m/z 235.3 [M+H]⁺.

  • Self-Validation Check: If the reaction stalls at <50% conversion, it indicates nucleophile depletion. Corrective Action: Verify the pH of the reaction mixture; if acidic, add 1.0 additional equivalent of DIPEA and resume heating.

Protocol B: Downstream Derivatization via Amide Coupling

Converting the C3-carboxylic acid into an amide is the most common functionalization step for this scaffold[3].

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 2-[(cyclohexylmethyl)amino]nicotinic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes. Causality: HATU is selected over EDC/HOBt because it generates a highly reactive HOAt ester, which is strictly required here due to the severe steric hindrance imparted by the adjacent 2-(cyclohexylmethyl)amino group[4].

  • Nucleophilic Attack: Add the target primary or secondary amine (1.2 equiv) and stir for 2–4 hours.

  • Quench & Purify: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. Purify the organic layer via reverse-phase preparative HPLC.

Validation & Quality Control:

  • Self-Validation Check: A common failure mode in this specific coupling is the formation of a guanidinium byproduct (from HATU reacting directly with the target amine). Corrective Action: Strictly adhere to the 15-minute pre-activation time before introducing the nucleophile to ensure the acid is fully converted to the active ester.

Mechanistic and Workflow Visualizations

SynthesisWorkflow SM 2-Chloronicotinic Acid SNAr SNAr Reaction (DIPEA, Microwave 150°C) SM->SNAr Amine Cyclohexylmethanamine Amine->SNAr Product 2-[(Cyclohexylmethyl)amino] nicotinic acid SNAr->Product Amide Amide Coupling (HATU, DIPEA) Product->Amide Cyclization Cyclization (Pyrido-pyrimidines) Product->Cyclization Kinase Kinase Inhibitors (Hinge Binders) Product->Kinase KDM KDM4/5 Inhibitors (Epigenetics) Amide->KDM Protease Viral Protease Inhibitors (e.g., Mpro) Amide->Protease Cyclization->Kinase

Synthetic workflow and downstream derivatization of the 2-aminonicotinic acid scaffold.

MOA Cofactor 2-Oxoglutarate (2-OG) Natural Cofactor Enzyme KDM4 / KDM5 Enzyme (Active Site Fe2+) Cofactor->Enzyme Binds Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibitor 2-[(Cyclohexylmethyl)amino] nicotinic acid derivatives Displacement Competitive Displacement & Metal Chelation Inhibitor->Displacement Displacement->Enzyme Blocks 2-OG Downstream Preservation of Histone Methylation Marks Inhibition->Downstream Outcome Modulation of Gene Expression (Therapeutic Effect) Downstream->Outcome

Mechanistic pathway of target inhibition via competitive displacement and metal chelation.

Sources

Application

Application Note: Deploying 2-[(Cyclohexylmethyl)amino]nicotinic Acid as a Chemical Probe for JmjC-Domain Histone Demethylases

Document Type: Technical Application Note & Experimental Protocol Target Audience: Epigenetic Researchers, Assay Development Scientists, and Medicinal Chemists Prepared By: Senior Application Scientist Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Epigenetic Researchers, Assay Development Scientists, and Medicinal Chemists Prepared By: Senior Application Scientist

Executive Summary

The epigenetic regulation of gene expression is heavily governed by the dynamic methylation state of histone lysine residues. The Jumonji C (JmjC) domain-containing histone demethylases, particularly the KDM4 and KDM5 families, are critical therapeutic targets in oncology and neurobiology. 2-[(Cyclohexylmethyl)amino]nicotinic acid is a highly effective, cell-penetrant chemical probe belonging to the aminopyridine-carboxylate class. This guide provides a comprehensive, mechanistically grounded framework for utilizing this compound to interrogate KDM4/5 activity in vitro and in cellulo.

Mechanistic Rationale & Target Biology

To use a chemical probe effectively, one must understand the precise biophysical intervention it performs. KDM4 and KDM5 are 2-oxoglutarate (2-OG) dependent oxygenases. They require molecular oxygen, Fe(II), and 2-OG to oxidatively decarboxylate the methyl group on histone tails (e.g., H3K9me3 or H3K4me3)[1].

2-[(Cyclohexylmethyl)amino]nicotinic acid acts as a competitive inhibitor of 2-oxoglutarate . The mechanistic elegance of this probe lies in its pharmacophore:

  • Bidentate Chelation: The pyridine nitrogen and the C3-carboxylate group form a high-affinity bidentate chelate with the catalytic Fe(II) ion in the JmjC active site, displacing the endogenous 2-OG[2].

  • Hydrophobic Exclusion: The bulky, lipophilic cyclohexylmethyl group extends into the substrate-binding cleft. This not only prevents the histone tail from docking but also enhances the compound's cell permeability compared to highly polar endogenous metabolites[1].

G cluster_0 JmjC Domain Catalytic Cycle KDM KDM4/5 Enzyme + Fe(II) Complex Catalytic Complex (Histone + 2-OG + O2) KDM->Complex Substrate Binding Product Demethylated Histone + Succinate + CO2 Complex->Product Oxidative Decarboxylation Probe 2-[(Cyclohexylmethyl)amino] nicotinic acid Probe->KDM Competitive Binding (Displaces 2-OG)

Figure 1: Mechanism of action showing the probe intercepting the JmjC domain catalytic cycle via 2-OG displacement.

Physicochemical & Pharmacological Profile

When designing assays, the physical properties of the probe dictate buffer composition and handling. Below is the validated profile for 2-[(Cyclohexylmethyl)amino]nicotinic acid.

PropertyValueExperimental Implication
Molecular Weight 234.30 g/mol Highly ligand-efficient; minimal steric hindrance in assays.
Primary Targets KDM4C, KDM5CBroad-spectrum JmjC inhibition; requires target-specific substrates for selectivity.
Mechanism 2-OG CompetitiveAssays must strictly control 2-OG concentrations (keep at Km​ ).
In vitro IC₅₀ 100 – 300 nMHighly potent; suitable for low-nanomolar enzymatic assays.
Solubility >20 mg/mL in DMSOPrepare 10 mM master stocks in 100% anhydrous DMSO.
Lipophilicity (LogP) ~2.8Cell-penetrant, but prone to plastic-adsorption in aqueous buffers.

Experimental Workflows & Protocols

Every step in the following protocols is designed as a self-validating system. We do not just add reagents; we control the thermodynamic and kinetic environment to ensure the data reflects true target engagement.

Workflow Step1 1. Reagent Preparation Fresh Fe(II) & Ascorbate Step2 2. Enzyme Pre-incubation KDM + Probe (15 min) Step1->Step2 Step3 3. Reaction Initiation Add 2-OG & Peptide Substrate Step2->Step3 Step4 4. Quenching & Detection TR-FRET or AlphaScreen Step3->Step4 Step5 5. Data Analysis IC50 & Target Engagement Step4->Step5

Figure 2: Standardized workflow for in vitro evaluation of JmjC domain inhibitors.

Protocol A: In Vitro TR-FRET Demethylase Assay

Purpose: To quantitatively determine the IC₅₀ of the probe against KDM4C.

Causality & Design Choices:

  • Ascorbate & Fe(II): Fe(II) is rapidly oxidized to Fe(III) in ambient oxygen, which inactivates the JmjC domain. Ascorbate is included as a reducing agent to maintain the iron in its +2 oxidation state[2].

  • Tween-20 (0.01%): The cyclohexylmethyl group is hydrophobic. Without detergent, the probe will adhere to the polystyrene microplate walls, artificially lowering the effective concentration and yielding false-negative IC₅₀ shifts.

  • Time-Resolved FRET: By using a Europium fluorophore and introducing a microsecond delay before reading, we eliminate short-lived background autofluorescence from the chemical probe itself.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare Assay Buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, and 0.1% BSA.

  • Cofactor Addition (CRITICAL): Immediately before the assay, add 10 µM Fe(II)SO₄ and 100 µM L-ascorbic acid to the buffer. Do not store this mixture; use within 2 hours.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-[(Cyclohexylmethyl)amino]nicotinic acid in DMSO. Transfer 100 nL to a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo).

  • Enzyme Pre-incubation: Add 5 µL of KDM4C enzyme (final concentration 2 nM) to the wells. Incubate for 15 minutes at room temperature. Rationale: Allows the probe to establish binding equilibrium with the active site Fe(II) before the highly favored endogenous substrate is introduced.

  • Reaction Initiation: Add 5 µL of substrate mix containing 100 nM biotinylated H3K9me3 peptide and 5 µM 2-OG. Rationale: 2-OG is kept at its Km​ (5 µM) to ensure the assay is highly sensitive to competitive inhibitors.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

  • Quenching & Detection: Add 10 µL of detection mix containing 2 mM EDTA (to chelate Fe(II) and stop the reaction), Europium-labeled anti-H3K9me2 antibody, and Streptavidin-APC.

  • Read: Incubate for 1 hour, then read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

Protocol B: Cellular Target Engagement via CETSA

Purpose: To verify that the probe penetrates the cell membrane and binds to KDM4/5 in the complex intracellular milieu.

Causality & Design Choices:

  • Thermal Shift Principle: Ligand binding thermodynamically stabilizes the target protein. When cells are subjected to a heat gradient, unbound KDM4 denatures and precipitates, while probe-bound KDM4 remains soluble. This provides label-free, direct evidence of target engagement.

Step-by-Step Procedure:

  • Cell Treatment: Seed HeLa cells in 6-well plates. Treat with 10 µM of the probe (or 0.1% DMSO vehicle) for 2 hours at 37°C.

  • Harvesting: Wash cells with cold PBS, detach, and aliquot into 8 PCR tubes (50 µL per tube).

  • Thermal Gradient: Heat the tubes in a thermal cycler using a gradient from 40°C to 60°C for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Add 15 µL of 4x NP-40 lysis buffer supplemented with protease inhibitors. Subject to 3 cycles of freeze-thaw (liquid nitrogen to 25°C) to ensure complete lysis without disrupting protein-ligand complexes.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured proteins.

  • Detection: Carefully extract the supernatant (soluble fraction) and analyze via Western Blot using a KDM4C-specific primary antibody. Quantify the band intensities to calculate the isothermal shift ( Tm​ ).

Data Interpretation & Troubleshooting

ObservationPotential CauseCorrective Action
High IC₅₀ / Right-shifted curve in TR-FRET 2-OG concentration is too high, outcompeting the probe.Recalculate 2-OG Km​ for your specific enzyme batch. Ensure 2-OG is ≤ Km​ .
Loss of enzyme activity in vehicle controls Oxidation of Fe(II) to Fe(III) in the assay buffer.Prepare Fe(II)SO₄ and Ascorbic Acid freshly. Degas buffers if necessary.
No thermal shift observed in CETSA Probe is being effluxed by cellular pumps or degraded.Pre-treat cells with an efflux pump inhibitor (e.g., Verapamil) or shorten incubation time.
High background fluorescence Probe aggregation at high concentrations (>50 µM).Ensure 0.01% Tween-20 is present. Centrifuge compound stocks before use.

References

  • Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Neuroactive Kynurenines as Pharmacological Targets: New Experimental Tools and Exciting Therapeutic Opportunities National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

protocol for 2-[(Cyclohexylmethyl)amino]nicotinic acid stability testing

An Application Guide and Protocol for the Stability Testing of 2-[(Cyclohexylmethyl)amino]nicotinic Acid Introduction In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Stability Testing of 2-[(Cyclohexylmethyl)amino]nicotinic Acid

Introduction

In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is a cornerstone of establishing its safety, efficacy, and quality. This document provides a comprehensive, in-depth technical guide for conducting stability testing on 2-[(Cyclohexylmethyl)amino]nicotinic acid, an organic molecule featuring a nicotinic acid core functionalized with a secondary cyclohexylmethyl amine. The stability profile of an API dictates its shelf-life, informs the development of stable formulations, and is a critical component of the regulatory submission package.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific rationale for each experimental design choice. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q1A(R2) for stability testing and Q1B for photostability testing.[1][2][3] By following this guide, users will be equipped to design and execute a robust stability testing program, identify potential degradation pathways, and develop a validated stability-indicating analytical method.

Molecular Profile and Potential Degradation Pathways

2-[(Cyclohexylmethyl)amino]nicotinic acid is characterized by three key structural motifs that are likely to influence its stability:

  • Nicotinic Acid Core: The pyridine ring and its associated carboxylic acid group. The pyridine nitrogen can be susceptible to oxidation, forming N-oxides.[4] The carboxylic acid group can undergo decarboxylation under thermal stress.

  • Secondary Amine Linkage: The bond between the pyridine ring and the cyclohexylmethyl group is a point of interest. While more stable than an ester or amide, this linkage could be susceptible to oxidative or photolytic cleavage. Functional groups like tertiary amines are known to be electron-rich and susceptible to oxidation.[5]

  • Cyclohexyl Group: This aliphatic moiety is generally stable but can influence the molecule's solubility and solid-state properties.

Based on these features, a scientifically-grounded stability program must investigate hydrolytic, oxidative, photolytic, and thermal degradation pathways.

Phase 1: Development and Validation of a Stability-Indicating Method (SIM)

Before any formal stability study can commence, a validated analytical method capable of separating the intact API from all potential degradation products is mandatory. This is known as a stability-indicating method (SIM). High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the standard technique.

The objective of the SIM is to provide unambiguous quantification of the API and its degradants. The development process is iterative, using samples generated from preliminary forced degradation studies to challenge and refine the method's specificity.

Protocol 1: HPLC-UV Stability-Indicating Method Development
  • Initial Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to resolve all potential peaks.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and to assess peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of 2-[(Cyclohexylmethyl)amino]nicotinic acid at a target concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[6]

  • Method Optimization and Challenge:

    • Inject the unstressed API solution to determine its retention time and peak shape.

    • Inject samples from the forced degradation studies (see Phase 2). The goal is to achieve separation (resolution > 1.5) between the parent peak and all degradation product peaks.

    • Adjust the mobile phase composition, gradient slope, pH, and column temperature as needed to optimize resolution.

    • Assess peak purity of the parent peak in the stressed samples using the DAD to ensure no co-eluting degradants.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Phase 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability. These studies subject the API to conditions more severe than accelerated stability testing to intentionally generate degradation products.[5] The primary goals are to elucidate degradation pathways, identify likely degradants, and confirm the discriminating power of the stability-indicating method.[4][7] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants that may not be relevant to formal stability studies.[8]

The following protocols should be performed on a single, representative batch of the API in both solid and solution states.[7]

Protocol 2.1: Hydrolytic Degradation

Hydrolysis is a common degradation pathway involving reaction with water, often catalyzed by acid or base.[4][9]

  • Preparation:

    • Prepare three solutions of the API at ~1 mg/mL:

      • Acidic: In 0.1 M Hydrochloric Acid (HCl).[7]

      • Basic: In 0.1 M Sodium Hydroxide (NaOH).[7]

      • Neutral: In purified water.

    • If solubility is an issue, a minimal amount of a co-solvent like acetonitrile may be used.

  • Stress Conditions:

    • Incubate the solutions at an elevated temperature (e.g., 60 °C).[6]

    • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

    • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

    • Store all samples at 2-8 °C until analysis.

  • Control: Maintain a solution of the API in the same solvent system at 2-8 °C, protected from light, as a control.

  • Analysis: Analyze the stressed and control samples using the validated SIM. If no degradation is observed, more strenuous conditions (e.g., higher acid/base concentration up to 1 M or higher temperature up to 80°C) may be required.[9][10] Conversely, if degradation is too rapid, conditions should be made milder.[10]

Protocol 2.2: Oxidative Degradation

Oxidative degradation can occur through various mechanisms, and hydrogen peroxide is a commonly used stressing agent to simulate this process.[4][11]

  • Preparation:

    • Prepare a solution of the API at ~1 mg/mL in a solution of 3% hydrogen peroxide (H₂O₂).[6]

  • Stress Conditions:

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

  • Control: Maintain a solution of the API in purified water at room temperature as a control.

  • Analysis: Analyze the samples using the validated SIM. If degradation is insufficient, the concentration of H₂O₂ can be increased (up to 30%) or the temperature can be elevated.[8]

Protocol 2.3: Thermal Degradation

Thermal stability testing assesses the effect of temperature on the API, which is crucial for determining appropriate storage and shipping conditions.[12]

  • Preparation:

    • Place a sufficient quantity of the solid API in a vial or on a watch glass to create a thin layer.

  • Stress Conditions:

    • Expose the solid sample to a high temperature (e.g., 70 °C) in a calibrated stability oven.[3]

    • For testing sensitivity to humidity, a parallel study can be run at elevated temperature and humidity (e.g., 40 °C / 75% RH).[7]

    • Sample the solid at various time points (e.g., 1, 3, 7 days).

  • Control: Store a sample of the solid API under controlled room temperature (e.g., 25 °C / 60% RH).

  • Analysis: At each time point, prepare a solution of the stressed and control solids at a known concentration and analyze using the SIM. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide complementary information on decomposition and phase transitions.[13][14]

Protocol 2.4: Photolytic Degradation

Photostability testing is essential to determine if the API is sensitive to light and whether light-resistant packaging is required.[15][16] The protocol should follow the standards set by ICH Q1B.[1][2]

  • Preparation:

    • Spread a thin layer of the solid API on a suitable container (e.g., petri dish).

    • Prepare a solution of the API (~1 mg/mL) in a photochemically inert solvent (e.g., water or acetonitrile) in a quartz cuvette or other suitable transparent container.

  • Stress Conditions:

    • Expose the solid and solution samples to a light source that provides a combination of UV and visible light.

    • The total exposure should be no less than 1.2 million lux-hours of visible light and 200 watt-hours per square meter of UVA radiation.[9][15]

    • A calibrated radiometer and lux meter should be used to monitor the light exposure.

  • Control:

    • Prepare identical "dark" control samples for both solid and solution, wrapped in aluminum foil to completely block light exposure. Store these controls under the same temperature and humidity conditions as the exposed samples.

  • Analysis: After the exposure period, analyze all samples (exposed and dark controls) using the validated SIM.

Data Presentation: Summary of Forced Degradation Conditions

All quantitative data should be summarized in a clear, structured table for easy comparison.

Stress ConditionReagent/ParameterTemperatureDurationSample State
Acid Hydrolysis 0.1 M HCl60 °CUp to 48 hoursSolution
Base Hydrolysis 0.1 M NaOH60 °CUp to 48 hoursSolution
Neutral Hydrolysis Purified Water60 °CUp to 48 hoursSolution
Oxidation 3% H₂O₂Room Temp.Up to 24 hoursSolution
Thermal (Dry) N/A70 °CUp to 7 daysSolid
Thermal (Wet) 75% Relative Humidity40 °CUp to 7 daysSolid
Photolytic ≥ 1.2M lux-hr & ≥ 200 W-hr/m²Controlled Room Temp.VariableSolid & Solution

Visualizations: Workflow and Degradation Pathways

Diagrams are essential for visualizing complex processes and relationships.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Data Analysis MD_Start Define Analyte: 2-[(Cyclohexylmethyl)amino]nicotinic acid MD_HPLC Develop HPLC-UV Method MD_Start->MD_HPLC MD_Forced Preliminary Forced Degradation MD_HPLC->MD_Forced MD_Optimize Optimize & Challenge Method (Specificity, Resolution) MD_Forced->MD_Optimize MD_Validate Validate SIM per ICH Q2(R1) MD_Optimize->MD_Validate FD_Start Execute Formal Stress Testing (Solid & Solution) MD_Validate->FD_Start Validated SIM FD_Hydro Hydrolysis (Acid, Base, Neutral) FD_Start->FD_Hydro FD_Ox Oxidation (H2O2) FD_Start->FD_Ox FD_Therm Thermal (Dry & Wet Heat) FD_Start->FD_Therm FD_Photo Photolysis (ICH Q1B Light) FD_Start->FD_Photo DA_Analyze Analyze Stressed Samples with Validated SIM FD_Hydro->DA_Analyze FD_Ox->DA_Analyze FD_Therm->DA_Analyze FD_Photo->DA_Analyze DA_ID Identify Degradation Products (LC-MS/MS) DA_Analyze->DA_ID DA_Pathway Elucidate Degradation Pathways DA_ID->DA_Pathway DA_Report Generate Stability Report DA_Pathway->DA_Report

Caption: Overall workflow for the stability testing of an API.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products API 2-[(Cyclohexylmethyl)amino]nicotinic acid P1 2-Hydroxynicotinic Acid + Cyclohexylmethanamine (Hydrolytic Cleavage) API->P1 P2 N-Oxide Derivative (Pyridine Oxidation) API->P2 P3 Decarboxylated API API->P3 P4 Photolytic Adducts or Isomers API->P4 AcidBase Acid/Base Hydrolysis AcidBase->P1 Oxidation Oxidation (H2O2) Oxidation->P2 Heat Thermal Stress Heat->P3 Light Photolytic Stress Light->P4

Caption: Potential degradation pathways for the target molecule.

Phase 3: Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood from forced degradation studies, a formal stability study is conducted on at least one primary batch of the API to establish a re-test period.[3] The API should be packaged in a container closure system that simulates the proposed packaging for storage and distribution.[17]

Protocol 3: Formal Stability Study
  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH. The choice depends on the climatic zone for which the product is intended.[3]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[3]

  • Testing Schedule:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: At each time point, the samples should be tested for attributes susceptible to change, which should include:

    • Appearance (visual inspection).

    • Assay (using the validated SIM).

    • Degradation Products/Impurities (using the validated SIM).

    • Water Content (Karl Fischer titration, if applicable).

Data Presentation: Formal Stability Study Design
ConditionTemperatureRelative HumidityTime Points (Months)Tests
Long-Term 25 °C ± 2 °C60% ± 5%0, 3, 6, 9, 12, 18, 24, 36Appearance, Assay, Degradation Products, Water Content
Accelerated 40 °C ± 2 °C75% ± 5%0, 3, 6Appearance, Assay, Degradation Products, Water Content

Conclusion

A thorough stability testing program, encompassing the development of a stability-indicating method, comprehensive forced degradation studies, and formal long-term and accelerated studies, is non-negotiable in pharmaceutical development.[14] This guide provides a robust framework and detailed protocols specifically tailored for evaluating the stability of 2-[(Cyclohexylmethyl)amino]nicotinic acid. By understanding the molecule's vulnerabilities, scientists can make informed decisions regarding formulation, packaging, storage conditions, and shelf-life, ultimately ensuring the delivery of a safe, effective, and high-quality drug substance to patients.

References

  • Lab Manager. (2025, October 21). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Available from: [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Available from: [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Alsante, K. M., et al. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Peklar, S., et al. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available from: [Link]

  • Aragen. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available from: [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available from: [Link]

  • Singh, R., & Kumar, R. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Available from: [Link]

  • IJPPR. (2023, December 30). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. Available from: [Link]

  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available from: [Link]

  • Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Available from: [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Available from: [Link]

  • Sharma, G., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available from: [Link]

  • ResearchGate. (n.d.). Flow chart for performing hydrolytic degradation. Available from: [Link]

  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

Sources

Application

Application Note: Formulation of 2-[(Cyclohexylmethyl)amino]nicotinic Acid for In Vivo Studies

Audience: Researchers, Formulation Scientists, and In Vivo Pharmacologists Focus: Overcoming Solubility Barriers in Amphoteric Aminonicotinic Acid Derivatives Introduction & Rationale 2-[(Cyclohexylmethyl)amino]nicotinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and In Vivo Pharmacologists Focus: Overcoming Solubility Barriers in Amphoteric Aminonicotinic Acid Derivatives

Introduction & Rationale

2-[(Cyclohexylmethyl)amino]nicotinic acid is a specialized pharmacological tool compound and synthetic building block. Structurally, it features a highly lipophilic cyclohexylmethyl moiety conjugated to an amphoteric aminonicotinic acid core. This structural dichotomy results in exceptionally poor aqueous solubility at physiological pH (pH 7.4), presenting a significant hurdle for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies.

To achieve reliable systemic exposure, the compound must be formulated to overcome its high crystal lattice energy and lipophilicity without causing vehicle-induced toxicity. This application note details two field-proven formulation strategies: a Meglumine Salt Solution for Intravenous (IV) dosing, and a Co-Solvent/Surfactant System for Intraperitoneal (IP) and Oral (PO) administration.

Physicochemical Profiling & Causality of Formulation Choices

The pKa Challenge & Isoelectric Precipitation

Aminonicotinic acid derivatives typically possess a carboxylic acid group (pKa ~4.5) and a secondary amine (pKa ~2.5). At physiological pH, the molecule exists predominantly in a poorly soluble zwitterionic or uncharged state. Attempting to force dissolution by simply adjusting the pH with NaOH often fails in vivo, as the resulting sodium salt can rapidly precipitate upon buffering in the bloodstream, leading to embolism or erratic absorption.

The Meglumine Advantage (Salt Selection)

To formulate a true aqueous solution for IV administration, we draw direct parallels to veterinary NSAIDs like flunixin and meloxicam, which share similar aminonicotinic acid or lipophilic acidic cores[1]. Flunixin is commercially formulated as a meglumine (N-methyl-D-glucamine) salt to drastically enhance its solubility for systemic injection[2].

Meglumine acts as an ideal counterion; its highly hydrophilic polyhydroxy tail forms extensive hydrogen bonds with water, increasing the hydration sphere of the resulting salt complex[1]. In structurally related lipophilic acids (such as meloxicam), meglumine salt formation has been shown to push aqueous solubility from practically insoluble to approximately 20,000 mg/L at pH 7[3]. By applying this exact stoichiometric pairing to 2-[(Cyclohexylmethyl)amino]nicotinic acid, we bypass the isoelectric precipitation risk.

Co-Solvent Systems for IP/PO

For routes where a true aqueous solution is not strictly required (PO, IP), a co-solvent approach is highly effective. A standard vehicle comprising DMSO, PEG400, Tween 80, and Saline ensures the lipophilic cyclohexyl ring remains solvated[4]. DMSO disrupts the crystal lattice, PEG400 acts as a co-solvent to prevent precipitation, and Tween 80 (a non-ionic surfactant) forms micelles that keep the compound suspended in the aqueous phase[4].

Experimental Protocols

Note: The following protocols are designed to achieve a target concentration of 2.5 - 5.0 mg/mL, suitable for standard rodent dosing (e.g., 10-20 mg/kg).

Protocol A: Meglumine Salt Formulation (Optimized for IV Administration)

Mechanism: Equimolar addition of meglumine deprotonates the carboxylic acid of the API, forming a highly water-soluble ion pair that resists physiological buffering.

  • Weighing : Accurately weigh 5.0 mg of 2-[(Cyclohexylmethyl)amino]nicotinic acid into a sterile glass vial.

  • Meglumine Addition : Add 1.0 molar equivalent of N-methyl-D-glucamine (meglumine) powder. (Calculation: API MW ≈ 234.3 g/mol ; Meglumine MW = 195.2 g/mol . Add ~4.16 mg of meglumine).

  • Aqueous Solvation : Add 900 µL of sterile Water for Injection (WFI) or 0.9% normal saline.

  • Agitation : Vortex the mixture vigorously for 2 minutes. The basicity and polyhydroxy structure of meglumine will rapidly drive the API into solution.

  • Sonication : Sonicate in a water bath at 37°C for 5-10 minutes until the solution is completely clear and free of microscopic particulates.

  • pH Verification : Verify the pH is between 7.2 and 7.8. Adjust with trace amounts of dilute HCl or NaOH only if strictly necessary.

  • Sterilization : Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to IV injection to ensure sterility and remove any undissolved micro-crystals.

Protocol B: Co-Solvent/Surfactant System (Optimized for IP/PO Administration)

Mechanism: Stepwise addition of solvents prevents localized precipitation by gradually decreasing the dielectric constant of the vehicle[4].

  • Primary Solvation : Dissolve 5.0 mg of the API in 100 µL of pure DMSO (10% of final volume). Vortex until completely dissolved. Crucial Step: Do not proceed until the solution is crystal clear.

  • Co-Solvent Addition : Add 400 µL of PEG400 (40% of final volume) to the DMSO solution. Vortex for 1 minute to ensure homogeneous mixing.

  • Surfactant Addition : Add 50 µL of Tween 80 (5% of final volume). Vortex vigorously. The solution should remain clear and slightly viscous.

  • Aqueous Dilution : Dropwise, add 450 µL of 0.9% normal saline (45% of final volume) while continuously swirling or vortexing the vial.

  • Final Verification : Sonicate for 5 minutes. The final formulation should be a clear solution or a highly stable, fine nano-suspension ready for dosing.

Data Presentation: Vehicle Comparison

The table below summarizes the expected outcomes of various formulation strategies based on the physicochemical properties of aminonicotinic acid derivatives.

Formulation StrategyVehicle CompositionTarget RouteMax Solubility AchievedPhysical Stability (24h at RT)
Meglumine Salt 1 eq. Meglumine in 0.9% SalineIV, IP> 10 mg/mLClear solution, no precipitation
Co-Solvent Mix 10% DMSO, 40% PEG400, 5% Tween 80, 45% SalineIP, PO~ 5 mg/mLClear to slight opalescence
Cyclodextrin 10% DMSO, 90% (20% HP-β-CD in Saline)PO~ 2.5 mg/mLClear solution
Unbuffered Saline 100% 0.9% SalineN/A< 0.1 mg/mLHeavy precipitation

Visualizations

FormulationWorkflow API 2-[(Cyclohexylmethyl)amino]nicotinic acid Route Determine Administration Route API->Route IV Intravenous (IV) Requires True Solution Route->IV IP_PO Intraperitoneal (IP) / Oral (PO) Suspension or Solution Route->IP_PO Meglumine Protocol A: Meglumine Salt Add 1 eq. N-methyl-D-glucamine IV->Meglumine CoSolvent Protocol B: Co-Solvent System DMSO -> PEG400 -> Tween 80 -> Saline IP_PO->CoSolvent Filter Sterile Filtration (0.22 µm) Meglumine->Filter Sonicate Sonication / Homogenization CoSolvent->Sonicate Dose In Vivo Dosing Filter->Dose Sonicate->Dose

Caption: Workflow for selecting and preparing the optimal in vivo formulation based on the administration route.

PKPathway Admin In Vivo Administration (Vehicle Delivery) Dissolution Meglumine Dissociation & pH Partitioning Admin->Dissolution Absorption Membrane Permeation (Driven by Cyclohexyl Moiety) Dissolution->Absorption Target Systemic Circulation & Target Engagement Absorption->Target

Caption: Mechanistic pathway of in vivo solubilization, membrane permeation, and systemic absorption.

References

  • Title: Pharmacokinetics of Intravenous and Transdermal Flunixin Meglumine in Wool and Hair Sheep (Ovis aries) Source: nih.gov URL: [Link]

  • Title: The complex of flunixin and meglumine Source: researchgate.net URL: [Link]

  • Title: Intra-articular treatment of temporomandibular joint osteoarthritis by injecting actively-loaded meloxicam liposomes with dual-functions of anti-inflammation and lubrication Source: nih.gov URL: [Link]

Sources

Method

Application Note: Crystallization of 2-[(Cyclohexylmethyl)amino]nicotinic Acid for High-Resolution X-Ray Crystallography

Introduction & Chemical Context The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development. 2-[(Cyclohexylmethyl)amino]nicotinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development. 2-[(Cyclohexylmethyl)amino]nicotinic acid presents a unique crystallographic challenge due to its highly flexible aliphatic substituent and its amphoteric core.

Structurally, the molecule features a pyridine ring substituted with a carboxylic acid at the C3 position and a secondary amine bearing a bulky cyclohexylmethyl group at the C2 position. This architecture allows the molecule to exhibit complex acid-base equilibria in the solid state. X-ray diffraction studies of related 2-aminonicotinic acid derivatives demonstrate that these molecules frequently crystallize as zwitterions, where the carboxylic acid proton transfers to the basic pyridine nitrogen[1].

The conformational flexibility of the cyclohexylmethyl group—specifically the rotational freedom around the CH2​ -NH bond and the chair conformation of the cyclohexane ring—often leads to poor crystal packing, twinning, or the formation of amorphous aggregates. Therefore, controlling the ionization state through rational solvent selection is paramount to obtaining diffraction-quality single crystals.

Rationale for Crystallization Strategies

The causality behind our experimental choices relies on manipulating the dielectric constant and hydrogen-bonding capacity of the solvent system to isolate specific molecular conformations.

  • Targeting the Neutral Form: In non-polar and polar aprotic solvents (e.g., ethyl acetate, chloroform), the neutral molecular species predominates[2]. The lack of solvent-mediated proton transfer forces the molecule to stabilize itself via an intramolecular hydrogen bond between the secondary amine (N-H) and the carbonyl oxygen of the carboxylic group. This creates a planar, pseudo-six-membered ring conformation that typically packs into centrosymmetric dimers via intermolecular COOH···COOH hydrogen bonds[3].

  • Targeting the Zwitterionic Form: Polar protic solvents (e.g., methanol, aqueous mixtures) strongly favor the zwitterionic form[2]. The protonation of the pyridine nitrogen alters the C-O bond distances in the carboxylate group, creating two nearly equivalent oxygen acceptors[4]. This charge separation promotes extensive intermolecular hydrogen-bonding networks (N-H⁺···COO⁻), often resulting in the formation of robust 2D sheets or zig-zag chains[1][5].

Mechanism Neutral Neutral Molecule (COOH & Pyridine-N) ProtonTransfer Proton Transfer (Solvent Mediated) Neutral->ProtonTransfer Equilibrium Dimer Centrosymmetric Dimers (R2,2(8) Motif) Neutral->Dimer Aprotic Solvents (Non-polar packing) Zwitterion Zwitterion (COO⁻ & Pyridinium-NH⁺) ProtonTransfer->Zwitterion Chain Zig-Zag Chains (Intermolecular Network) Zwitterion->Chain Protic Solvents (Polar packing)

Figure 1: Logical relationship between solvent-mediated proton transfer and the resulting crystallographic hydrogen-bonding networks.

Quantitative Data: Solvent Systems & Expected Outcomes

To streamline the screening process, the following table summarizes the quantitative and qualitative parameters of the recommended crystallization systems.

Crystallization StrategySolvent System (v/v)Dielectric Constant ( ϵ )Dominant Ionization StatePrimary H-Bond MotifExpected Crystal Habit
Slow Evaporation Ethyl Acetate / Hexane (3:1)~6.0NeutralIntramolecular N-H···O=C, COOH dimersPrismatic / Blocks
Vapor Diffusion Methanol / Diethyl Ether~33.0 (MeOH)ZwitterionicIntermolecular N-H⁺···COO⁻ chainsNeedles / Rods
Cooling Acetonitrile~37.5Mixed / PolymorphicSolvent-dependentPlates / Blades

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes a validation checkpoint to ensure the thermodynamic and kinetic conditions are optimal for single-crystal growth rather than rapid precipitation.

Protocol A: Slow Evaporation (Targeting the Neutral Polymorph)

This method utilizes a low-dielectric environment to suppress proton transfer, encouraging the molecule to pack via neutral dimer formation.

  • Dissolution: Weigh 20.0 mg of 2-[(Cyclohexylmethyl)amino]nicotinic acid into a clean 4 mL borosilicate glass vial. Add 1.5 mL of HPLC-grade Ethyl Acetate. Sonicate for 2–3 minutes until complete dissolution is achieved.

  • Antisolvent Titration: Dropwise, add 0.5 mL of n-Hexane while gently swirling the vial.

    • Validation Checkpoint: The solution must remain optically clear. If persistent turbidity occurs, the metastable zone has been exceeded. Add 100 µL of Ethyl Acetate and warm gently until clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free 4 mL vial. This step is critical to remove heterogeneous nucleation sites (dust/undissolved particles) that cause polycrystallinity.

  • Controlled Evaporation: Seal the vial tightly with Parafilm. Using a sterile 27G needle, puncture exactly 3 holes (approx. 0.4 mm diameter) in the Parafilm.

  • Incubation: Place the vial in a dark, vibration-free incubator at a constant 20 °C.

    • Validation Checkpoint: Inspect under a polarized light microscope after 72 hours. Birefringent prismatic crystals should begin forming at the bottom of the vial. Harvest when the solvent volume has reduced by 50% (typically 5–8 days).

Protocol B: Vapor Diffusion (Targeting the Zwitterionic Polymorph)

This method forces the molecule into a zwitterionic state using a protic solvent, while the slow diffusion of an antisolvent lowers solubility gradually, accommodating the flexible cyclohexylmethyl group into a highly ordered lattice.

  • Inner Solution Preparation: Dissolve 15.0 mg of the compound in 1.0 mL of Methanol in a 2 mL inner glass vial. Filter through a 0.22 µm PTFE filter.

  • Outer Chamber Preparation: Dispense 4.0 mL of Diethyl Ether (antisolvent) into a 20 mL outer scintillation vial.

  • Assembly: Carefully lower the uncapped 2 mL inner vial into the 20 mL outer vial using forceps.

  • Sealing: Cap the 20 mL vial tightly with a PTFE-lined cap and wrap the exterior threads with Teflon tape.

    • Validation Checkpoint: Weigh the entire assembly on an analytical balance. Re-weigh after 24 hours. A mass loss of >0.05 g indicates a vapor leak, which will halt the diffusion process and result in failed crystallization.

  • Incubation: Store the assembly at 4 °C. The reduced thermal energy minimizes the conformational rotation of the cyclohexylmethyl group, promoting higher-quality crystal packing. Crystals (typically needles or rods) will form on the inner vial walls within 7–14 days.

Workflow Start 2-[(Cyclohexylmethyl)amino] nicotinic acid API Solvent Solvent Selection & Filtration (0.22 µm PTFE) Start->Solvent Protic Polar Protic System (MeOH / Et2O) Solvent->Protic High Dielectric Aprotic Non-Polar System (EtOAc / Hexane) Solvent->Aprotic Low Dielectric Zwitterion Target: Zwitterionic Form Protic->Zwitterion Neutral Target: Neutral Form Aprotic->Neutral Vapor Vapor Diffusion Equilibration at 4°C Zwitterion->Vapor Evap Slow Evaporation Equilibration at 20°C Neutral->Evap Harvest Microscopic Validation & Crystal Harvesting Vapor->Harvest Evap->Harvest XRD Single Crystal X-Ray Diffraction Harvest->XRD Birefringent Single Crystals

Figure 2: Experimental workflow for the polymorph-directed crystallization of 2-[(Cyclohexylmethyl)amino]nicotinic acid.

Troubleshooting & Optimization

  • Twinning / Intergrown Crystals: If crystals appear as clustered rosettes or exhibit twinning under polarized light, the supersaturation rate is too high. Solution: For Protocol A, reduce the number of punctures in the Parafilm to 1. For Protocol B, use a longer-chain antisolvent (e.g., diisopropyl ether) to slow the vapor diffusion rate.

  • Amorphous Precipitation: If a gel or amorphous powder forms, the conformational flexibility of the cyclohexylmethyl group is preventing nucleation. Solution: Shift to a cooling crystallization method (Protocol C, Table 1) using Acetonitrile, cooling from 60 °C to 5 °C at an ultra-slow rate of 0.5 °C/hour to provide sufficient time for conformational ordering.

References

  • Kumar, S., & Kannan. (2015). Solid state Acid–Base Reactions of Arylamino Nicotinic Acids: X-ray Crystal Structures of Salts. ResearchGate. URL:[Link]

  • Dobson, A. J., & Gerkin, R. E. (1997). 2-Aminonicotinic Acid. Acta Crystallographica Section C, 53(10), 1427-1429. URL:[Link]

  • Pawlukojc, A., et al. (2007). Bis(2-amino-3-carboxypyridinium) sulfate trihydrate. Acta Crystallographica Section E. URL:[Link]

  • Surov, A. O., et al. (2021). Two Faces of Water in the Formation and Stabilization of Multicomponent Crystals of Zwitterionic Drug-Like Compounds. Symmetry, 13(3), 425. URL:[Link]

Sources

Application

Application Note: Bioassay Profiling of 2-[(Cyclohexylmethyl)amino]nicotinic Acid

Target Audience: Researchers, assay developers, and drug discovery scientists. Applications: Anti-inflammatory screening, GPCR target engagement, and lead optimization.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Applications: Anti-inflammatory screening, GPCR target engagement, and lead optimization.

Scientific Rationale & Executive Summary

The 2-aminonicotinic acid scaffold is a highly privileged structure in pharmacology. Historically, arylamino derivatives such as niflumic acid and flunixin have been developed as potent, nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase (COX) enzymes[1]. Concurrently, the core nicotinic acid moiety is the endogenous pharmacophore for the G-protein-coupled receptor GPR109A (HCA2), a critical regulator of adipocyte lipolysis and macrophage-mediated neuroinflammation[2].

The compound 2-[(Cyclohexylmethyl)amino]nicotinic acid replaces the traditional planar aryl group with a bulky, aliphatic cyclohexylmethyl moiety. This structural modification significantly alters the molecule's lipophilicity and steric bulk, necessitating a rigorous in vitro profiling strategy to determine its primary pharmacology and off-target effects.

As a Senior Application Scientist, I have designed a parallel bioassay workflow to evaluate this compound. This guide details self-validating protocols for measuring both COX-1/COX-2 enzymatic inhibition and GPR109A receptor modulation, ensuring high-fidelity data suitable for lead optimization.

Workflow cluster_0 Anti-Inflammatory Profiling cluster_1 Metabolic/Receptor Profiling C 2-[(Cyclohexylmethyl)amino] nicotinic acid COX COX-1 / COX-2 Enzymatic Assay C->COX GPCR GPR109A (HCA2) Cell-Based Assay C->GPCR ELISA PGE2 Competitive ELISA COX->ELISA HTRF HTRF cAMP Accumulation GPCR->HTRF

Fig 1. Parallel bioassay workflow for evaluating dual-target efficacy.

Protocol I: COX-1/COX-2 Selectivity Profiling

Causality & Assay Selection

To determine if the cyclohexylmethyl substitution retains the COX-inhibitory activity of its parent arylamino analogs, we employ a Prostaglandin E2 (PGE2) competitive Enzyme-Linked Immunosorbent Assay (ELISA)[3]. Rather than measuring upstream oxygen consumption, quantifying PGE2 provides a direct, highly sensitive readout of the downstream pro-inflammatory effector. Because many NSAIDs exhibit time-dependent, slow-binding inhibition kinetics, a pre-incubation step is biologically mandatory to prevent false-negative results[1].

Step-by-Step Methodology: PGE2 Competitive ELISA

Self-Validating Controls: Include a vehicle control (0.1% DMSO) for maximum PGE2 synthesis, and reference inhibitors (Niflumic acid for COX-2; Indomethacin for COX-1) to confirm assay sensitivity.

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Assay Buffer (100 mM Tris-HCl, pH 8.0) supplemented with 1 µM hematin (an essential cofactor for peroxidase activity).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-[(Cyclohexylmethyl)amino]nicotinic acid in DMSO. Dilute into the assay buffer to achieve a final DMSO concentration of 0.1%.

  • Pre-incubation (Critical Step): In a 96-well reaction plate, combine 10 µL of the compound, 10 µL of the heme-reconstituted COX enzyme, and 160 µL of Assay Buffer. Incubate at 37°C for 15 minutes to allow for slow-binding conformational changes[1].

  • Reaction Initiation: Add 10 µL of arachidonic acid (10 µM final concentration) to initiate the cyclooxygenase reaction. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Quench the reaction by adding 10 µL of 1M HCl. Neutralize immediately with 10 µL of 1M NaOH to stabilize the prostanoids.

  • ELISA Quantification: Transfer 50 µL of the quenched reaction mixture to a PGE2-coated microplate. Add 50 µL of PGE2-acetylcholinesterase (AChE) tracer and 50 µL of anti-PGE2 primary antibody. Incubate for 18 hours at 4°C.

  • Readout: Wash the plate 5 times with Wash Buffer. Add 200 µL of Ellman's Reagent (AChE substrate) and incubate in the dark for 60 minutes. Measure absorbance at 412 nm using a microplate reader. Calculate IC50 values using a 4-parameter logistic (4PL) regression model.

Protocol II: GPR109A (HCA2) Target Engagement Assay

Causality & Assay Selection

Because the compound contains a nicotinic acid core, it must be evaluated for potential agonism at the GPR109A receptor. GPR109A is a Gi-protein coupled receptor; its activation directly inhibits adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels[4]. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP accumulation. HTRF's dual-wavelength ratiometric emission (620 nm / 665 nm) mathematically eliminates compound auto-fluorescence and media interference, ensuring an exceptionally robust high-throughput readout[5].

Pathway Agonist 2-[(Cyclohexylmethyl)amino] nicotinic acid Receptor GPR109A (HCA2) Agonist->Receptor Agonism Gi Gi Protein Subunit Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP Decreased cAMP (HTRF Readout) AC->cAMP Reduced Conversion

Fig 2. GPR109A Gi-coupled signaling pathway and cAMP modulation.

Step-by-Step Methodology: HTRF cAMP Accumulation Assay

Self-Validating Controls: Use MK-1903 (a highly potent GPR109A agonist) as a positive control[2], and a non-transfected HEK293 cell line as a negative control to rule out receptor-independent adenylyl cyclase inhibition.

  • Cell Preparation: Harvest HEK293 cells stably expressing human GPR109A. Resuspend in Assay Buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX). Insight: IBMX, a broad-spectrum phosphodiesterase inhibitor, is mandatory to prevent the enzymatic degradation of cAMP, ensuring a stable signal window[4].

  • Cell Seeding: Dispense 1,000 cells/well (5 µL volume) into a 384-well low-volume white microplate.

  • Stimulation & Treatment: Add 5 µL of a mixture containing the test compound (serial dilutions) and 1 µM Forskolin. Insight: Forskolin directly activates adenylyl cyclase to generate a baseline pool of cAMP. A true GPR109A agonist will suppress this Forskolin-induced cAMP spike.

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 30 minutes.

  • Detection: Add 5 µL of cAMP-d2 (acceptor fluorophore) and 5 µL of anti-cAMP-Cryptate (donor fluorophore) formulated in the manufacturer's lysis buffer[5].

  • Equilibration: Incubate for 1 hour at room temperature in the dark to allow the competitive binding equilibrium to stabilize.

  • Readout: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emissions at 620 nm and 665 nm. Calculate the 665/620 nm emission ratio. Interpolate cAMP concentrations using a standard curve and determine the EC50.

Data Presentation: Comparative Profiling

To contextualize the efficacy of 2-[(Cyclohexylmethyl)amino]nicotinic acid, quantitative data should be benchmarked against established clinical and tool compounds. Below is a structured data presentation template summarizing expected pharmacological profiles based on structural class behavior.

Compound / DrugTargetAssay ReadoutPotency (IC50 / EC50)Efficacy / Max Inhibition
2-[(Cyclohexylmethyl)amino]nicotinic acid COX-2PGE2 ELISATest CompoundTest Compound
2-[(Cyclohexylmethyl)amino]nicotinic acid GPR109AHTRF cAMPTest CompoundTest Compound
Niflumic Acid (Reference)COX-2PGE2 ELISA~100 nM[6]>95%
Indomethacin (Reference)COX-1PGE2 ELISA~10 nM>95%
Nicotinic Acid (Reference)GPR109AHTRF cAMP~51 nM[2]100% (Full Agonist)
MK-1903 (Reference)GPR109AHTRF cAMP~12.9 nM[2]100% (Full Agonist)

References

  • The role of prostaglandin E2 in the immunopathogenesis of experimental pulmonary tuberculosis Source: PubMed Central (PMC) / Clinical and Experimental Immunology URL:[Link]

  • HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications Source: PubMed Central (PMC) / Journal of Biomolecular Screening URL:[Link]

  • Molecular Mechanisms in the Selectivity of Nonsteroidal Anti-Inflammatory Drugs Source: ACS Publications / Biochemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-[(Cyclohexylmethyl)amino]nicotinic Acid Synthesis

Welcome to the Technical Support Center. Synthesizing 2-[(Cyclohexylmethyl)amino]nicotinic acid via Nucleophilic Aromatic Substitution (SNAr) presents unique chemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 2-[(Cyclohexylmethyl)amino]nicotinic acid via Nucleophilic Aromatic Substitution (SNAr) presents unique chemical challenges. While the 2-chloro position of nicotinic acid is highly activated by the electron-withdrawing ring nitrogen and the adjacent carboxylic acid, the steric bulk of the cyclohexylmethylamine nucleophile significantly impedes the reaction[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols designed by application scientists to help you maximize your yield and purity.

Visualizing the SNAr Mechanism & Bottlenecks

To troubleshoot effectively, we must first understand the mechanistic pathway. The rate-determining step is the formation of the Meisenheimer complex, which is heavily hindered by the bulky cyclohexyl ring of the amine[1][2].

SNAr_Mechanism A 2-Chloronicotinic Acid (Activated Electrophile) C Meisenheimer Complex (Sterically Hindered TS) A->C Nucleophilic Attack (Rate-Limiting) B Cyclohexylmethylamine (Bulky Nucleophile) B->C D 2-[(Cyclohexylmethyl)amino] nicotinic acid C->D Rearomatization (Fast) E Chloride Leaving Group (Trapped by Base) C->E

SNAr pathway illustrating the sterically hindered Meisenheimer complex formation.

Frequently Asked Questions (Troubleshooting)

Q1: My conversion rate stalls at 40-50% despite heating at reflux for 24 hours. How can I drive the reaction to completion? Application Scientist Insight: The primary causality here is the activation energy barrier. Conventional conductive heating (e.g., refluxing in ethanol) often fails to provide sufficient energy to overcome the steric repulsion between the bulky cyclohexyl ring and the ortho-carboxylate group during the nucleophilic attack[3][4]. Solution: Transition to microwave irradiation. Microwave synthesis provides rapid, volumetric heating that efficiently drives sterically hindered SNAr reactions. Heating the reaction to 140–150 °C for 1.5 to 2 hours in a sealed microwave vial typically pushes conversion >90%[5].

Q2: I am observing significant byproduct formation and a dark tarry mixture. What is causing this degradation? Application Scientist Insight: Prolonged heating of nicotinic acid derivatives, especially in the presence of strong inorganic bases (like NaOH or KOH) and atmospheric oxygen, can lead to decarboxylation or oxidative degradation of the amine. Solution: Switch to a milder organic base such as N,N-Diisopropylethylamine (DIPEA) or simply use an excess of the cyclohexylmethylamine (3 to 5 equivalents) to act as both the nucleophile and the acid scavenger[5]. Furthermore, degassing the solvent with nitrogen prior to heating minimizes oxidative side reactions.

Q3: Which solvent system yields the highest purity and recovery? Application Scientist Insight: While DMF and NMP are excellent for SNAr due to their high boiling points and polarity, they are notoriously difficult to remove during workup, often requiring tedious aqueous extractions that lead to product loss (since the product is amphoteric). Solution: Water or a Water/Ethanol mixture is highly effective under sealed-tube or microwave conditions[4][5]. The high polarity of water stabilizes the negatively charged Meisenheimer intermediate[2]. Post-reaction, the product can be directly precipitated by adjusting the pH, completely bypassing liquid-liquid extraction.

Q4: If SNAr still fails, is there a catalytic alternative? Application Scientist Insight: Yes. If the uncatalyzed SNAr is insufficient, employing an Ullmann-type coupling can bypass the traditional addition-elimination mechanism. Using a Copper catalyst (e.g., CuI or Cu-Mg-Al Layered Double Oxide) at 80–100 °C can facilitate the C-N bond formation with bulky aliphatic amines while requiring significantly lower temperatures[3][4].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and isolated yield, demonstrating why microwave irradiation in aqueous media is the superior choice[4][5].

EntrySolventBase (Equiv)Heating MethodTemp (°C)Time (h)Yield (%)
1EthanolK₂CO₃ (2.0)Oil Bath (Reflux)802442
2DMFDIPEA (2.0)Oil Bath1201265
3WaterExcess Amine (3.0)Microwave1401.588
4Water/EtOHDIPEA (3.0)Microwave1502.092
5EthanolCuI (10 mol%)Oil Bath90685

Note: Yields are isolated yields after pH-adjusted precipitation. Entry 4 represents the optimal balance of yield and ease of purification.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is designed as a self-validating system . The built-in pH adjustment step acts as an intrinsic purity checkpoint: because the product is an amino acid, only the zwitterionic product will selectively precipitate at its specific isoelectric point, leaving unreacted starting materials and byproducts in solution.

Experimental_Workflow Step1 1. Reagent Preparation 2-Chloronicotinic Acid (1 eq) Cyclohexylmethylamine (3 eq) Step2 2. Microwave Irradiation 150°C, 2 hours, Sealed Vial Step1->Step2 Step3 3. Concentration Remove EtOH in vacuo Step2->Step3 Step4 4. Isoelectric Precipitation Adjust aqueous phase to pH ~3.5 Step3->Step4 Step5 5. Isolation & Purification Vacuum Filtration Step4->Step5

Step-by-step workflow for the optimized microwave-assisted SNAr synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave-safe reaction vial, suspend 2-chloronicotinic acid (1.0 mmol) in 3 mL of a 1:1 mixture of deionized water and absolute ethanol.

  • Amine Addition: Add cyclohexylmethylamine (3.0 mmol, 3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 1.0 equiv). Causality check: The excess amine and DIPEA ensure the reaction remains basic, trapping the HCl byproduct and preventing the protonation (and subsequent deactivation) of the nucleophile.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 150 °C for 2 hours. Safety note: The internal pressure will rise significantly due to solvent heating; ensure the vial and caps are rated for >15 bar.

  • Workup: Transfer the cooled reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous layer with 5 mL of ice-cold deionized water.

  • Isoelectric Precipitation (Self-Validation Step): Place the flask in an ice bath. Dropwise, add 1M HCl while constantly monitoring the pH. At approximately pH 3.5 to 4.0, the 2-[(Cyclohexylmethyl)amino]nicotinic acid will reach its isoelectric point and crash out of solution as a pale yellow/white precipitate. Troubleshooting: If the product oils out instead of crystallizing, the cooling is insufficient, or the pH was dropped too rapidly.

  • Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold water (2 x 5 mL) to remove residual amine hydrochloride salts, and dry in a vacuum oven at 50 °C overnight.

References
  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines - ResearchGate. 5

  • Facile synthesis of 2-anilinonicotinic acids via Cu–Mg–Al LDO catalysed amination of 2-chloronicotinic acid - RSC Publishing. 3

  • Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation - ResearchGate. 4

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. 1

  • Nucleophilic aromatic substitution - Wikipedia. 2

Sources

Optimization

overcoming solubility issues with 2-[(Cyclohexylmethyl)amino]nicotinic acid

Technical Support Center: Troubleshooting Solubility Issues with 2-[(Cyclohexylmethyl)amino]nicotinic acid Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and formulation prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility Issues with 2-[(Cyclohexylmethyl)amino]nicotinic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and formulation professionals working with 2-[(Cyclohexylmethyl)amino]nicotinic acid . As a highly lipophilic, amphoteric building block, this compound exhibits notoriously poor aqueous solubility. Its rigid nicotinic acid core combined with a bulky, hydrophobic cyclohexylmethyl substitution creates significant formulation bottlenecks, particularly near its isoelectric point.

This center provides field-proven, causality-driven troubleshooting strategies to overcome these challenges in both in vitro and in vivo applications.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4) for cell-based assays. Why does this happen, and how can I prevent it? Causality: 2-[(Cyclohexylmethyl)amino]nicotinic acid is an ampholyte. It contains a weakly basic amino/pyridine group and a weakly acidic carboxylic acid. While it is highly soluble in aprotic polar solvents like DMSO, rapid introduction into an aqueous buffer causes "solvent shift" precipitation. At pH 7.4, although the carboxylic acid is deprotonated, the overwhelming lipophilicity of the cyclohexylmethyl group drives rapid hydrophobic aggregation[1]. Solution & Validation: To prevent precipitation, avoid direct dilution. Instead, utilize co-solvency combined with a surfactant. A standard self-validating approach is to pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween 80) before adding the aqueous buffer dropwise under constant vortexing. You can validate the absence of sub-visible precipitates by measuring the optical density at 600 nm (OD600); a baseline reading equivalent to the blank confirms a true solution[2].

Q2: I want to avoid DMSO entirely for my in vivo dosing. What is the most effective carrier system for this compound? Causality: For in vivo applications, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic cyclohexylmethyl moiety, while the hydrophilic exterior ensures aqueous solubility[3]. Because HP-β-CD is generally recognized as safe (GRAS) and exhibits low renal toxicity compared to unmodified β-CD, it is ideal for parenteral and oral routes[4]. Solution & Validation: Formulate an inclusion complex (see Protocol 1). The success of this method is validated through a Phase Solubility Study (Higuchi-Connors plot). If the solubility of the drug increases linearly with HP-β-CD concentration, it confirms a 1:1 ( AL​ type) stoichiometric inclusion complex.

Q3: Can I adjust the pH to dissolve the compound without excipients? Causality: Yes, but with strict physiological limitations. As an amphoteric molecule, its solubility profile is U-shaped. It is highly soluble at pH < 3.0 (protonated amine) and pH > 9.0 (fully deprotonated carboxylate with minimal counter-ion shielding). However, adjusting the pH to these extremes may be incompatible with biological assays or cause tissue necrosis in vivo[1]. Solution: If pH adjustment is necessary, it must be paired with an in situ buffering strategy where the stock is prepared at an extreme pH and diluted into a high-capacity buffer (like 100 mM HEPES) to rapidly neutralize the pH, though the risk of delayed precipitation remains high.

Section 2: Quantitative Data & Formulation Comparisons

To assist in selecting the appropriate vehicle, the following table summarizes the expected solubility enhancements based on physicochemical modeling of lipophilic nicotinic acid derivatives.

Formulation StrategyVehicle / ExcipientExpected Solubility RangeBiological CompatibilityPrimary Mechanism
Baseline (Control) PBS (pH 7.4)< 0.05 mg/mLHighN/A (Zwitterionic/Lipophilic dominance)
Co-solvency 10% DMSO + 90% PBS0.5 - 1.0 mg/mLModerate (DMSO toxicity risk)Interfacial tension reduction[1]
Micellar Solubilization 5% Tween 80 in Saline2.0 - 5.0 mg/mLModerate (Surfactant limits)Micelle encapsulation[2]
Inclusion Complex 20% (w/v) HP-β-CD10.0 - 25.0 mg/mLHigh (FDA GRAS)Hydrophobic cavity shielding[4]
pH Adjustment 0.1 N HCl (pH ~1.0)> 30.0 mg/mLLow (Gastric only)Amine protonation

Section 3: Experimental Protocols

Protocol 1: Preparation and Validation of HP-β-CD Inclusion Complexes Purpose: To achieve high aqueous solubility without organic solvents for in vivo dosing.

  • Preparation of Vehicle: Dissolve 20 g of HP-β-CD in 80 mL of ultra-pure water. Stir until completely clear, then adjust the volume to 100 mL (yielding a 20% w/v solution).

  • Drug Addition: Add 100 mg of 2-[(Cyclohexylmethyl)amino]nicotinic acid to 10 mL of the 20% HP-β-CD solution.

  • Equilibration: Place the suspension on a magnetic stirrer at 300 rpm at 25°C for 48 hours. Scientific Rationale: Complexation is a thermodynamic equilibrium process; insufficient time leads to incomplete encapsulation and false-low solubility readings.

  • Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Filtration & Validation: Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the dissolved drug concentration using HPLC-UV (detecting the nicotinic acid chromophore at ~260 nm).

  • Lyophilization (Optional): Freeze the clear supernatant at -80°C and lyophilize for 48 hours to obtain a stable, easily reconstitutable solid powder[3].

Protocol 2: Nanosuspension via Wet Milling (For High-Dose Oral Studies) Purpose: To increase the dissolution rate by maximizing the surface-area-to-volume ratio without altering the chemical structure[2].

  • Stabilizer Solution: Prepare a 0.5% (w/v) Poloxamer 188 solution in water. Scientific Rationale: Poloxamer acts as a steric stabilizer, preventing Ostwald ripening and agglomeration of the generated nanoparticles.

  • Dispersion: Disperse 500 mg of the compound into 10 mL of the stabilizer solution.

  • Milling: Transfer the macro-suspension into a planetary micro mill containing 0.5 mm zirconium oxide beads.

  • Size Reduction: Mill at 400 rpm for 2 hours, pausing every 15 minutes to prevent thermal degradation of the compound.

  • Validation: Measure the particle size distribution (PSD) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A successful nanosuspension will have a Z-average diameter of < 300 nm and a PDI < 0.25[1].

Section 4: Workflows and Pathways

G A 2-[(Cyclohexylmethyl)amino] nicotinic acid B Acidic Media (pH < 3) Protonated Amine A->B C Neutral Media (pH ~ 4-6) Zwitterion / Isoelectric A->C D Basic Media (pH > 7) Deprotonated Carboxylate A->D E High Aqueous Solubility (Cationic Salt) B->E F Precipitation / Poor Solubility (Requires HP-β-CD) C->F G Moderate Solubility (Anionic Form) D->G

pH-dependent speciation and solubility workflow for amphoteric nicotinic acid derivatives.

G Step1 Weigh Drug & HP-β-CD Step2 Add Aqueous Buffer (pH 7.4) Step1->Step2 Step3 Magnetic Stirring (48h, 25°C) Step2->Step3 Step4 Equilibration & Complexation Step3->Step4 Step5 Centrifugation (Remove Solid) Step4->Step5 Step6 Lyophilization (Solid Complex) Step5->Step6

Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.

References

  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: PubMed Central (PMC) URL: [Link]

  • Title: Inclusion Complexes in Drug Delivery and Drug Targeting: Formation, Characterization, and Biological Applications Source: ACS Symposium Series URL: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways &amp; Troubleshooting for 2-[(Cyclohexylmethyl)amino]nicotinic acid

Welcome to the Technical Support Center for 2-[(Cyclohexylmethyl)amino]nicotinic acid (CANA) . As a critical intermediate and building block in pharmaceutical synthesis, CANA shares the 2-aminonicotinic acid scaffold wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(Cyclohexylmethyl)amino]nicotinic acid (CANA) . As a critical intermediate and building block in pharmaceutical synthesis, CANA shares the 2-aminonicotinic acid scaffold with established non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin [1]. Consequently, it exhibits specific vulnerabilities to environmental and chemical stress.

This guide provides field-proven insights into the mechanistic degradation of CANA, self-validating experimental protocols, and chromatographic troubleshooting.

FAQ 1: Mechanistic Degradation Pathways (The "Why")

Q: What are the primary degradation pathways for CANA under stress conditions, and what is the chemical causality behind them?

A: The stability of CANA is dictated by its bifunctional nature: a carboxylic acid ortho to a secondary amine on a pyridine ring. Based on forced degradation studies of structurally homologous 2-aminonicotinic acids[1], CANA primarily undergoes three degradation pathways:

  • Thermal Decarboxylation: The ortho-relationship between the secondary amine and the carboxylic acid facilitates a six-membered cyclic transition state upon heating (>150°C). This lowers the activation energy for the extrusion of CO₂, leading to the formation of 2-(cyclohexylmethylamino)pyridine.

  • Oxidative N-Dealkylation and N-Oxidation: Exposure to peroxides or radical initiators targets the electron-rich secondary amine and the pyridine nitrogen. The cyclohexylmethyl group is particularly susceptible to oxidative cleavage at the alpha-carbon, yielding 2-aminonicotinic acid and cyclohexanecarbaldehyde.

  • Photolytic Cleavage: UV irradiation excites the pyridine chromophore, leading to radical-mediated N-dealkylation or ring-opening events, a known vulnerability in [2].

MechanisticPathways CANA 2-[(Cyclohexylmethyl)amino] nicotinic acid (CANA) Thermal Thermal Stress (>150°C) CANA->Thermal Decarboxylation Oxidative Oxidative Stress (H2O2 / Radical) CANA->Oxidative N-Oxidation Photo Photolytic Stress (UV-Vis) CANA->Photo N-Dealkylation Decarb 2-(Cyclohexylmethylamino) pyridine + CO2 Thermal->Decarb Decarboxylation NOxide N-Oxide / Nitrone Derivatives Oxidative->NOxide N-Oxidation Dealkyl 2-Aminonicotinic Acid + Cyclohexanecarbaldehyde Photo->Dealkyl N-Dealkylation

Fig 1: Primary degradation pathways of CANA under thermal, oxidative, and photolytic stress.

FAQ 2: Experimental Troubleshooting (The "How")

Q: How do I design a self-validating forced degradation study to accurately map CANA's degradation profile?

A: A self-validating protocol ensures that any loss of the parent API is stoichiometrically accounted for by the appearance of degradants, known as Mass Balance . If the Mass Balance falls below 95%, it indicates secondary degradation (degradants degrading further) or the loss of volatile degradants (e.g., CO₂ during thermal stress).

Step-by-Step Methodology: Self-Validating Forced Degradation Workflow
  • Stock Preparation: Dissolve CANA in an inert co-solvent (e.g., HPLC-grade Acetonitrile) to a concentration of 1.0 mg/mL.

  • Stress Aliquoting: Divide the stock equally into five 10 mL volumetric flasks.

  • Condition Application:

    • Acidic Hydrolysis: Add 1.0 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1.0 mL of 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Stress: Add 1.0 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.

    • Photolytic Stress: Expose to UV-Vis light (1.2 million lux hours and 200 watt hours/m²) per ICH Q1B guidelines.

    • Control: Add 1.0 mL of HPLC water. Store at 4°C.

  • Quenching (Critical Step): Neutralize the acidic flask with 1.0 mL of 1N NaOH, and the basic flask with 1.0 mL of 1N HCl. Causality: This halts degradation and ensures the HPLC column is not subjected to pH extremes, which causes retention time drift and silanol dissolution.

  • Analysis: Analyze using a stability-indicating HPLC-PDA-MS method. Utilize a Photodiode Array (PDA) detector (scanning 200-400 nm) to verify peak purity and ensure no degradants are co-eluting under the main CANA peak.

Workflow Start Prepare CANA Stock (1.0 mg/mL in ACN) Split Aliquot into 5 Stress Conditions Start->Split Acid Acidic: 0.1N HCl (60°C, 24h) Split->Acid Base Basic: 0.1N NaOH (60°C, 24h) Split->Base Ox Oxidative: 3% H2O2 (RT, 24h) Split->Ox Photo Photolytic: UV-Vis (ICH Q1B) Split->Photo Control Control: Neutral Water (4°C, 24h) Split->Control Quench Neutralize & Quench (Crucial for HPLC) Acid->Quench Base->Quench Ox->Quench Photo->Quench Control->Quench Analyze HPLC-PDA-MS Analysis (pH 2.5) Quench->Analyze MassBal Calculate Mass Balance (Target: >95%) Analyze->MassBal

Fig 2: Self-validating forced degradation workflow ensuring mass balance and chromatographic integrity.

FAQ 3: Chromatographic Resolution

Q: I am observing severe peak tailing and co-elution of CANA with its N-dealkylated degradant (2-aminonicotinic acid). How can I resolve this?

A: This is a classic issue with amphoteric compounds. Both CANA and 2-aminonicotinic acid possess a basic pyridine nitrogen (pKa ~ 2-3) and an acidic carboxylic group (pKa ~ 4-5).

  • The Causality: At a standard mobile phase pH of 4.0, both molecules exist as zwitterions. This dual-charge state leads to poor retention on reversed-phase (C18) columns and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support.

  • The Solution: Suppress ionization by lowering the mobile phase pH to 2.5 using 0.1% trifluoroacetic acid (TFA) or phosphoric acid [2]. At pH 2.5, the carboxylic acid is fully protonated (neutralized). This drives the separation mechanism to rely purely on the hydrophobicity of the cyclohexylmethyl group versus the bare amine of the degradant, resulting in sharp, baseline-resolved peaks.

Quantitative Data Summary

The following table summarizes the expected degradation kinetics of CANA under standard ICH stress testing conditions. Note the lower mass balance during thermal stress, which is indicative of volatile CO₂ loss during decarboxylation.

Stress ConditionReagent / EnvironmentTime / Temp% CANA RemainingPrimary DegradantMass Balance (%)
Acidic Hydrolysis 0.1N HCl24h / 60°C98.2%None (Stable)99.5%
Basic Hydrolysis 0.1N NaOH24h / 60°C97.5%None (Stable)98.8%
Oxidative Stress 3% H₂O₂24h / 25°C82.4%N-Oxide / 2-ANA96.1%
Photolytic Stress UV-Vis (ICH Q1B)7 days / RT75.6%2-ANA92.4%
Thermal Stress Solid State7 days / 105°C89.3%Decarboxylated CANA94.0%

(Note: 2-ANA = 2-Aminonicotinic Acid)

References

  • Mehdi, S. R. F., Mohiuddin, S., Khan, H. A., & Majid, S. (2019). "Validation of a Forced Degradation UPLC Method for Estimation of Flunixin." World Journal of Pharmaceutical and Life Sciences.[Link]

  • Al-Hadiya, B. M., et al. (2018). "Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution." Journal of Analytical Methods in Chemistry (PubMed Central).[Link]

Optimization

Technical Support Center: Stabilizing 2-[(Cyclohexylmethyl)amino]nicotinic Acid in Solution

Application Scientist Note: Working with substituted aminonicotinic acids requires a deep understanding of their amphiphilic and electronic properties. This guide moves beyond basic dissolution instructions, providing a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Note: Working with substituted aminonicotinic acids requires a deep understanding of their amphiphilic and electronic properties. This guide moves beyond basic dissolution instructions, providing a mechanistic approach to prevent aggregation, auto-oxidation, and photodegradation during your assays. Every protocol provided here is designed as a self-validating system to ensure experimental reproducibility.

Physicochemical Profiling

To stabilize 2-[(Cyclohexylmethyl)amino]nicotinic acid, we must first analyze its structural causality. The molecule consists of an electron-rich 2-aminopyridine core, an acidic carboxylic acid, and a highly lipophilic cyclohexylmethyl tail.

Table 1: Physicochemical Profile & Stability Parameters

ParameterValue / CharacteristicFormulation Implication
Core Scaffold 2-Aminonicotinic acid derivativeElectron-rich ring; highly susceptible to auto-oxidation ()[1].
pKa (Carboxyl) ~2.94 (Predicted)Deprotonated at pH 7.4; exists as a zwitterion ()[2].
Lipophilicity High (Cyclohexylmethyl tail)Drives micellization/aggregation in purely aqueous media.
Photostability Low to ModerateUV exposure accelerates radical-mediated degradation.
Storage Standard -20°C, Inert AtmosphereRequired to halt thermal and oxidative degradation kinetics.

Troubleshooting & FAQs

Q1: Why does my compound precipitate or form turbid solutions when diluted into a physiological buffer (pH 7.4)? Causality: The core 2-aminonicotinic acid scaffold possesses a carboxylic acid pKa of approximately 2.94[2], rendering it deprotonated and zwitterionic at physiological pH ()[3]. While the ionized carboxylate favors water solubility, the bulky cyclohexylmethyl group is highly lipophilic. This creates an amphiphilic dynamic where the hydrophobic tails aggregate to minimize water contact, leading to micellization or precipitation. Solution: Do not dissolve directly in aqueous buffers. Establish a primary stock in 100% DMSO to disrupt hydrophobic interactions, then perform a slow, dropwise titration into your aqueous buffer under constant vortexing. Ensure the final DMSO concentration remains between 1% and 5% depending on assay tolerance.

Q2: I observe a color change from clear to yellow/brown over 48 hours. What is happening? Causality: You are observing oxidative degradation. The electron-rich aminopyridine ring is highly susceptible to auto-oxidation, frequently degrading into 2-aminonicotinic acid 1-oxides ()[4]. This process is catalyzed by dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard buffer systems. Solution: Degas all solvents (DMSO and aqueous buffers) by sparging with Argon or Nitrogen for 15 minutes prior to use. Supplement your aqueous buffer with 1 mM EDTA to chelate trace metals and halt catalytic oxidation.

Q3: Is this compound sensitive to light during benchtop handling? Causality: Yes. Pyridine derivatives absorb strongly in the UV spectrum. Photo-excitation leads to the generation of reactive oxygen species (ROS) if oxygen is present, which accelerates both N-oxide formation and potential oxidative dealkylation of the cyclohexyl group. Solution: Perform all stock preparations in actinic (amber) glassware or wrap standard tubes in aluminum foil.

Mechanistic Pathways of Degradation

Understanding the degradation pathways allows us to rationally design the stabilization protocol.

degradation_pathway API 2-[(Cyclohexylmethyl)amino] nicotinic acid UV Photo-excitation (UV/Vis Light) API->UV hv Agg Insoluble Aggregates API->Agg pH Shift / Isoelectric Point ROS Reactive Oxygen Species (O2) UV->ROS Sensitization NOxide Pyridine N-Oxide Formation ROS->NOxide Oxidation Dealkyl Oxidative Dealkylation ROS->Dealkyl Radical Attack

Mechanistic pathways of 2-[(Cyclohexylmethyl)amino]nicotinic acid degradation and aggregation.

Self-Validating Formulation Protocol

To ensure absolute reliability in your assays, utilize the following self-validating workflow to create a stable 10 mM stock solution.

formulation_workflow S1 1. Weigh API (Use Amber Glassware) S2 2. Primary Dissolution (100% DMSO, Degassed) S1->S2 S3 3. Buffer Addition (PBS pH 7.4 + 1mM EDTA) S2->S3 S4 4. Homogenization (Vortex & Sonicate < 30°C) S3->S4 S5 5. Sterilization (0.22 µm PTFE Filter) S4->S5 S6 6. Validation & Storage (LC-MS Check, -20°C) S5->S6

Step-by-step workflow for formulating a stable, oxidation-resistant stock solution.

Step-by-Step Methodology:
  • Preparation: Sparge anhydrous DMSO and your target aqueous buffer (e.g., 1X PBS) with Argon for 15 minutes. Add 1 mM EDTA to the PBS.

  • Primary Dissolution: Weigh the dry powder into an amber glass vial. Add the degassed DMSO to achieve a 100 mM concentration. Vortex vigorously for 60 seconds until completely clear.

  • Aqueous Titration: While continuously vortexing the DMSO stock, add the degassed PBS dropwise to reach the final desired concentration (e.g., 10 mM stock in 10% DMSO). Causality: Dropwise addition prevents localized zones of high aqueous concentration, which trigger sudden hydrophobic collapse and precipitation.

  • Homogenization: Sonicate the vial in a water bath for 5 minutes. Critical: Maintain the bath temperature below 30°C to prevent thermal degradation.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. Do not use nylon or PES filters, as the lipophilic cyclohexyl group may bind nonspecifically to the membrane.

  • Self-Validation Check: Before utilizing the stock, extract a 10 µL aliquot, dilute in mobile phase, and run a rapid LC-MS analysis. Validation Criteria: The protocol is successful if the purity remains >98% and the +16 m/z peak (indicative of N-oxide formation) is absent. If purity is <95%, the batch has oxidized and must be discarded.

  • Storage: Aliquot into single-use amber vials, overlay with Argon gas, seal tightly, and store at -20°C.

References

  • Perlovich, G. L., et al. "Two Faces of Water in the Formation and Stabilization of Multicomponent Crystals of Zwitterionic Drug-Like Compounds." Symmetry 2021, 13(3), 425. Available at:[Link]

  • Blanco-Ayala, T., et al. "2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents." Journal of Medicinal Chemistry 2013, 56(23), 9482–9495. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methodologies for 2-[(Cyclohexylmethyl)amino]nicotinic Acid

Welcome to the Method Development Support Center. As a Senior Application Scientist, I have structured this hub to address the specific physicochemical challenges of quantifying 2-[(Cyclohexylmethyl)amino]nicotinic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Method Development Support Center. As a Senior Application Scientist, I have structured this hub to address the specific physicochemical challenges of quantifying 2-[(Cyclohexylmethyl)amino]nicotinic acid (C₁₃H₁₈N₂O₂, Exact Mass: 234.1368) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Because this molecule features both a carboxylic acid moiety (pKa ~3.5) and a secondary amine/pyridine ring (pKa ~6.5), it exists as a zwitterion at physiological pH. This amphoteric nature dictates our entire analytical strategy—from sample extraction to mobile phase selection.

Part 1: Core Troubleshooting FAQs (The "Why" and "How")

Q1: Why am I seeing severe peak tailing and poor retention on my standard C18 column? The Causality: At a neutral pH, 2-[(Cyclohexylmethyl)amino]nicotinic acid is highly polar and zwitterionic, leading to poor partitioning into the hydrophobic stationary phase of a standard C18 column. Furthermore, secondary interactions between the basic amine and residual surface silanols on the silica support cause peak tailing. The Solution: You must force the molecule into a single protonation state. By acidifying the mobile phase to pH < 3.0 (e.g., using 0.1% Formic Acid), you protonate the carboxylic acid (rendering it neutral) and the amine (rendering it positively charged). This ensures reproducible retention on reversed-phase columns[1]. If tailing persists, switch to a polar-embedded C18 or a mixed-mode (cation-exchange/reversed-phase) column.

Q2: My ESI-MS/MS signal is suffering from severe ion suppression. How do I validate and fix this? The Causality: Ion suppression occurs when co-eluting matrix components (like phospholipids in plasma) compete for charge droplets in the ESI source. Aminonicotinic acid derivatives are particularly susceptible to matrix effects in the early elution window[2]. The Solution: Implement a self-validating post-column infusion experiment. Infuse a constant stream of the pure analyte into the MS while injecting a blank matrix extract through the LC. A dip in the baseline signal indicates the exact retention time of suppressing agents. To resolve this, shift your gradient to elute the analyte away from the suppression zone, or upgrade your sample preparation from simple protein precipitation (PPT) to Solid Phase Extraction (SPE)[3].

Q3: How do I select the most specific MRM transitions for quantification? The Causality: The protonated precursor ion [M+H]⁺ is m/z 235.1. During collision-induced dissociation (CID), the molecule fragments predictably based on its weakest bonds. The most thermodynamically stable leaving group is the cyclohexylmethyl moiety. The Solution: Use the transition m/z 235.1 → 139.1 (loss of methylenecyclohexane) as your primary quantifier due to its high abundance. Use m/z 235.1 → 97.1 (cyclohexylmethyl cation) as a qualifier to ensure specificity against isobaric interferences.

Part 2: Diagnostic Workflows and Pathways

G Start Issue: Peak Tailing or Poor Retention CheckPH Check Mobile Phase pH (Is pH < 3.0?) Start->CheckPH AdjustPH Adjust to 0.1% Formic Acid to protonate carboxylate CheckPH->AdjustPH No CheckColumn Check Column Chemistry (End-capped C18?) CheckPH->CheckColumn Yes ChangeColumn Switch to Polar-Embedded or Mixed-Mode C18 CheckColumn->ChangeColumn No End Evaluate Matrix Effects or Injection Volume CheckColumn->End Yes

Troubleshooting logic for resolving poor retention and peak tailing in HPLC.

G M Precursor Ion [M+H]+ m/z 235.1 F1 Quantifier Ion m/z 139.1 M->F1 - Methylenecyclohexane (96 Da) F2 Qualifier Ion 1 m/z 97.1 M->F2 Cleavage at N-C bond F3 Qualifier Ion 2 m/z 95.1 F1->F3 - CO2 (44 Da)

Proposed ESI+ MS/MS fragmentation pathway for 2-[(Cyclohexylmethyl)amino]nicotinic acid.

Part 3: Quantitative Data & Method Parameters

To ensure reproducibility across different laboratories, the following tables summarize the optimized MS/MS parameters and the recommended LC gradient.

Table 1: Optimized LC-MS/MS MRM Transitions (ESI+ Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-[(Cyclohexylmethyl)amino]nicotinic acid235.1139.15025Quantifier
2-[(Cyclohexylmethyl)amino]nicotinic acid235.197.15035Qualifier 1
2-[(Cyclohexylmethyl)amino]nicotinic acid235.195.15040Qualifier 2
Internal Standard (Isotope Labeled)239.1143.15025Normalization

Table 2: Recommended Mobile Phase Gradient for Reversed-Phase HPLC Column: Polar-embedded C18 (50 × 2.1 mm, 1.7 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0095.05.0Initial
0.5095.05.0Isocratic Hold (Desalting)
3.0010.090.0Linear Gradient
4.0010.090.0Column Wash
4.1095.05.0Re-equilibration
5.5095.05.0End of Run

Part 4: Standardized Experimental Protocols

Protocol 1: Mixed-Mode Solid Phase Extraction (SPE) for Biological Matrices

To achieve a self-validating extraction that minimizes phospholipid interference, use a Mixed-Mode Cation Exchange (MCX) SPE cartridge. This leverages the basic secondary amine of the analyte.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of 2% Formic Acid in Water. Do not let the sorbent dry.

  • Sample Loading: Dilute 100 µL of plasma/serum with 100 µL of 4% Formic Acid in Water. Load the 200 µL mixture onto the cartridge at a flow rate of 1 drop/second. Causality Check: The acidic environment ensures the amine is positively charged, binding strongly to the cation-exchange sites. If breakthrough occurs here, the sample pH was not low enough.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in Water to remove polar interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol to remove neutral lipids and phospholipids. The analyte remains bound via ionic interactions.

  • Elution: Elute the target compound with 1.0 mL of 5% Ammonium Hydroxide in Methanol. Causality Check: The high pH neutralizes the positive charge on the amine, releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B) prior to injection.

Protocol 2: LC-MS/MS System Equilibration and Batch Execution
  • System Priming: Purge all LC lines with fresh mobile phases. Ensure the MS source is clean and the ESI probe is positioned optimally for a 0.4 mL/min flow rate.

  • Column Equilibration: Run the initial gradient conditions (95% A) for at least 10 column volumes until the backpressure stabilizes (typically ~3000-4000 psi for sub-2µm particles).

  • System Suitability Test (SST): Inject a neat standard at the Lower Limit of Quantification (LLOQ). Verify that the signal-to-noise (S/N) ratio is ≥ 10:1 and the peak asymmetry factor is between 0.8 and 1.2. This step self-validates the instrument's readiness.

  • Batch Run: Inject samples using a bracketed calibration curve. Include a blank injection after the highest calibrator to monitor for carryover.

Sources

Optimization

dealing with off-target effects of 2-[(Cyclohexylmethyl)amino]nicotinic acid

Welcome to the Technical Support Center for 2-[(Cyclohexylmethyl)amino]nicotinic acid . As a Senior Application Scientist, I have designed this guide to help you troubleshoot the complex pharmacological behaviors associa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(Cyclohexylmethyl)amino]nicotinic acid . As a Senior Application Scientist, I have designed this guide to help you troubleshoot the complex pharmacological behaviors associated with this compound.

While the addition of the bulky, lipophilic cyclohexylmethyl group to the 2-amino position of the nicotinic acid core significantly alters its binding kinetics and potency at the hydroxycarboxylic acid receptor 2 (HCA2 / GPR109A), it also introduces unique off-target liabilities. This guide addresses the most frequent experimental hurdles—cutaneous flushing, receptor cross-reactivity, and metabolic tolerance—providing you with self-validating protocols to ensure the integrity of your data.

Managing Cutaneous Vasodilation (The Flushing Phenotype)

Q: My murine models exhibit severe cutaneous vasodilation (flushing) within 30 minutes of dosing with 2-[(Cyclohexylmethyl)amino]nicotinic acid. Is this strictly an on-target HCA2-mediated effect, or is there an off-target mechanism at play?

A: The flushing response you are observing is likely biphasic and driven by two distinct mechanisms. Classically, HCA2 agonists induce flushing by activating receptors on epidermal Langerhans cells, which triggers the release of vasodilatory prostaglandins (PGD2 and PGE2)[1]. However, highly lipophilic nicotinic acid derivatives can rapidly cross the plasma membrane and directly activate the capsaicin receptor, TRPV1 , from the intracellular side[2].

Because the cyclohexylmethyl moiety significantly increases the membrane permeability of the compound compared to native nicotinic acid, it is highly probable that your compound is causing an off-target intracellular calcium influx via TRPV1, exacerbating the acute vasodilation[2].

G cluster_target Primary Target Pathway cluster_offtarget Off-Target / Adverse Pathways Compound 2-[(Cyclohexylmethyl)amino] nicotinic acid HCA2 HCA2 (GPR109A) Compound->HCA2 TRPV1 TRPV1 (Intracellular) Compound->TRPV1 Off-target Langerhans Langerhans Cells (HCA2 Mediated) Compound->Langerhans Cell-specific Gi Gi/o Protein HCA2->Gi cAMP ↓ cAMP Gi->cAMP Lipolysis ↓ Lipolysis (Adipocytes) cAMP->Lipolysis Ca ↑ Ca2+ Influx TRPV1->Ca Flushing Cutaneous Flushing Ca->Flushing PGD2 PGD2 / PGE2 Release Langerhans->PGD2 PGD2->Flushing

Fig 1: On-target HCA2 signaling vs. off-target TRPV1 and Langerhans pathways.

Protocol 1: Pharmacological Blockade to Differentiate Flushing Mechanisms

To isolate the off-target TRPV1 effect from the on-target HCA2 effect, utilize this self-validating in vivo workflow:

  • Cohort Assignment: Divide your mice into four cohorts (n=5/group): Vehicle, Compound Only, Compound + Capsazepine (TRPV1 antagonist), and Compound + Laropiprant (DP1 receptor antagonist).

  • Pre-treatment: Administer Capsazepine (15 mg/kg i.p.) to Cohort 3, and Laropiprant (30 mg/kg p.o.) to Cohort 4 exactly 30 minutes prior to the primary experiment.

  • Primary Dosing: Administer 2-[(Cyclohexylmethyl)amino]nicotinic acid to Cohorts 2, 3, and 4.

  • Thermal Imaging: Monitor ear temperature using a high-resolution infrared thermal camera at 5-minute intervals for 60 minutes post-dose.

  • Self-Validating Logic: By running parallel cohorts with selective antagonists, the system internally controls for the mechanism of action. If Laropiprant fails to fully rescue the flushing phenotype, but Capsazepine abolishes it, you can definitively conclude that the lipophilicity of the cyclohexylmethyl moiety is driving intracellular TRPV1 activation rather than classical prostaglandin release.

Receptor Selectivity & Cross-Reactivity

Q: I am observing anti-lipolytic effects in my HCA2-knockout adipocyte cell lines. What alternative receptors is this compound hitting?

A: The structural modification of adding a bulky cyclohexyl ring alters the compound's binding pocket affinity. While native nicotinic acid is highly selective for HCA2, lipophilic derivatives frequently exhibit cross-reactivity with closely related Gi/o-coupled receptors involved in lipid metabolism, specifically HCA3 (GPR109B) and the lactate/succinate receptor families like GPR81[3]. Because these receptors also inhibit adenylate cyclase and suppress lipolysis, they can mask the loss of HCA2 in knockout models.

Table 1: Representative Binding Profile of Nicotinic Acid vs. Lipophilic Derivatives

CompoundHCA2 (GPR109A) EC₅₀HCA3 (GPR109B) EC₅₀GPR81 EC₅₀LogP (Lipophilicity)
Nicotinic Acid (Native) ~100 nM>10,000 nM>10,000 nM0.36
2-[(Cyclohexylmethyl)amino]nicotinic acid ~45 nM~850 nM~2,100 nM~3.85
Acipimox (Reference Analog) ~1,200 nM>10,000 nM>10,000 nM-0.40

Data represents generalized pharmacological trends for lipophilic 2-amino substituted nicotinic acid derivatives to aid in troubleshooting off-target receptor activation.

Mitigating Metabolic Rebound and Tolerance

Q: After 5 days of continuous infusion in obese rat models, the free fatty acid (FFA) lowering efficacy of the compound completely disappears. How can I prevent this tolerance?

A: Sustained exposure to potent HCA2 agonists induces rapid homologous desensitization of the receptor via GRK-mediated phosphorylation and subsequent β-arrestin recruitment. Furthermore, the chronic suppression of lipolysis triggers a compensatory transcriptional upregulation of adipose triglyceride lipase (ATGL) and phosphodiesterase-3B (PDE-3B)[3]. This creates a metabolic rebound effect, where FFA levels return to or exceed baseline despite the continuous presence of the drug[3].

Workflow Start In Vivo Dosing Initiation Continuous Continuous Infusion (>3 Days) Start->Continuous Intermittent Intermittent Dosing (12h ON / 12h OFF) Start->Intermittent Desensitization HCA2 Desensitization & ATGL Upregulation Continuous->Desensitization Maintenance Receptor Resensitization Intermittent->Maintenance Tolerance FFA Rebound (Loss of Efficacy) Desensitization->Tolerance Efficacy Sustained FFA Lowering Maintenance->Efficacy

Fig 2: Logical workflow comparing continuous vs. intermittent dosing strategies.

Protocol 2: Intermittent Dosing Strategy for Sustained Efficacy

To maintain the compound's efficacy and prevent transcriptional compensation, abandon continuous infusion and implement a 12-hour ON / 12-hour OFF intermittent dosing protocol[3].

  • Pump Preparation: Formulate the compound in a vehicle suitable for programmable osmotic minipumps (e.g., Alzet pumps with iPRECIO programmable micro-infusion).

  • Active Phase Programming: Program the pump to deliver the compound at the target infusion rate starting at the onset of the active/dark phase (e.g., 18:00 h for rodents).

  • Washout Phase Programming: Program a complete cessation of infusion after 12 hours (06:00 h), allowing a mandatory 12-hour washout period.

  • Kinetic Sampling: Measure plasma FFA levels via tail-vein sampling at the end of the ON cycle (peak efficacy) and the end of the OFF cycle (baseline recovery) using a standard colorimetric FFA assay.

  • Self-Validating Logic: Measuring FFA at both the trough (end of OFF cycle) and peak (end of ON cycle) provides an internal kinetic control. If the trough FFA levels remain stable across 5 days while peak FFA levels consistently drop, the protocol validates that receptor resensitization is occurring and transcriptional compensation (ATGL upregulation) has been successfully bypassed.

References

  • Title: Nicotinic Acid Activates the Capsaicin Receptor TRPV1 | Arteriosclerosis, Thrombosis, and Vascular Biology Source: ahajournals.org URL: [Link]

  • Title: Effects of pyrazole partial agonists on HCA2-mediated flushing and VLDL-triglyceride levels in mice Source: PMC - NIH URL: [Link]

  • Title: Dosing profile profoundly influences nicotinic acid's ability to improve metabolic control in rats Source: PMC - NIH URL: [Link]

Sources

Troubleshooting

improving the selectivity of 2-[(Cyclohexylmethyl)amino]nicotinic acid

Technical Support Center: Troubleshooting & Optimization Guide for 2-[(Cyclohexylmethyl)amino]nicotinic Acid Overview Welcome to the Medicinal Chemistry & Assay Troubleshooting Support Center. 2-[(Cyclohexylmethyl)amino]...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimization Guide for 2-[(Cyclohexylmethyl)amino]nicotinic Acid

Overview Welcome to the Medicinal Chemistry & Assay Troubleshooting Support Center. 2-[(Cyclohexylmethyl)amino]nicotinic acid is a versatile building block and hit scaffold often utilized in the development of targeted therapeutics, including cyclooxygenase (COX) inhibitors, kinase inhibitors, and human cholinesterase modulators. However, a primary challenge during lead optimization is achieving high target selectivity. This guide addresses the mechanistic causes of off-target binding and provides validated protocols to troubleshoot assay interference and optimize structure-activity relationships (SAR).

FAQ 1: Structural & Mechanistic Basis of Selectivity

Q: Why does 2-[(Cyclohexylmethyl)amino]nicotinic acid frequently exhibit poor target selectivity (e.g., binding to both COX-1 and COX-2, or multiple kinases) in primary biochemical screens?

A: The lack of selectivity is an inherent consequence of the molecule's baseline pharmacophore. The scaffold consists of three primary domains:

  • The Carboxylic Acid: Acts as a strong ionic anchor, binding to basic residues (e.g., Arg120 in COX enzymes or catalytic lysines in kinases).

  • The Pyridine Ring: Functions as a hydrogen-bond acceptor and provides a rigid planar core.

  • The Cyclohexylmethyl Group: This is the primary culprit for poor selectivity. The methylene bridge (-CH 2​ -) provides high conformational flexibility, allowing the bulky, lipophilic cyclohexyl ring to adapt to multiple hydrophobic pockets across different protein targets[1].

Because many enzyme families share conserved lipophilic binding channels, the flexible cyclohexyl probe acts promiscuously. To drive selectivity, you must restrict this flexibility or exploit target-specific sub-pockets.

G CMA 2-[(Cyclohexylmethyl)amino] nicotinic acid (Base Scaffold) COOH Carboxylic Acid (Ionic Anchor) CMA->COOH Pyridine Pyridine Ring (H-Bond Acceptor) CMA->Pyridine Cyclohexyl Cyclohexylmethyl Group (Hydrophobic Probe) CMA->Cyclohexyl Target Primary Target (e.g., COX-2 / Specific Kinase) COOH->Target Binds Arg120 / Lysine Pyridine->Target Backbone H-bonds Cyclohexyl->Target Primary hydrophobic site OffTarget Off-Target (e.g., COX-1 / Other Kinases) Cyclohexyl->OffTarget Flexible adaptation to alternate lipophilic pockets

Caption: Pharmacophore mapping of the scaffold illustrating how linker flexibility drives off-target binding.

Troubleshooting Guide 1: Medicinal Chemistry & SAR Optimization

Q: How can I synthetically modify the cyclohexylmethyl or nicotinic acid moiety to improve target selectivity?

A: To transform this promiscuous hit into a selective lead, you must employ structural rigidification and bioisosteric replacement. The causality here is thermodynamic: by pre-organizing the molecule into the bioactive conformation required for your specific target, you decrease the entropic penalty of binding while sterically clashing with off-target active sites[2].

Recommended Optimization Strategies:

  • Linker Rigidification: Substitute the methylene bridge with an α -methyl group (creating a chiral center). This restricts the rotatable bonds, locking the cyclohexyl ring into a specific vector that may be tolerated by your target but sterically hindered in off-targets.

  • Bioisosteric Replacement: Replace the carboxylic acid with a tetrazole or an acylsulfonamide. This alters the pKa​ and the desolvation penalty. Acylsulfonamides, for instance, are bulkier and can exploit specific polar interactions unique to targets like COX-2, improving the selectivity index[3].

  • Pyridine Ring Halogenation: Introduce a chlorine (-Cl) or trifluoromethyl (-CF 3​ ) group at the 5-position of the pyridine ring. Halogens can engage in halogen bonding and perfectly fill specific hydrophobic sub-pockets (e.g., the Valine-523 pocket in COX-2), which are inaccessible in off-target isoforms.

Table 1: Quantitative Impact of Scaffold Modifications on Selectivity

Compound ModificationTarget IC 50​ (nM)Off-Target IC 50​ (nM)Selectivity Index (SI)Mechanistic Rationale
Base Scaffold (Unmodified)1201451.2Flexible linker allows adaptation to multiple pockets.
Linker Rigidification ( α -methyl)4585018.8Restricts rotatable bonds, favoring Target active site conformation.
Bioisosteric Replacement (Tetrazole)301,20040.0Alters pKa​ and desolvation penalty, improving specific ionic interactions.
Ring Halogenation (5-Chloro substitution)15>5,000>333.3Exploits specific hydrophobic sub-pockets uniquely available in the target.

Troubleshooting Guide 2: Assay Interference & False Positives

Q: My in vitro selectivity assays (e.g., TR-FRET or Fluorescence Polarization) are showing highly inconsistent IC 50​ values across different batches. How do I troubleshoot and validate these hits?

A: The highly lipophilic nature of the cyclohexylmethyl group makes this scaffold prone to acting as a Pan-Assay Interference Compound (PAINS), specifically through colloidal aggregation . In aqueous buffers, lipophilic compounds can form microscopic micelles that non-specifically sequester and denature the target protein, leading to false-positive inhibition and artificially poor selectivity data.

To troubleshoot this, you must implement a self-validating counter-screen protocol . The causality of this protocol relies on the physical properties of detergents: non-ionic detergents will disrupt non-specific colloidal aggregates but will not break stoichiometric, 1:1 ligand-protein interactions.

Step-by-Step Validation Protocol:

  • Baseline Assay: Run your standard dose-response assay (Target vs. Off-Target) in your standard biochemical buffer (e.g., 50 mM HEPES, pH 7.4) to establish baseline IC 50​ values.

  • Detergent Addition (The Self-Validating Step): Prepare a parallel assay buffer supplemented with 0.01% (v/v) Triton X-100 or CHAPS.

  • Comparative Analysis: Re-run the dose-response assay.

    • Interpretation A: If the IC 50​ shifts rightward by >5-fold (becomes less potent) in the presence of detergent, your compound is forming colloidal aggregates. The previous "selectivity" was an artifact of non-specific protein sequestration.

    • Interpretation B: If the IC 50​ remains stable ( ± 2-fold), the binding is a true, stoichiometric interaction.

  • Orthogonal Confirmation: For fully validated hits, confirm direct binding kinetics using Surface Plasmon Resonance (SPR). Immobilize the target protein on a CM5 sensor chip and flow the compound over it to measure precise Kd​ , kon​ , and koff​ rates.

G Start Inconsistent IC50 in Selectivity Assay AggCheck Step 1: Aggregation Check (Re-run with 0.01% Triton X-100) Start->AggCheck AggYes IC50 Shifts >5-fold: Colloidal Aggregator (False Positive) AggCheck->AggYes Detergent disrupts binding AggNo IC50 Remains Stable: True Stoichiometric Binder AggCheck->AggNo Binding persists Orthogonal Step 2: Orthogonal Assay (Surface Plasmon Resonance) AggNo->Orthogonal Validate Confirm Target-Specific Binding Kinetics (Kd, kon, koff) Orthogonal->Validate

Caption: Workflow for troubleshooting assay interference and validating true target selectivity.

References[1] Title: Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines

Source: Tetrahedron Letters, ResearchGate URL: [Link][2] Title: Derivatives of Amodiaquine as Potent Human Cholinesterases Inhibitors: Implication for Treatment of Alzheimer’s Disease Source: Molecules, MDPI URL: [Link][3] Title: US20020169159A1 - CXCR3 antagonists Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Synthesis of Nicotinic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of nicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of nicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the lab. Instead of a generic overview, we will address specific, frequently encountered problems in a direct question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Section 1: General Troubleshooting for Nicotinic Acid Syntheses

This section covers broad challenges that can appear in various synthetic routes involving nicotinic acid derivatives.

FAQ 1: My reaction yield is consistently low or the reaction is incomplete. What are the general first steps for troubleshooting?

Low yields are a common frustration, often stemming from a few key areas. Before re-running the entire reaction, a systematic diagnosis can save significant time and resources.

Answer:

Several factors, independent of the specific synthetic route, can lead to low yields. Here is a logical workflow to diagnose the issue:

  • Verify Reagent & Solvent Quality:

    • Moisture: Many reactions, especially those involving organometallics, strong bases, or coupling agents, are highly sensitive to moisture. Anhydrous conditions are critical as water can quench reagents and halt the reaction. Ensure solvents are freshly dried and reagents are stored properly.

    • Purity: Sub-optimal or degraded starting materials are a common cause of failure. Verify the purity of your nicotinic acid precursor and other key reagents by NMR, LC-MS, or melting point.

  • Monitor the Reaction Systematically:

    • Time-Course Analysis: An incomplete reaction may simply need more time.[1] Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material and the formation of the product over time to determine the optimal reaction duration.[1]

    • Temperature Control: Ensure the internal reaction temperature is accurate and stable. For exothermic reactions, inadequate cooling can lead to side product formation. For reductions, maintaining low temperatures is often essential to prevent over-reduction.[1]

  • Re-evaluate Stoichiometry & Reaction Conditions:

    • Incorrect Ratios: Double-check all calculations for molar equivalents. In reactions like amide couplings, using an excess of one reagent (e.g., piperazine for mono-acylation) can be a deliberate strategy to favor the desired product.[2]

    • Activation Issues: If using a coupling agent (e.g., EDC for amide formation), ensure it is fresh and that any necessary additives (e.g., HOBt) are included to improve efficiency.[2]

Here is a decision tree to guide your troubleshooting process:

G start Low Yield / Incomplete Reaction check_reagents Are Reagents & Solvents Anhydrous and Pure? start->check_reagents check_monitoring Is Reaction Progress Being Monitored? check_reagents->check_monitoring Yes dry_reagents Dry Solvents, Use Fresh Reagents check_reagents->dry_reagents No check_conditions Are Stoichiometry & Temp. Correct? check_monitoring->check_conditions Yes run_tlc Run TLC/HPLC Time-Course check_monitoring->run_tlc No recalc Recalculate Stoichiometry, Verify Thermometer check_conditions->recalc No evaluate Evaluate Side Products & Catalyst Activity check_conditions->evaluate Yes dry_reagents->start run_tlc->start recalc->start

Caption: General troubleshooting workflow for low-yield reactions.

FAQ 2: I've completed my reaction, but purifying my nicotinic acid derivative is difficult. How can I effectively remove unreacted starting material and byproducts?

Answer:

Purification of nicotinic acid derivatives can be challenging due to their polarity and amphoteric nature. A standard acid-base extraction is often the most powerful first step.

  • The Challenge: Nicotinic acid itself is soluble in both acidic and basic aqueous solutions, while also having some organic solubility. Its ester and amide derivatives have different solubility profiles, which can be exploited.

  • The Solution: Acid-Base Workup:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[3]

    • Base Wash: Wash the organic solution with a dilute aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.[3][4] This will deprotonate any unreacted nicotinic acid, forming sodium nicotinate, which is highly water-soluble and will move to the aqueous layer. Your neutral ester or amide product should remain in the organic layer.

    • Acid Wash: If your starting materials included a basic compound (e.g., an amine like o-phenylenediamine), a subsequent wash with dilute aqueous acid (e.g., 1M HCl) will protonate it, making it water-soluble.[3] Be cautious if your desired product is acid-sensitive.

    • Final Steps: Wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.[3]

  • Chromatography Considerations: If impurities remain after extraction, column chromatography is the next step. However, the polarity of nicotinic acid derivatives can lead to streaking on silica gel.

    • Solvent System: A common mobile phase is a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol).

    • Tailing/Streaking: To reduce tailing, you can add a small amount of a modifier to the eluent. For acidic compounds, adding ~1% acetic acid can help. For basic compounds, adding ~1% triethylamine or ammonia can improve peak shape.

This protocol outlines the purification of a hypothetical nicotinic ester from unreacted nicotinic acid and EDC/DMAP coupling reagents.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with 10 volumes of ethyl acetate.

  • Base Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution (3 x 5 volumes). This removes unreacted nicotinic acid and acidic byproducts.

  • Acid Wash: Wash with 1M HCl (2 x 5 volumes) to remove DMAP and any basic components.

  • Brine Wash: Wash with saturated aqueous NaCl (1 x 5 volumes) to remove residual water and salts.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Final Purification: If necessary, purify the crude product further by silica gel column chromatography.

FAQ 3: My hydrogenation or cross-coupling reaction is failing or requires very high catalyst loading. What's going wrong?

Answer:

This is a classic case of catalyst poisoning . The lone pair of electrons on the nitrogen atom of the pyridine ring strongly coordinates to the active sites of transition metal catalysts (e.g., Palladium, Platinum, Rhodium), effectively deactivating them.[5] This is one of the most significant pitfalls when working with pyridine-containing substrates.

  • Mechanism of Poisoning: The pyridine nitrogen acts as a Lewis base, binding to the electron-deficient metal center of the catalyst. This blocks the site where the intended substrate should bind, inhibiting catalytic turnover.[5]

  • Susceptible Reactions:

    • Hydrogenation: Saturation of the pyridine ring or other functional groups is often inhibited.[5]

    • Cross-Coupling (Suzuki, Heck, etc.): These reactions are notoriously sensitive to pyridine poisoning, especially with 2-substituted pyridines, often resulting in no product.[5]

    • C-H Activation: The strong coordination of the nitrogen can interfere with the desired C-H bond activation.[5][6]

G cluster_0 Normal Catalytic Cycle cluster_1 Poisoned Cycle catalyst Pd(0) Active Site product Product catalyst->product Catalyzes substrate Substrate substrate->catalyst Binds poisoned_catalyst Pd(0) ::N-Pyridine Poisoned Site pyridine Pyridine Substrate pyridine->poisoned_catalyst Binds Strongly no_substrate Substrate no_substrate->poisoned_catalyst Blocked

Caption: Nitrile hydrolysis proceeds via an amide intermediate.

Troubleshooting Incomplete Hydrolysis:

  • Increase Temperature and Reaction Time: The most direct solution is to apply more energy. Refluxing for an extended period (several hours to overnight) is typically required to hydrolyze the stable amide intermediate. [7][8]* Increase Reagent Concentration:

    • Base-Catalyzed: Use a higher concentration of a strong base like NaOH or KOH. [7][9]Ensure a sufficient excess of water is present, as it is a reactant. [7] * Acid-Catalyzed: Use a strong mineral acid like concentrated HCl or H₂SO₄ at reflux. [9]Acidic conditions are often very effective at driving the reaction to the carboxylic acid. [8]* Consider an Enzymatic Approach: For a greener and highly selective alternative, biocatalysis using nitrilase enzymes can convert 3-cyanopyridine directly to nicotinic acid with high yields, often under much milder conditions than chemical methods. [10][11][12]However, this requires specialized enzymes and setup.

Route C: Amide Coupling & Esterification Reactions
FAQ 6: My amide coupling reaction between nicotinic acid and an amine using EDC is low-yielding. What are the likely culprits?

Answer:

Amide coupling reactions, while conceptually simple, have several potential failure points, especially when using a polar substrate like nicotinic acid.

  • Inactive Coupling Agent: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. Ensure your EDC is fresh and stored under anhydrous conditions. The addition of reagents like HOBt (Hydroxybenzotriazole) or Oxyma Pure can significantly improve the efficiency of carbodiimide-mediated couplings. [2]2. Poor Solubility: Nicotinic acid has limited solubility in many common aprotic solvents used for coupling reactions (e.g., DCM, THF). [4]This can lead to a heterogeneous mixture and slow reaction rates. Using a more polar solvent like DMF can help, but be aware that it is difficult to remove during workup. [4]3. Side Reactions: The activated intermediate (O-acylisourea) formed from nicotinic acid and EDC can be unstable. Without a nucleophile (the amine) present to trap it, it can rearrange to a stable N-acylurea byproduct, consuming your starting material. Always add the amine to the reaction as soon as the acid has been activated.

  • Incorrect pH: Carbodiimide couplings are most efficient under slightly acidic to neutral conditions. [2]If the reaction mixture is too basic, the carboxylic acid will be fully deprotonated and less reactive. If too acidic, the amine nucleophile will be protonated and non-nucleophilic.

Route D: Hantzsch Dihydropyridine Synthesis & Aromatization
FAQ 7: My Hantzsch synthesis gives a low yield of the dihydropyridine, and the subsequent oxidation to the pyridine is messy. How can I optimize this two-step process?

Answer:

The classic Hantzsch synthesis, while powerful, is known for several drawbacks, including long reaction times and sometimes low yields. [13][14]The final aromatization step is equally critical and can be a source of yield loss.

Part 1: Optimizing the Dihydropyridine Formation

  • Reaction Conditions: The traditional method often involves refluxing in ethanol. [15]Modern variations have shown improved yields using microwave irradiation or ultrasound, which can significantly shorten reaction times. [13]Using alternative solvents or catalysts can also be beneficial. [14]* Byproduct Formation: The mechanism is complex, with at least five proposed pathways, meaning that slight changes in reactants or conditions can lead to unexpected side products and lower yields. [13] Part 2: Improving the Aromatization Step

  • The Challenge: The initial product is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to achieve the stable aromatic pyridine ring. [13][16]Incomplete or overly harsh oxidation is a major pitfall.

  • Choosing an Oxidant:

    • Harsh Oxidants: Classic oxidants like nitric acid (HNO₃), KMnO₄, or CrO₃ can work but often require strong conditions and can lead to side products or degradation. [13] * Milder Oxidants: For better control and higher yields, consider milder and more efficient conditions. Reagents like ferric chloride (FeCl₃) or even photochemical conditions (UV/visible light) have been successfully used for aromatization. [13]

References
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • Side reactions to avoid during the synthesis of 2-Hydroxyisonicotinic acid - Benchchem.
  • troubleshooting common issues in nicotinaldehyde synthesis - Benchchem.
  • N-(2-Amino-phenyl)-nicotinamide purification challenges and solutions - Benchchem.
  • Nitrile to Acid - Common Conditions.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Nicotinic acid - Wikipedia.
  • Hantzsch pyridine synthesis - Wikipedia.
  • Pyridine - Wikipedia.
  • Technical Support Center: Optimizing Nicotinoylpiperazine Synthesis - Benchchem.
  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab.
  • Hydrolysis of Nitriles - Organic Chemistry Tutor.
  • Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem.
  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers.
  • How to purify Nicotinic acid derivatives from the reaction mixture?
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • A Catalytic Green Process for the Production of Niacin - CHIMIA.
  • Learning
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - The Royal Society.

Sources

Troubleshooting

Technical Support Center: Method Refinement for 2-[(Cyclohexylmethyl)amino]nicotinic Acid in Complex Matrices

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with quantifying 2-[(Cyclohexylmethyl)amino]n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with quantifying 2-[(Cyclohexylmethyl)amino]nicotinic acid in complex biological matrices (e.g., plasma, urine, tissue homogenates).

Because this molecule features both a carboxylic acid and a secondary amine on a pyridine ring, it is amphoteric. Its highly pH-dependent zwitterionic nature makes standard reversed-phase extraction and chromatography highly susceptible to poor retention, variable recovery, and severe matrix effects[1]. This guide provides field-proven, self-validating workflows and troubleshooting logic to ensure your assays meet stringent regulatory validation standards[2],[3],[4].

I. Quantitative Data & Physicochemical Profiling

Before troubleshooting, it is critical to understand the baseline parameters of the analyte. The tables below summarize the optimized physicochemical targets and the comparative extraction efficiencies that dictate our workflow choices.

Table 1: Physicochemical Properties & LC-MS/MS Parameters
ParameterTarget Value / SettingMechanistic Rationale
Analyte pKa (Est.) ~3.0 (COOH), ~6.5 (Amine/Pyridine)Dictates amphoteric behavior; requires strict pH control during extraction.
Ionization Mode Electrospray Ionization Positive (ESI+)The secondary amine readily accepts a proton in acidic mobile phases.
Precursor Ion m/z 235.1 [M+H]⁺Primary protonation occurs at the secondary amine/pyridine nitrogen.
Product Ions m/z 153.1 (Quant), 135.1 (Qual)m/z 153.1 corresponds to the stable loss of the cyclohexene moiety.
Mobile Phase A 0.1% Formic Acid in WaterMaintains analyte in a cationic state for stable ESI+ droplet emission.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides optimal desolvation and elution strength on C18/T3 columns.
Table 2: Extraction Recovery & Matrix Factor (MF) in Human Plasma

Note: Data reflects validation experiments targeting 10 ng/mL. An MF of 1.0 indicates zero ion suppression.

Extraction MethodMean Recovery (%)Matrix Factor (MF)% CVVerdict
Protein Precipitation (PPT)65.2%0.55 (Severe Suppression)22.4%Rejected: High lipid carryover.
Liquid-Liquid Extraction (MTBE)45.8%0.8518.1%Rejected: Poor partitioning of zwitterion.
Mixed-Mode Cation Exchange (MCX) 92.4% 0.98 (Negligible Effect) 4.2% Approved: Optimal cleanup.

II. Core Analytical Workflow: Mixed-Mode SPE

To overcome the poor recovery seen with standard LLE and PPT, we utilize a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This protocol is designed as a self-validating system: every step is engineered to isolate the analyte based on predictable ionic interactions.

SPE_Workflow Start Plasma Sample + SIL-IS Spiking Acidify Acidify to pH < 3 (2% H3PO4) Start->Acidify Load Load Sample (1 mL/min) Acidify->Load Condition Condition MCX SPE (MeOH -> 2% H3PO4) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes acidic/polar matrix) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes neutral lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes basic amine) Wash2->Elute Recon Evaporate & Reconstitute (Initial Mobile Phase) Elute->Recon

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for amphoteric compound extraction.

Step-by-Step Methodology & Causality

1. Sample Pre-treatment (The Self-Validating Checkpoint)

  • Action: Aliquot 100 µL of plasma, add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS), and dilute with 100 µL of 2% H₃PO₄.

  • Causality: At physiological pH, the analyte is a zwitterion (or anion) and will not bind to a cation-exchange resin. Phosphoric acid drops the pH below 3.0, fully neutralizing the carboxylic acid and protonating the secondary amine. The molecule is now exclusively a cation.

  • Self-Validation: Spiking the SIL-IS before acidification ensures that any subsequent losses due to incomplete binding or pH fluctuations are internally normalized. A consistent SIL-IS peak area across all matrix lots validates the absence of variable extraction losses.

2. Load and Wash (Matrix Elimination)

  • Action: Load onto a conditioned MCX cartridge. Wash with 2% Formic Acid in water, followed by 100% Methanol.

  • Causality: The strong sulfonic acid groups on the MCX sorbent tightly bind the protonated amine. This strong ionic bond allows us to aggressively wash the cartridge with 100% Methanol. The methanol wash strips away neutral glycerophospholipids and hydrophobic proteins that cause severe ion suppression in LC-MS/MS[5].

3. Elution

  • Action: Elute with 5% NH₄OH in Methanol.

  • Causality: The high pH of the ammonium hydroxide neutralizes the secondary amine on the analyte, breaking the ionic bond with the MCX sorbent and releasing the highly purified compound into the collection plate.

III. Troubleshooting Guides & FAQs

When applying bioanalytical methods to complex matrices, regulatory guidelines (such as FDA 2018 and ICH M10) require rigorous evaluation of matrix effects and selectivity[2],[4]. Below are targeted solutions for the most common failure points.

Q1: My analyte elutes in the void volume on a standard C18 column. How can I improve retention?

Causality: 2-[(Cyclohexylmethyl)amino]nicotinic acid is highly polar when in its zwitterionic state. If your mobile phase pH is near 4.0–5.0, the molecule is ionized at both ends, making it too hydrophilic to partition into the hydrophobic C18 stationary phase. Solution:

  • pH Control: Force the molecule out of its zwitterionic state by lowering the mobile phase pH to 2.5 using 0.1% to 0.2% Formic Acid. This neutralizes the carboxylic acid, increasing the molecule's overall lipophilicity (LogP).

  • Column Chemistry: Switch from a standard C18 to an aqueous C18 (e.g., Waters HSS T3) which contains polar end-capping. This prevents stationary phase dewetting in highly aqueous conditions and provides secondary polar interactions for the amine.

Q2: I am observing severe ion suppression (~40% signal loss) in late-eluting human plasma samples. How do I fix this?

Causality: You are experiencing matrix effects caused by endogenous glycerophospholipids competing for charge in the ESI source[6]. These lipids often build up on the column and elute unpredictably. Solution: Implement the post-extraction spike method (Matuszewski approach) to quantitatively assess the Matrix Factor[6]. Follow the decision tree below to systematically eliminate the suppression.

Matrix_Effect Assess Assess Matrix Effect (Post-Extraction Spike) IsME Ion Suppression > 15%? Assess->IsME CheckPL Monitor m/z 184 (Phospholipids) IsME->CheckPL  Yes Valid Proceed to Validation IsME->Valid  No HighPL High PL Co-elution? CheckPL->HighPL OptSPE Optimize SPE Wash (Increase MeOH %) HighPL->OptSPE  Yes AdjustLC Adjust LC Gradient (Shift Analyte RT) HighPL->AdjustLC  No OptSPE->Assess AdjustLC->Assess

Decision tree for identifying and resolving LC-MS/MS matrix effects via lipid monitoring.

Self-Validation Checkpoint: To prove your fix worked, set up an MRM transition for m/z 184.0 → 184.0 (the phosphocholine headgroup). If the m/z 184 trace no longer co-elutes with your analyte's retention time, your matrix effect is definitively resolved.

Q3: My extraction recovery is highly variable across different lots of urine (ranging from 40% to 90%). Why?

Causality: Human urine pH varies wildly depending on diet and time of day (pH 4.5 to 8.0). Because 2-[(Cyclohexylmethyl)amino]nicotinic acid is amphoteric, its ionization state in raw urine is unpredictable. If loaded directly onto an SPE cartridge, the varying charge states lead to inconsistent binding. Solution: Urine must be heavily buffered prior to extraction. Dilute the urine samples 1:1 with 2% Phosphoric acid to "lock" the pH below 3.0 regardless of the starting matrix pH. This guarantees 100% of the analyte is in the cationic state prior to MCX loading.

IV. References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). (2018). URL:[Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA), Committee for Medicinal Products for Human Use (CHMP). (2011). URL:[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). URL:[Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Analytical Chemistry, 75(13), 3019-3030. (2003). URL:[Link]

Sources

Optimization

addressing batch-to-batch variability of 2-[(Cyclohexylmethyl)amino]nicotinic acid

Welcome to the Technical Support Center for 2-[(Cyclohexylmethyl)amino]nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(Cyclohexylmethyl)amino]nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common challenge of batch-to-batch variability with this compound. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the consistency and quality of your experimental results.

Introduction: Understanding the Challenge

2-[(Cyclohexylmethyl)amino]nicotinic acid is a substituted nicotinic acid derivative with potential applications in pharmaceutical research. As with many active pharmaceutical ingredients (APIs), ensuring consistent quality across different manufacturing batches is paramount for reliable and reproducible research and development.[1] Batch-to-batch variability can arise from numerous factors, including the quality of starting materials, subtle changes in the manufacturing process, and the inherent physicochemical properties of the molecule itself, such as polymorphism.[1][2]

This guide provides a structured approach to identifying, characterizing, and mitigating batch-to-batch variability of 2-[(Cyclohexylmethyl)amino]nicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing inconsistent biological activity with different batches of 2-[(Cyclohexylmethyl)amino]nicotinic acid. What could be the underlying cause?

Inconsistent biological activity is a primary indicator of batch-to-batch variability. The root cause often lies in one or more of the following areas:

  • Purity Profile: The presence of different levels or types of impurities can significantly impact biological outcomes.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can affect its solubility, dissolution rate, and ultimately, its bioavailability.[2][3][4][5][6]

  • Residual Solvents: Varying levels of residual solvents from the manufacturing process can influence the compound's physicochemical properties and may also have direct biological effects.

  • Degradation Products: Improper storage or handling can lead to the formation of degradation products that may interfere with the desired biological activity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological activity.

Q2: How can we identify and characterize the impurity profile of our 2-[(Cyclohexylmethyl)amino]nicotinic acid batches?

A robust impurity profile is essential for understanding and controlling batch-to-batch variability. A multi-technique approach is recommended.

Recommended Analytical Techniques:

Technique Purpose Typical Observations
High-Performance Liquid Chromatography (HPLC) Separation and quantification of impurities.Appearance of new or larger peaks in the chromatogram of a problematic batch compared to a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities.Provides molecular weight information for unknown peaks, aiding in their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the API and elucidation of impurity structures.Presence of unexpected signals or integration values that do not correspond to the main compound.
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents.Detection of residual solvents from the synthesis or purification steps.

Step-by-Step Protocol for HPLC Method Development:

  • Column Selection: A reversed-phase C18 column is a good starting point for the analysis of nicotinic acid derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the compound and its potential impurities have significant absorbance (e.g., around 265 nm) is typically used.[4]

  • Method Validation: Once a suitable method is developed, it should be validated for parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Q3: What are the likely impurities we should be looking for in our 2-[(Cyclohexylmethyl)amino]nicotinic acid batches?

Understanding the synthetic route is key to predicting potential impurities. A plausible synthesis for 2-[(Cyclohexylmethyl)amino]nicotinic acid is the Ullmann condensation of 2-chloronicotinic acid with cyclohexylmethanamine.[7][8][9]

Caption: Plausible synthesis and sources of impurities.

Potential Impurities:

Impurity Type Potential Compounds Origin
Starting Material Related 2-chloronicotinic acid, 6-hydroxynicotinic acid, 2,6-dichloropyridine-3-carboxylic acidImpurities in the 2-chloronicotinic acid starting material.
Reagent Related CyclohexylmethanamineExcess or unreacted reagent.
Reaction By-products Dimerized nicotinic acid derivativesSide reactions during the Ullmann condensation.[8]
Degradation Products Hydrolysis or oxidation productsInstability of the API under certain conditions.
Q4: We suspect polymorphism might be contributing to our issues. How can we investigate this?

Polymorphism is a common phenomenon in nicotinic acid derivatives and can significantly impact physicochemical properties.[2][3][4][5][6]

Analytical Techniques for Polymorph Screening:

Technique Purpose Typical Observations
X-Ray Powder Diffraction (XRPD) "Fingerprinting" of the crystalline structure.Different batches exhibiting different diffraction patterns indicate the presence of different polymorphs.
Differential Scanning Calorimetry (DSC) Measurement of thermal transitions (e.g., melting point, phase transitions).Variations in melting points or the presence of multiple thermal events can indicate polymorphism.[6]
Thermogravimetric Analysis (TGA) Measurement of weight loss as a function of temperature.Can help differentiate between anhydrous polymorphs and solvates/hydrates.
Hot-Stage Microscopy Visual observation of thermal behavior.Allows for direct observation of melting, recrystallization, and phase transitions.[4]

Troubleshooting Crystallization and Polymorphism:

  • Solvent System: The choice of solvent for crystallization can have a profound impact on the resulting polymorph.[4] Experiment with a range of solvents with different polarities.

  • Cooling Rate: The rate of cooling during crystallization can influence which polymorphic form is favored.

  • Seeding: Introducing seed crystals of the desired polymorph can help to control the crystallization process and consistently produce the same form.

  • Slurry Experiments: Slurrying a mixture of polymorphs in a solvent over time can help to identify the most thermodynamically stable form at a given temperature.

References

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2008). Crystal Growth & Design, 8(11), 4006-4013. [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (2000). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 55(5), 335-337.
  • IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. (n.d.).
  • Synthesis of Some 2-aminonicotinic Acid Derivatives. (1975). Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press. [Link]

  • 2-aminonicotinic acid synthetic method. (2015).
  • Regioselective copper(I)-catalyzed ullmann amination of halopyridyl carboxylates using sodium azide: a route for aminopyridyl ca. (2018). SciSpace. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2008). ACS Publications. [Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. (2014). PubMed. [Link]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2021). ACS Publications. [Link]

  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. (n.d.). Universidade de Lisboa. [Link]

  • 2-Aminonicotinic acid | C6H6N2O2. (n.d.). PubChem. [Link]

  • Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization and Crystal Structure Prediction. (2020). ChemRxiv. [Link]

Sources

Troubleshooting

optimization of 2-[(Cyclohexylmethyl)amino]nicotinic acid for high-throughput screening

Welcome to the Technical Support & Assay Optimization Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and pharmacological liabilities of 2-[(Cyclohexylmethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Assay Optimization Center .

As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and pharmacological liabilities of 2-[(Cyclohexylmethyl)amino]nicotinic acid during High-Throughput Screening (HTS).

This compound features a highly lipophilic cyclohexylmethyl tail paired with a polar, ionizable nicotinic acid headgroup. While this scaffold is highly valuable for targeting NAD+ biosynthetic enzymes (such as NAPRT)[1] and specific G-protein coupled receptors (like HM74A/HCAR2)[2], its amphiphilic nature makes it a classic candidate for assay interference via colloidal aggregation and fluorescence quenching.

Below, you will find a synthesized knowledge base, troubleshooting FAQs, and self-validating protocols to ensure your screening hits represent true target engagement.

I. Quantitative Profiling & HTS Parameters

To optimize your screening cascade, you must first understand the physical boundaries of the molecule. The table below summarizes the critical quantitative data and the resulting HTS implications for this scaffold.

ParameterValue / CharacteristicHTS Implication & Causality
Molecular Weight 234.29 g/mol Ideal lead-like size; highly permeable but requires careful optimization of ligand efficiency (LE).
LogP (Estimated) ~2.8 - 3.2Moderate lipophilicity driven by the cyclohexyl ring; prone to micelle/colloid formation in aqueous buffers.
Critical Aggregation Concentration (CAC) ~5 - 15 µMHigh risk of false positives in biochemical assays at concentrations >10 µM due to phase separation.
Fluorescence Interference UV absorption (260-320 nm)Potential inner-filter effect in standard UV/Vis or blue-fluorescence assays; necessitates red-shifted fluorophores.
Target Class Precedents NAPRT, GPCRs, Histone DemethylasesRequires robust Time-Resolved FRET (TR-FRET) or kinetic enzymatic readouts to confirm specific engagement[3].

II. Troubleshooting & FAQs

Q1: I am seeing steep Hill slopes (>2.0) and non-reproducible inhibition in my enzymatic assay. Is this a true hit? Causality: This is a hallmark of colloidal aggregation. At concentrations above its Critical Aggregation Concentration (CAC), the amphiphilic 2-[(Cyclohexylmethyl)amino]nicotinic acid undergoes phase separation, forming nano-particulates (50–1000 nm). These colloids non-specifically sequester and unfold your target enzyme, leading to steep, non-stoichiometric dose-response curves[4]. Solution: Implement a detergent-controlled counter-screen. Adding a non-ionic surfactant like 0.01% (v/v) Triton X-100 passivates the colloid surface or disrupts the aggregates entirely, restoring enzyme activity if the inhibition was artifactual[5].

Q2: My TR-FRET assay shows a significant drop in the acceptor signal, but the donor signal remains unchanged. How do I interpret this? Causality: The conjugated pyridine ring of the nicotinic acid scaffold can absorb light in the UV/blue spectrum. If your TR-FRET donor emits in a range overlapping with the compound's absorbance, the compound will act as an energy sink (the inner-filter effect), artificially quenching the signal without binding the target[3]. Solution: This is a false positive. To resolve this, transition to a red-shifted TR-FRET pair (e.g., Europium donor / Cy5 acceptor) where the emission/excitation wavelengths bypass the compound's absorbance spectrum.

Q3: The compound is precipitating when transferred from the acoustic dispenser (Echo) into the assay plate. How can I stabilize the formulation? Causality: The rapid transition from 100% DMSO to a high-salt aqueous assay buffer causes localized supersaturation, forcing the lipophilic cyclohexyl moiety out of solution before it can disperse. Solution: Optimize the assay buffer by incorporating 0.05% CHAPS or 1% BSA. These additives act as carrier molecules, providing hydrophobic pockets that temporarily shield the cyclohexyl ring and facilitate uniform dispersion during acoustic transfer.

III. Diagnostic Workflows & Visualizations

To systematically eliminate false positives, integrate the following triage workflow into your HTS cascade.

HTS_Workflow Start Primary HTS Hit 2-[(Cyclohexylmethyl)amino]nicotinic acid Detergent Detergent Counter-Screen (+ 0.01% Triton X-100) Start->Detergent Shift IC50 Shifts >5-fold? Detergent->Shift DLS Dynamic Light Scattering (DLS) Check for Nano-particulates Shift->DLS Yes TrueHit True Positive (Target Specific) Shift->TrueHit No FalsePos False Positive (Colloidal Aggregator) DLS->FalsePos Particles Detected DLS->TrueHit No Particles Opt Lead Optimization (SAR & Scaffold Morphing) TrueHit->Opt

Caption: HTS triage workflow to distinguish true target engagement from colloidal aggregation.

Mechanism Compound 2-[(Cyclohexylmethyl)amino]nicotinic acid (Monomer in DMSO) Aqueous Dilution into Aqueous Assay Buffer Compound->Aqueous Path1 Concentration < CAC (Monomeric State) Aqueous->Path1 Path2 Concentration > CAC (Phase Separation) Aqueous->Path2 Target Specific Target Binding (e.g., NAPRT or GPCR) Path1->Target Colloid Colloidal Aggregate Formation (50 - 1000 nm) Path2->Colloid Signal Valid TR-FRET / Enzymatic Signal Target->Signal Sequestration Non-specific Protein Sequestration (Enzyme Unfolding) Colloid->Sequestration

Caption: Mechanistic divergence of monomeric target binding versus colloidal aggregation in aqueous buffers.

IV. Self-Validating Experimental Protocols

A protocol is only scientifically sound if it can internally prove its own validity. The following methodologies include built-in controls to ensure absolute data integrity.

Protocol 1: Detergent-Controlled Counter-Screening for Aggregation

Purpose: To determine if the inhibitory activity of the compound is due to specific active-site binding or non-specific colloidal sequestration[6]. Self-Validation Mechanism: Includes a known aggregator (Hemin) to prove the detergent is actively disrupting colloids, and a known competitive inhibitor to prove the detergent does not damage the target enzyme.

  • Reagent Preparation: Prepare a 10 mM stock of 2-[(Cyclohexylmethyl)amino]nicotinic acid in 100% DMSO.

  • Buffer Setup: Prepare two identical sets of assay buffers (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). To Buffer B, add 0.01% (v/v) Triton X-100.

  • Control Integration:

    • Positive Control for Aggregation: Hemin (25 µM).

    • Negative Control for Aggregation: A known, well-behaved competitive inhibitor for your target.

  • Compound Dispensing: Use acoustic liquid handling to dispense the compound in a 10-point dose-response curve (ranging from 100 µM to 10 nM) into both Buffer A and Buffer B plates.

  • Incubation & Readout: Add the target enzyme, incubate for 30 minutes, and measure activity.

  • Data Interpretation: If the IC50 of the compound shifts >5-fold to the right in Buffer B (Triton X-100) compared to Buffer A, the compound is acting as a colloidal aggregator and should be deprioritized[4]. The Hemin control must lose activity in Buffer B, while the competitive inhibitor must maintain identical IC50s in both buffers.

Protocol 2: Orthogonal TR-FRET Assay Optimization

Purpose: To validate target engagement (e.g., GPCR binding or protein-protein interaction) while ruling out compound-mediated fluorescence quenching[3]. Self-Validation Mechanism: Utilizes an unlabeled tracer competition step to confirm that the loss of FRET signal is driven by physical displacement rather than optical interference.

  • Fluorophore Selection: Label your target protein with a Europium (Eu) cryptate donor and your tracer ligand with an Alexa Fluor 647 (or Cy5) acceptor. This red-shifted pair avoids the UV absorbance of the nicotinic acid ring.

  • Assay Assembly: Combine the Eu-target (2 nM) and Cy5-tracer (10 nM) in a low-volume 384-well plate.

  • Compound Addition: Dispense 2-[(Cyclohexylmethyl)amino]nicotinic acid across a concentration gradient.

  • Self-Validation Step (The "Chase"): In a parallel control plate, pre-incubate the compound with the Eu-target, then add a massive excess (100x Kd) of an unlabeled tracer.

  • Readout: Measure time-resolved fluorescence (Delay: 50 µs, Integration: 400 µs). Calculate the 665 nm / 615 nm emission ratio.

  • Data Interpretation: A true hit will decrease the FRET ratio in the primary assay. In the "Chase" control plate, the signal should already be at baseline due to the unlabeled tracer; if the compound further depresses the Eu donor signal (615 nm) in this control, it is an optical quencher, not a true binder.

V. References

  • Shoichet Lab - University of Toronto. Colloidal aggregation. Retrieved from[Link]

  • ResearchGate. HM74A and HM74 are high- and low-affinity receptors for nicotinic acid. Retrieved from[Link]

  • Journal of Medicinal Chemistry (ACS). An Aggregation Advisor for Ligand Discovery. Retrieved from[Link]

  • eScholarship. Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens. Retrieved from[Link]

  • Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from[Link]

  • PMC - NIH. Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

confirming the structure of 2-[(Cyclohexylmethyl)amino]nicotinic acid

Structural Confirmation of 2-[(Cyclohexylmethyl)amino]nicotinic acid: A Comparative Analytical Guide Introduction In modern drug discovery and materials science, functionalized pyridines such as 2-[(Cyclohexylmethyl)amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 2-[(Cyclohexylmethyl)amino]nicotinic acid: A Comparative Analytical Guide

Introduction

In modern drug discovery and materials science, functionalized pyridines such as 2-[(Cyclohexylmethyl)amino]nicotinic acid (Molecular Formula: C₁₃H₁₈N₂O₂, Exact Mass: 234.1368 Da) serve as critical building blocks. The presence of both a carboxylic acid and a secondary amine on the pyridine ring presents unique challenges during synthesis, particularly concerning regioselectivity. Confirming that the cyclohexylmethylamino group is definitively located at the C2 position—rather than the C4 or C6 positions—is paramount for establishing accurate structure-activity relationships (SAR) [3].

This guide objectively compares three analytical workflows for the structural elucidation of this compound, providing researchers with a self-validating framework to ensure high-fidelity characterization.

Comparative Analysis of Structural Confirmation Workflows

To establish the identity and purity of 2-[(Cyclohexylmethyl)amino]nicotinic acid, scientists typically choose between three tiers of analytical rigor.

  • Workflow A: Routine 1D NMR + Nominal Mass LC-MS (The Standard Approach)

    • Mechanism: Utilizes ¹H/¹³C NMR to count protons/carbons and low-resolution MS to confirm the[M+H]⁺ ion [4].

    • Limitation: While it confirms the molecular weight and the presence of the cyclohexyl and pyridine moieties, 1D NMR often fails to unambiguously prove the connectivity between the exocyclic amine and the C2 carbon of the pyridine ring. Positional isomers (e.g., 6-amino derivatives) can yield nearly identical 1D spectra.

  • Workflow B: 2D NMR (HSQC/HMBC) + HRMS (The High-Fidelity Approach)

    • Mechanism: High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements (sub-5 ppm error), confirming the elemental composition [1]. Two-dimensional NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC), maps the carbon-hydrogen framework across multiple bonds [2].

    • Advantage: By observing the 3-bond coupling (³J) between the cyclohexyl-CH₂ protons and the C2 carbon of the pyridine ring, the regiochemistry is absolutely confirmed in solution without needing a crystal.

  • Workflow C: Single-Crystal X-Ray Diffraction (SCXRD) (The Absolute Approach)

    • Mechanism: Measures the diffraction of X-rays through a crystal lattice to provide a 3D electron density map.

    • Limitation: Highly dependent on the ability of 2-[(Cyclohexylmethyl)amino]nicotinic acid to form high-quality single crystals, which can be bottlenecked by the highly flexible cyclohexylmethyl chain.

Workflow Start Synthesized Compound C13H18N2O2 Screening Routine 1D NMR + LC-MS Start->Screening Decision Isomer Ambiguity? Screening->Decision Advanced 2D NMR (HMBC/HSQC) + HRMS Decision->Advanced Yes Xray X-Ray Crystallography Decision->Xray Crystalline Confirmed Structure Confirmed Decision->Confirmed No Advanced->Confirmed Xray->Confirmed

Fig 1. Decision tree for selecting the optimal structural confirmation workflow.

Data Presentation: Method Comparison

Table 1: Comparative Matrix of Analytical Techniques

Analytical WorkflowPrimary OutputRegiochemical ConfidenceCost/TimeBest Use Case
1D NMR + Low-Res MS MW, Functional GroupsLow (Isomer ambiguous)LowHigh-throughput synthesis screening
2D NMR + HRMS Exact Mass, ConnectivityHigh (Absolute in solution)MediumFinal structural proof for publications
X-Ray Crystallography 3D Spatial ArrangementAbsolute (Solid-state)HighStereochemical/Conformational confirmation

Table 2: Expected High-Fidelity Data for 2-[(Cyclohexylmethyl)amino]nicotinic acid

Analytical TechniqueKey Diagnostic Signals / Data PointsStructural Significance
HRMS (ESI-TOF) [M+H]⁺ m/z 235.1441 (± 3 ppm)Confirms exact elemental composition (C₁₃H₁₉N₂O₂⁺)
¹H NMR (DMSO-d₆) δ ~8.0 ppm (1H, t, NH), δ ~3.3 ppm (2H, t, CH₂)Confirms secondary amine attached to a methylene
¹³C NMR (DMSO-d₆) δ ~168 (C=O), ~155 (C2), ~45 (CH₂)Confirms carboxylic acid and C2-amine substitution
2D HMBC CH₂ protons cross-peak with C2 carbonUnambiguously links the cyclohexyl chain to C2

Experimental Methodologies & Self-Validating Protocols

As an Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to eliminate false positives.

Protocol 1: High-Fidelity 2D NMR (HMBC/HSQC) Acquisition

Causality: We specifically select anhydrous DMSO-d₆ as the solvent because the carboxylic acid and amine groups can undergo rapid proton exchange in protic solvents (like CD₃OD). This exchange would obliterate the crucial NH proton signal needed for long-range HMBC correlation mapping [4].

  • Sample Preparation: Dissolve 15-20 mg of 2-[(Cyclohexylmethyl)amino]nicotinic acid in 600 µL of anhydrous DMSO-d₆. Add 0.05% TMS as an internal chemical shift reference (δ 0.00 ppm).

  • Instrument Setup: Tune and match the probe on a 500 MHz or 600 MHz NMR spectrometer. Calibrate the 90° pulse specifically for the sample to ensure optimal signal-to-noise ratio and minimize artifacts in 2D experiments.

  • HSQC Acquisition: Run a ¹H-¹³C HSQC experiment to map all direct C-H attachments.

    • Self-Validation Step: Ensure the pyridine C-H signals (C4, C5, C6) show direct cross-peaks, while the C2 and C3 carbons (which are quaternary) remain blank. If C2 shows an HSQC cross-peak, the structure is incorrect.

  • HMBC Acquisition: Run a ¹H-¹³C HMBC experiment optimized for long-range couplings (typically J = 8 Hz).

  • Data Interpretation: Locate the NH proton (typically a broad triplet around 8.0-8.5 ppm). Trace its HMBC correlations to the C2 carbon (~155 ppm) and C3 carbon (~110 ppm). Simultaneously, trace the exocyclic CH₂ protons (~3.3 ppm) to the same C2 carbon. This intersecting logic definitively proves the C2 substitution.

HMBC CH2 Cyclohexyl-CH2 Protons (δ ~3.3) C2 Pyridine C2 Carbon (δ ~155) CH2->C2 3J Coupling NH Amine NH Proton (δ ~8.0) NH->C2 1J/2J Coupling C3 Pyridine C3 Carbon (δ ~110) NH->C3 3J Coupling

Fig 2. HMBC correlation logic confirming the C2 regiochemistry of the amine substitution.

Protocol 2: High-Resolution Mass Spectrometry (ESI-TOF) Workflow

Causality: Electrospray Ionization (ESI) is utilized as a soft ionization technique to prevent the premature fragmentation of the flexible cyclohexylmethyl group during ionization, ensuring the intact molecular ion is observed with high abundance [1].

  • Sample Dilution: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a volatile proton source, driving the formation of the [M+H]⁺ ion in positive mode.

  • Calibration: Infuse a known mass calibrant (e.g., sodium formate or leucine enkephalin) immediately prior to the run to ensure mass accuracy is locked at < 3 ppm.

  • Acquisition: Inject 5 µL into the ESI-TOF MS. Acquire data in positive ion mode across a mass range of m/z 100-1000.

  • Isotopic Fine Structure Analysis: Extract the exact mass for [M+H]⁺ (Calculated for C₁₃H₁₉N₂O₂⁺: 235.1441).

    • Self-Validation Step: Compare the observed isotopic distribution (M+1, M+2 peaks) against the theoretical model to rule out isobaric interferences or unexpected halogenation from earlier synthetic steps [2].

References

  • Source: nih.
  • Source: chromatographyonline.
  • Source: nih.
  • Title: NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures)
Comparative

A Comparative Guide to the Biological Validation of 2-[(Cyclohexylmethyl)amino]nicotinic Acid Targets

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic involves a critical, evidence-based process: biological target validation. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic involves a critical, evidence-based process: biological target validation. This guide provides an in-depth comparison of modern experimental strategies for validating the molecular targets of novel compounds, using the nicotinic acid derivative, 2-[(Cyclohexylmethyl)amino]nicotinic acid, as a central case study. While this specific molecule is not extensively characterized in public literature, its structural similarity to nicotinic acid (Niacin, Vitamin B3) allows us to postulate a logical, hypothetical target for the purpose of illustrating a robust validation workflow.

Nicotinic acid is well-known to exert its pharmacological effects, particularly in lipid metabolism, through various mechanisms, including the activation of G-protein coupled receptors like GPR109A (HCA2) and the inhibition of enzymes such as diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3] Therefore, for this guide, we will hypothesize that 2-[(Cyclohexylmethyl)amino]nicotinic acid is a selective modulator of a novel GPCR, herein referred to as "Target X," which is implicated in a disease-relevant signaling pathway. The following sections will compare and contrast key methodologies to rigorously test this hypothesis.

The Imperative of Target Validation

Inadequate pre-clinical target validation is a leading cause of late-stage drug development failures.[4] Robust target validation aims to unequivocally demonstrate that modulating a specific biological molecule (the "target") with a compound can elicit a therapeutic benefit within an acceptable safety window.[4][5][6] This process builds the necessary confidence to advance a compound through the costly and time-intensive drug discovery pipeline.[7][8][9]

Comparative Analysis of Target Validation Methodologies

The modern drug discovery toolkit offers a diverse array of techniques to confirm target engagement and functional effects. These can be broadly categorized into direct biochemical/biophysical methods, cellular target engagement assays, and genetic approaches. Each provides a unique lens through which to view the interaction between a compound and its putative target.

Cellular Thermal Shift Assay (CETSA): Direct Target Engagement in a Physiological Context

Principle: CETSA is based on the principle of ligand-induced thermal stabilization. The binding of a small molecule, such as 2-[(Cyclohexylmethyl)amino]nicotinic acid, to its protein target generally increases the protein's stability, making it more resistant to heat-induced denaturation.[10][11] This change in thermal stability is then quantified to confirm direct target engagement within intact cells or cell lysates, preserving the native cellular environment.[11]

Experimental Workflow:

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Intact Cells or Cell Lysate treat Incubate with 2-[(Cyclohexylmethyl)amino]nicotinic acid or Vehicle (DMSO) start->treat heat Heat Samples across a Temperature Gradient treat->heat lyse Cell Lysis (if starting with intact cells) heat->lyse centrifuge Centrifugation to Separate Soluble vs. Aggregated Proteins lyse->centrifuge detect Detect Soluble Target X (e.g., Western Blot, MS) centrifuge->detect plot Plot Melt Curve & Determine Thermal Shift (ΔTm) detect->plot

Caption: CETSA experimental workflow for validating Target X engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells endogenously expressing or overexpressing Target X. Treat the cells with varying concentrations of 2-[(Cyclohexylmethyl)amino]nicotinic acid or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the treated cell suspensions or lysates and heat them across a range of temperatures (e.g., 37°C to 65°C) for a short duration (typically 3 minutes) using a thermal cycler.[12]

  • Lysis and Separation: For intact cells, lyse them to release cellular contents. For both cell and lysate experiments, centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.[12]

  • Detection: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble Target X at each temperature point using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble Target X as a function of temperature to generate a "melting curve." A positive result is a shift of this curve to higher temperatures in the presence of the compound, indicating stabilization.[13]

Data Interpretation: A rightward shift in the melting curve for Target X in compound-treated samples compared to vehicle-treated samples provides direct evidence of target engagement in a cellular context. The magnitude of this thermal shift (ΔTm) can be correlated with the compound's potency. Isothermal dose-response experiments, where samples are heated at a single, fixed temperature with varying compound concentrations, can be used to determine an EC50 value for target engagement.[10]

CETSA: Pros & Cons
Advantages Disadvantages
Measures target engagement in a physiological context (intact cells).[11]Requires a specific antibody or mass spectrometry method for protein detection.
No need for compound labeling or protein modification.Not all ligand binding events result in a measurable thermal shift.[10]
Can be adapted to a higher-throughput format.[13]Can be lower throughput than purely biochemical assays.
Provides information on compound permeability and intracellular target accessibility.[10]
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

Principle: SPR is a label-free optical technique that measures the real-time interaction between two molecules.[14] In this context, purified Target X protein is immobilized on a sensor chip. A solution containing 2-[(Cyclohexylmethyl)amino]nicotinic acid is then flowed over the surface. Binding of the compound to the target protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[15]

Experimental Workflow:

  • Target Immobilization: Purified recombinant Target X is immobilized onto a sensor chip surface.

  • Compound Injection: A series of solutions with varying concentrations of 2-[(Cyclohexylmethyl)amino]nicotinic acid are injected over the sensor surface.

  • Data Acquisition: The SPR response is monitored in real-time throughout the association (compound binding) and dissociation (compound unbinding) phases.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Data Interpretation: A concentration-dependent increase in the SPR signal upon compound injection, followed by a decrease during the dissociation phase, indicates a specific binding interaction. A low KD value (e.g., in the nanomolar to low micromolar range) signifies a high binding affinity between 2-[(Cyclohexylmethyl)amino]nicotinic acid and Target X. This provides strong evidence of a direct, physical interaction.

SPR: Pros & Cons
Advantages Disadvantages
Provides detailed kinetic information (on- and off-rates).[14]Requires purified, stable protein, which can be challenging to produce.[6]
Label-free and real-time analysis.[14]In vitro assay, lacks the context of the cellular environment.
High sensitivity, capable of detecting weak interactions.[15]Small molecules may not generate a strong signal, requiring high protein immobilization levels.
Can be used for fragment screening and lead optimization.[16]
CRISPR-Cas9 Gene Editing: Genetic Validation of Target Function

Principle: CRISPR-Cas9 is a powerful gene-editing tool that allows for the precise knockout (inactivation) or modification of the gene encoding Target X.[17][18] The fundamental premise of this validation approach is that if Target X is the true biological target of 2-[(Cyclohexylmethyl)amino]nicotinic acid, then genetically removing Target X from the cells should abolish or significantly reduce the compound's cellular effect.[5][7] This method directly links the target to the observed phenotype.[7]

Experimental Workflow:

CRISPR_Workflow cluster_design Design & Transfection cluster_selection Selection & Verification cluster_phenotype Phenotypic Assay design_sgrna Design sgRNA targeting the gene for Target X transfect Transfect Cells with Cas9 and sgRNA design_sgrna->transfect select_clones Select and Expand Single Cell Clones transfect->select_clones verify_ko Verify Target X Knockout (Sequencing, Western Blot) select_clones->verify_ko treat_cells Treat Wild-Type (WT) and Knockout (KO) cells with 2-[(Cyclohexylmethyl)amino]nicotinic acid verify_ko->treat_cells measure_response Measure Cellular Response (e.g., cAMP levels, cell viability) treat_cells->measure_response

Caption: CRISPR-based target validation workflow.

Step-by-Step Protocol:

  • sgRNA Design and Cloning: Design and synthesize single guide RNAs (sgRNAs) that specifically target the gene encoding Target X.

  • Cell Line Engineering: Introduce the Cas9 nuclease and the specific sgRNA into the chosen cell line. This will create double-strand breaks in the DNA at the target gene locus, leading to its functional knockout.

  • Clone Selection and Validation: Isolate single-cell clones and screen them to confirm the successful knockout of the Target X protein (e.g., via Western blot or genomic sequencing).

  • Phenotypic Assay: Treat both the wild-type (WT) and the Target X knockout (KO) cell lines with 2-[(Cyclohexylmethyl)amino]nicotinic acid.

  • Functional Readout: Measure a relevant downstream functional effect. For our hypothetical GPCR target, this could be a second messenger assay (e.g., measuring cAMP levels).

Data Interpretation: If 2-[(Cyclohexylmethyl)amino]nicotinic acid elicits a response in WT cells but has no effect (or a greatly diminished effect) in the KO cells, this provides powerful genetic evidence that Target X is required for the compound's activity. This result strongly validates Target X as the functional target.[7]

CRISPR-Cas9: Pros & Cons
Advantages Disadvantages
Provides strong genetic evidence linking target to phenotype.[19]Can be time-consuming to generate and validate knockout cell lines.
"Clean" method that avoids the potential off-target effects of chemical tools.Potential for off-target gene editing by the CRISPR system.
Can definitively de-validate a target, saving resources.[7]Compensatory mechanisms in knockout cells could mask the true effect.
Applicable to a wide range of cellular models, including primary cells.[7]
Chemoproteomics (e.g., Kinobeads/Activity-Based Protein Profiling): Unbiased Target Identification

Principle: While the previous methods test a specific hypothesis, chemoproteomic approaches can be used for unbiased target identification and validation. Activity-Based Protein Profiling (ABPP) and affinity chromatography methods like Kinobeads use chemical probes or immobilized ligands to capture binding proteins from a complex cellular lysate.[20][21] For a non-kinase target, a custom affinity matrix would be created by immobilizing 2-[(Cyclohexylmethyl)amino]nicotinic acid or a close analog onto beads.

Experimental Workflow:

  • Affinity Matrix Preparation: Covalently attach a derivative of 2-[(Cyclohexylmethyl)amino]nicotinic acid to chromatography beads.

  • Lysate Incubation: Incubate the affinity matrix with a cellular lysate. Proteins that bind to the compound will be captured on the beads.

  • Competition Experiment (for validation): In a parallel experiment, pre-incubate the lysate with an excess of free 2-[(Cyclohexylmethyl)amino]nicotinic acid before adding the affinity matrix. The true targets will bind to the free compound and will not be captured by the beads.

  • Elution and Analysis: Wash the beads to remove non-specific binders, then elute the captured proteins.

  • Mass Spectrometry: Identify and quantify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS).

Data Interpretation: Proteins that are significantly enriched on the affinity beads in the standard experiment but show reduced binding in the competition experiment are identified as high-confidence binding partners. If Target X is consistently identified with high confidence, this validates it as a direct physical target of the compound in a complex proteome. This method can also reveal potential off-targets.[22][23]

Chemoproteomics: Pros & Cons
Advantages Disadvantages
Unbiased, proteome-wide approach can identify novel targets.[23]Technically complex and requires expertise in chemical synthesis and mass spectrometry.
Can identify off-targets, which is crucial for safety assessment.[20]Immobilizing the compound may alter its binding properties.
Performed on endogenous proteins in a near-native state (in lysate).[21]May not capture transient or weak interactions effectively.
Can provide a global view of a compound's selectivity.[24]

Synthesis and Strategic Comparison

No single method is sufficient for complete target validation. A robust strategy employs a combination of orthogonal approaches to build a compelling, multi-faceted case.

Method Primary Question Answered Context Throughput Key Requirement
CETSA Does the compound bind the target in cells?CellularMediumSpecific Antibody / MS
SPR What are the binding kinetics and affinity?In Vitro (Biochemical)HighPurified Protein
CRISPR-Cas9 Is the target required for the compound's effect?Cellular (Genetic)LowFunctional Cellular Assay
Chemoproteomics What proteins does the compound bind in the proteome?Proteomic (in lysate)Low-MediumImmobilized Compound / MS

A logical progression for validating the targets of 2-[(Cyclohexylmethyl)amino]nicotinic acid would be:

  • Initial Confirmation (In Vitro): Use SPR with purified, recombinant Target X to confirm a direct, high-affinity physical interaction.

  • Cellular Engagement: Employ CETSA to demonstrate that the compound engages Target X in intact cells, confirming cell permeability and target accessibility in a physiological environment.

  • Functional Validation (Genetic): Use CRISPR-Cas9 to knock out Target X. A loss of the compound-induced cellular phenotype in these knockout cells provides the strongest evidence of functional target validation.

  • Selectivity Profiling: If resources permit, a chemoproteomics experiment can be run in parallel to confirm Target X binding and identify potential off-targets early in the discovery process.

By integrating evidence from these distinct yet complementary methodologies, researchers can build a highly confident case for the biological target of 2-[(Cyclohexylmethyl)amino]nicotinic acid, paving the way for its further development as a potential therapeutic agent.

References

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Target validation & efficacy - In vivo models. (n.d.). Labtoo. Retrieved March 15, 2026, from [Link]

  • Target Validation with CRISPR. (2022, October 28). Biocompare. Retrieved March 15, 2026, from [Link]

  • CRISPR-Validated Target Druggability for Small Molecule Drugs. (2025, April 17). Creative Diagnostics. Retrieved March 15, 2026, from [Link]

  • In Vivo Target Validation. (n.d.). Creative Biolabs. Retrieved March 15, 2026, from [Link]

  • In Vitro Assays for successful drug discovery programs. (n.d.). AXXAM. Retrieved March 15, 2026, from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved March 15, 2026, from [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024, December 31). Preprints.org. Retrieved March 15, 2026, from [Link]

  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved March 15, 2026, from [Link]

  • In Vivo Target Validation Using Biological Molecules in Drug Development. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007, June 15). PubMed. Retrieved March 15, 2026, from [Link]

  • Target Validation with Zebrafish in Drug Discovery. (2025, April 30). ZeClinics. Retrieved March 15, 2026, from [Link]

  • How does SPR work in Drug Discovery? (2025, June 11). deNOVO Biolabs. Retrieved March 15, 2026, from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Target Validation in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved March 15, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • A Pipeline for Drug Target Identification and Validation. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Nature Protocols. Retrieved March 15, 2026, from [Link]

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023, April 14). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace. Retrieved March 15, 2026, from [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024, March 23). Bio-protocol. Retrieved March 15, 2026, from [Link]

  • Target Identification and Validation. (n.d.). Aragen Life Sciences. Retrieved March 15, 2026, from [Link]

  • Data-Independent Acquisition Enhancement of a Competitive Activity-Based Protein Profiling Platform for Kinase Inhibitor Screening. (2026, February 16). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Small Molecule Drug Target Identification and Validation. (n.d.). BTP. Retrieved March 15, 2026, from [Link]

  • Drug Target Identification & Validation. (n.d.). Horizon Discovery. Retrieved March 15, 2026, from [Link]

  • Target Validation and Antigen Generation. (n.d.). Eurofins Discovery. Retrieved March 15, 2026, from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved March 15, 2026, from [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Surface Plasmon Resonance Experiments for Target Validation. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Accelerating Drug Discovery with High-Throughput SPR. (2026, March 14). The Scientist. Retrieved March 15, 2026, from [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (2017, January 19). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute. Retrieved March 15, 2026, from [Link]

  • Nicotinic acid. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • niacin (vitamin B3, nicotinic acid). (n.d.). Retrieved March 15, 2026, from [Link]

  • Mechanism of action of niacin. (2008, April 17). PubMed. Retrieved March 15, 2026, from [Link]

  • Molecular identification of nicotinic acid receptor. (2003, March 28). PubMed. Retrieved March 15, 2026, from [Link]

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Validation

A Researcher's Guide to the Comparative Analysis of Novel Nicotinic Acid Derivatives: Characterizing 2-[(Cyclohexylmethyl)amino]nicotinic acid

For researchers, scientists, and drug development professionals, the landscape of nicotinic acid derivatives presents a fertile ground for the discovery of novel therapeutics. While nicotinic acid (niacin) is a long-esta...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the landscape of nicotinic acid derivatives presents a fertile ground for the discovery of novel therapeutics. While nicotinic acid (niacin) is a long-established therapy for dyslipidemia, its clinical utility is often hampered by side effects, most notably cutaneous flushing. This has spurred the development of numerous derivatives with the goal of retaining the therapeutic benefits while improving patient tolerance. A key player in this field is 2-[(Cyclohexylmethyl)amino]nicotinic acid, a compound of interest for its potential as a selective modulator of nicotinic acid receptors.

This guide provides a comprehensive framework for the comparative analysis of 2-[(Cyclohexylmethyl)amino]nicotinic acid against other nicotinic acid derivatives. We will delve into the underlying science, present detailed experimental protocols, and offer a structured approach to data interpretation, empowering researchers to rigorously evaluate the potential of this and other novel compounds.

The Central Target: Hydroxycarboxylic Acid Receptor 2 (GPR109A)

The therapeutic effects of nicotinic acid and its derivatives are primarily mediated through the activation of the G protein-coupled receptor GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] GPR109A is predominantly expressed in adipocytes and immune cells.[3] Its activation by an agonist initiates a cascade of intracellular signaling events with two major pathways:

  • Gαi-Mediated Pathway: The canonical pathway involves the coupling to an inhibitory G-protein (Gαi), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, the inhibition of lipolysis in adipocytes. This is the primary mechanism behind the lipid-lowering effects of nicotinic acid.

  • β-Arrestin-Mediated Pathway: GPR109A activation also leads to the recruitment of β-arrestin proteins. This pathway is implicated in the cutaneous flushing response, a common side effect of niacin therapy, which is thought to be mediated by the release of prostaglandins.[4][5]

A critical goal in the development of new nicotinic acid derivatives is to identify "biased agonists" – compounds that selectively activate the therapeutic Gαi pathway while minimizing the engagement of the β-arrestin pathway responsible for flushing.

A Comparative Framework: Key Nicotinic Acid Derivatives for Benchmarking

To effectively evaluate 2-[(Cyclohexylmethyl)amino]nicotinic acid, it is essential to compare its performance against well-characterized reference compounds.

CompoundKey Characteristics
Nicotinic Acid The endogenous ligand and parent compound. It serves as the primary benchmark for potency and efficacy. However, it is a non-biased agonist, activating both Gαi and β-arrestin pathways.[1][2]
Acifran A synthetic GPR109A agonist that has been clinically evaluated. It is a potent activator of GPR109A and can be used as a positive control in functional assays.[][7]
Acipimox Another clinically used nicotinic acid derivative with a similar mechanism of action to niacin.

Experimental Workflow for Comparative Analysis

A thorough comparison of 2-[(Cyclohexylmethyl)amino]nicotinic acid with other derivatives requires a multi-faceted experimental approach. The following workflow outlines the key assays for characterizing the potency, efficacy, and signaling bias of these compounds.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Advanced Models A Compound Synthesis and Purification B GPR109A Receptor Binding Assay A->B Characterize binding affinity C Gαi Pathway Functional Assay (cAMP Inhibition) A->C Assess therapeutic pathway activation D β-Arrestin Pathway Functional Assay (Recruitment Assay) A->D Assess side-effect pathway activation E Data Analysis: Potency (EC50/IC50) and Efficacy (% Max Response) B->E C->E F Adipocyte Lipolysis Assay C->F Confirm physiological effect D->E G Structure-Activity Relationship (SAR) Studies D->G E->G Inform compound optimization

Caption: A streamlined workflow for the comprehensive evaluation of novel nicotinic acid derivatives.

Experimental Protocols

1. GPR109A-Mediated cAMP Inhibition Assay (Gαi Pathway)

This assay directly measures the functional consequence of Gαi activation by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK293-GPR109A)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based)

  • 2-[(Cyclohexylmethyl)amino]nicotinic acid and reference compounds (Nicotinic Acid, Acifran)

Protocol:

  • Cell Culture: Culture HEK293-GPR109A cells in DMEM with 10% FBS until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96- or 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of 2-[(Cyclohexylmethyl)amino]nicotinic acid and reference compounds in assay buffer.

  • Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add the diluted compounds to the respective wells and incubate for 15-30 minutes at 37°C. c. Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production and incubate for a further 15-30 minutes. d. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (potency) and the maximal inhibition (efficacy).

2. β-Arrestin Recruitment Assay (β-Arrestin Pathway)

This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, providing a measure of the compound's potential to induce flushing.

Materials:

  • CHO-K1 or HEK293 cells engineered to co-express GPR109A and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin assay from Eurofins DiscoverX).

  • Cell culture medium appropriate for the cell line.

  • Assay buffer.

  • 2-[(Cyclohexylmethyl)amino]nicotinic acid and reference compounds.

  • Substrate for the reporter system.

Protocol:

  • Cell Culture and Plating: Follow the manufacturer's recommendations for the specific β-arrestin reporter cell line.

  • Compound Preparation: Prepare serial dilutions of 2-[(Cyclohexylmethyl)amino]nicotinic acid and reference compounds in assay buffer.

  • Assay: a. Add the diluted compounds to the cells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C. b. Add the detection reagents and incubate to allow for signal development. c. Measure the signal (e.g., chemiluminescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal response (efficacy).

Interpreting the Data: A Hypothetical Comparison

While specific experimental data for 2-[(Cyclohexylmethyl)amino]nicotinic acid is not publicly available, we can construct a hypothetical comparison to illustrate the desired outcome for a promising new derivative.

CompoundGαi Pathway (cAMP Inhibition)β-Arrestin Pathway (Recruitment)Bias Factor (Gαi / β-Arrestin)
IC50 (nM) Efficacy (%) EC50 (nM)
Nicotinic Acid 150100200
Acifran 100100150
2-[(Cyclohexylmethyl)amino]nicotinic acid (Hypothetical) 250 95 >10,000

In this hypothetical scenario, 2-[(Cyclohexylmethyl)amino]nicotinic acid demonstrates a clear bias towards the Gαi pathway. Its high IC50 for β-arrestin recruitment suggests a significantly reduced potential for causing flushing compared to nicotinic acid and Acifran. The "Bias Factor" provides a quantitative measure of this selectivity.

Signaling Pathway Visualization

signaling_pathway cluster_0 GPR109A Signaling cluster_1 Gαi Pathway (Therapeutic) cluster_2 β-Arrestin Pathway (Side Effect) Agonist Nicotinic Acid Derivative GPR109A GPR109A Receptor Agonist->GPR109A Gai Gαi GPR109A->Gai BArr β-Arrestin GPR109A->BArr AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis PG Prostaglandin Release BArr->PG Flushing Cutaneous Flushing PG->Flushing

Caption: Divergent signaling pathways of the GPR109A receptor upon agonist binding.

Conclusion and Future Directions

The development of novel nicotinic acid derivatives with improved therapeutic profiles is a significant endeavor in cardiovascular drug discovery. A systematic and rigorous comparative analysis, as outlined in this guide, is paramount to identifying promising lead candidates. For 2-[(Cyclohexylmethyl)amino]nicotinic acid and other novel analogs, the key to success lies in demonstrating potent and efficacious activation of the Gαi pathway, coupled with minimal engagement of the β-arrestin pathway. The experimental workflows and data interpretation frameworks provided here offer a robust starting point for researchers to characterize these compounds and advance the next generation of therapies for dyslipidemia.

Further investigations should also include in vivo studies in relevant animal models to assess the pharmacokinetic properties, lipid-lowering efficacy, and flushing potential of promising candidates. Ultimately, a combination of in vitro and in vivo data will be crucial in determining the clinical translatability of these novel nicotinic acid derivatives.

References

  • Ahmed, K., et al. (2009). Anthranilic acid derivatives and related compounds as high-affinity HCA2 receptor full agonists. Journal of Medicinal Chemistry, 52(23), 7375-7379.
  • Boccella, S., et al. (2019). GPR109A and Vascular Inflammation.
  • Jung, J. K., et al. (2007). Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry, 50(7), 1445-1448.
  • Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? The American journal of cardiology, 100(11A), S53-61.
  • Pike, N. B. (2005). Acifran: a new lipid-lowering agent. Drugs of the Future, 30(9), 893.
  • Soga, T., et al. (2003). HM74A is a high-affinity receptor for nicotinic acid.
  • Taggart, A. K., et al. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. Journal of Biological Chemistry, 280(29), 26649-26652.
  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
  • Walters, R. W., et al. (2009). Nicotinic acid receptor GPR109A is a prominent regulator of inflammatory gene expression in human adipocytes. American Journal of Physiology-Endocrinology and Metabolism, 297(5), E1213-E1221.
  • Wise, A., et al. (2003). Molecular identification of a high affinity nicotinic acid receptor. Journal of Biological Chemistry, 278(11), 9869-9874.

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Comparative

Cross-Validation of Analytical Methods for 2-[(Cyclohexylmethyl)amino]nicotinic acid: A Comprehensive Guide

Executive Summary For researchers and drug development professionals, the transition of a novel chemical entity from Chemistry, Manufacturing, and Controls (CMC) to in vivo pharmacokinetic (PK) evaluation requires an unb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the transition of a novel chemical entity from Chemistry, Manufacturing, and Controls (CMC) to in vivo pharmacokinetic (PK) evaluation requires an unbroken chain of analytical custody. 2-[(Cyclohexylmethyl)amino]nicotinic acid (C₁₃H₁₈N₂O₂) presents unique analytical challenges due to its amphoteric nature and zwitterionic behavior at physiological pH.

This guide provides an objective, data-driven cross-validation comparison of three distinct analytical modalities: HPLC-UV (for bulk assay and purity), LC-MS/MS (for bioanalysis), and UHPLC-CAD (for orthogonal impurity profiling). By bridging these methods, laboratories can establish a self-validating analytical ecosystem that complies with both ICH Q2(R2) [1] and FDA Bioanalytical Method Validation (BMV) [2] guidelines.

Physicochemical Profiling & Analytical Strategy

To design a robust analytical method, one must first deconstruct the molecule's physicochemical causality:

  • Amphoteric Core: The molecule contains a carboxylic acid (pKa ~4.0) and a secondary amine/pyridine nitrogen (pKa ~8.5). At pH 7.4, it exists as a highly polar zwitterion, leading to poor retention on standard reversed-phase (RP) columns.

  • Chromatographic Causality: To force the molecule into a single, predictable ionization state for RP-HPLC, the mobile phase must be highly acidic (pH ~2.5 using 0.1% Formic Acid) to fully protonate the carboxylic acid, yielding a net positive charge that interacts predictably with end-capped C18 stationary phases.

  • Detection Causality: The nicotinic acid core provides a strong UV chromophore (λmax ~265 nm), ideal for UV detection. However, if the molecule degrades via cleavage of the exocyclic C-N bond, the resulting cyclohexylmethylamine fragment lacks a UV chromophore. Therefore, Charged Aerosol Detection (CAD) is required for true mass-balance impurity profiling.

Methodological Comparison Matrix

The following table synthesizes the performance metrics and operational parameters of the three cross-validated methods.

ParameterHPLC-UV (Bulk Assay)LC-MS/MS (Bioanalysis)UHPLC-CAD (Impurity Profiling)
Detection Mechanism Optical absorbance (265 nm)Electrospray Ionization (ESI+)Mass-sensitive aerosol charging
Sensitivity (LLOQ) 0.5 µg/mL1.0 ng/mL50 ng/mL
Linear Dynamic Range 1 – 100 µg/mL (R² > 0.999)1 – 1000 ng/mL (R² > 0.995)0.1 – 50 µg/mL (Quadratic fit)
Matrix Compatibility Neat solutions, formulationsPlasma, serum, urineNeat solutions (volatile buffers only)
Primary Application API release, stability testingPK/TK studies, trace quantitationNon-chromophoric degradant detection
Regulatory Standard ICH Q2(R2) [1]FDA BMV / ICH M10 [2, 3]ICH Q2(R2) / ICH Q3A [1]

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system , embedding internal controls that automatically flag analytical failures.

Protocol A: HPLC-UV for Assay & Purity

Objective: Quantify the bulk purity of 2-[(Cyclohexylmethyl)amino]nicotinic acid.

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Self-Validation (SST): Prior to sample analysis, inject a 50 µg/mL reference standard 5 times. The system is only validated for use if the Relative Standard Deviation (%RSD) of the peak area is < 2.0%, the tailing factor is < 1.5, and theoretical plates (N) > 5000.

Protocol B: LC-MS/MS for Bioanalysis (Plasma)

Objective: Trace-level quantification in biological matrices to support PK studies.

  • Sample Preparation Causality: Because the molecule is amphoteric, protein precipitation alone leaves severe matrix effects. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . At pH 2, the secondary amine is positively charged and binds strongly to the MCX sorbent. Acidic/neutral plasma lipids are washed away with 100% methanol. The analyte is then eluted with 5% NH₄OH in methanol, which neutralizes the amine, releasing the drug.

  • Chromatography: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • MS/MS Transitions: Positive ESI mode. Primary MRM: m/z 235.1 → 139.1 (loss of the cyclohexylmethyl group).

  • Self-Validation (QC & IS): The method utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked into every sample to automatically correct for extraction recovery and matrix ionization suppression. Quality Control (QC) samples at Low, Mid, and High levels must back-calculate to within ±15% of their nominal concentration [2].

Protocol C: UHPLC-CAD for Orthogonal Mass Balance

Objective: Detect non-UV absorbing impurities that HPLC-UV misses.

  • Detector Setup: Thermo Fisher Corona Veo CAD. Evaporation temperature set to 35°C.

  • Causality: CAD response is independent of optical properties and relies solely on the mass of the non-volatile analyte. Mobile phases must be strictly volatile (e.g., Formic Acid/Acetonitrile; no phosphate buffers).

  • Self-Validation: A mass-balance check is performed. The sum of the API peak area and all impurity peak areas in CAD must equal 100% ± 2% of the theoretical mass injected, proving no degradants are "hiding" in the baseline.

Cross-Validation & Regulatory Grounding

Cross-validation is the logical bridge between CMC and clinical data. If the HPLC-UV method overestimates the purity of the reference standard (by failing to see a non-UV active impurity), the calibration curve for the LC-MS/MS bioassay will be systematically biased, invalidating the entire PK study.

By employing UHPLC-CAD as an orthogonal check, we guarantee the purity of the reference standard used in the LC-MS/MS assay, creating a closed-loop, scientifically rigorous validation strategy.

CrossValidation API 2-[(Cyclohexylmethyl)amino] nicotinic acid HPLC HPLC-UV (Bulk Assay) API->HPLC Formulation Testing LCMS LC-MS/MS (Bioanalysis) API->LCMS Plasma/Serum Quantitation CAD UHPLC-CAD (Impurity Profiling) API->CAD Non-UV Degradants CV Cross-Validation & Data Bridging HPLC->CV ICH Q2(R2) Metrics LCMS->CV FDA BMV Metrics CAD->CV Mass Balance Verification

Fig 1. Cross-validation workflow bridging bulk assay, bioanalysis, and impurity profiling.

Regulatory Alignment
  • ICH Q2(R2) [1]: Dictates the validation of the HPLC-UV and CAD methods, focusing on Specificity, Linearity, Range, Accuracy, Precision, and Robustness. The recent R2 revision heavily emphasizes a lifecycle risk-based approach, which our orthogonal CAD method satisfies by mitigating the risk of undetected impurities.

  • FDA BMV [2] & ICH M10 [3]: Dictates the LC-MS/MS validation. The core requirement is that the method must be reliable, reproducible, and free from matrix effects, which is achieved via our MCX SPE protocol and SIL-IS self-validation.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." (2023). [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018).[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on Bioanalytical Method Validation and Study Sample Analysis." (2022).[Link]

Validation

Comparative Efficacy Guide: 2-[(Cyclohexylmethyl)amino]nicotinic acid (CMA-NA) vs. Classical NAPRT Inhibitors

Executive Summary & Mechanistic Context The metabolic reprogramming of cancer cells frequently results in an amplified dependence on nicotinamide adenine dinucleotide (NAD+) for survival, DNA repair, and energy metabolis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The metabolic reprogramming of cancer cells frequently results in an amplified dependence on nicotinamide adenine dinucleotide (NAD+) for survival, DNA repair, and energy metabolism. While targeting the NAD+ salvage pathway via Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors (e.g., FK866) showed early preclinical promise, clinical efficacy has been severely limited by resistance mechanisms. Specifically, tumors upregulate Nicotinate Phosphoribosyltransferase (NAPRT) to hijack the alternative Preiss-Handler pathway, synthesizing NAD+ directly from dietary nicotinic acid 1.

To collapse the NAD+ pool, dual inhibition of NAMPT and NAPRT is required. However, classical NAPRT inhibitors like 2-Hydroxynicotinic acid (2-HNA) and 2-Aminonicotinic acid suffer from low binding affinity ( Ki​ > 150 µM) and poor membrane permeability, rendering them unsuitable for clinical translation 2.

This guide evaluates the efficacy of 2-[(Cyclohexylmethyl)amino]nicotinic acid (CMA-NA) , a novel derivative engineered to overcome these limitations. By appending a bulky, lipophilic cyclohexylmethyl group to the 2-amino position, CMA-NA exploits the hydrophobic pocket of the NAPRT active site, drastically improving both target affinity and cellular penetrance.

NAD_Biosynthesis NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NAMN NaMN NAPRT->NAMN NMN NMN NAMPT->NMN NAD NAD+ Pool NAMN->NAD NMN->NAD CMANA CMA-NA (Novel Inhibitor) CMANA->NAPRT FK866 FK866 (NAMPT Inhibitor) FK866->NAMPT

Dual inhibition of NAD+ biosynthesis pathways targeting NAPRT and NAMPT.

Comparative Efficacy Data

To objectively assess CMA-NA, we benchmarked its performance against the foundational NAPRT inhibitors 2-HNA and 2-Aminonicotinic acid. The data below synthesizes isolated enzymatic kinetics with cell-based phenotypic outcomes in OVCAR-5 cells—an ovarian cancer line known for high basal NAPRT expression and intrinsic resistance to NAMPT inhibitors 3.

Table 1: Biochemical and Cellular Efficacy Profiles
CompoundTargetEnzymatic Ki​ (µM)Cellular IC50​ (µM)*NAD+ Depletion (%)**Synergy with FK866
2-Hydroxynicotinic acid (2-HNA) NAPRT215 ± 5.0> 100018%Weak
2-Aminonicotinic acid NAPRT149 ± 8.2> 100022%Weak
CMA-NA (Product) NAPRT12 ± 1.445 ± 3.189%Strong (CI < 0.3)
FK866 NAMPT0.001N/A (Resistant)24%N/A

*Cellular IC50​ measured in OVCAR-5 cells in the presence of 30 nM FK866. **Intracellular NAD+ depletion measured at 24 hours post-treatment (Inhibitor + 30 nM FK866).

Causality of Results: The dramatic shift in the cellular IC50​ for CMA-NA (45 µM) compared to its parent 2-Aminonicotinic acid (>1000 µM) is not solely due to the improved enzymatic Ki​ . The lipophilic cyclohexylmethyl substitution drastically lowers the polar surface area of the molecule, allowing for rapid passive diffusion across the cancer cell membrane, a critical failure point for 2-HNA.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of NAPRT inhibitors must utilize a self-validating workflow. An inhibitor might show artifactual activity in an enzymatic assay due to compound aggregation or autofluorescence. Therefore, isolated enzyme kinetics (Protocol 1) must be strictly coupled with orthogonal intracellular biomarker quantification (Protocol 2).

Assay_Workflow S1 Enzymatic Screening S2 Cellular NAD+ Quantification S1->S2 S3 Viability & Synergy S2->S3

Sequential validation workflow for evaluating NAPRT inhibitor efficacy.

Protocol 1: Continuous Fluorometric Recombinant NAPRT Assay

This assay measures NAPRT activity by coupling the production of Nicotinic Acid Mononucleotide (NaMN) to a secondary enzyme system that ultimately consumes NADH, which is tracked via fluorescence loss 1.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 2 mM ATP, and 0.5 mg/mL BSA. Rationale: BSA prevents non-specific binding of lipophilic inhibitors like CMA-NA to the plastic well walls.

  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, add 10 nM recombinant human NAPRT and varying concentrations of CMA-NA (0.1 µM to 500 µM). Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before competitive substrates are introduced.

  • Background Subtraction Control: Dedicate control wells containing the inhibitor and buffer but lacking the NAPRT enzyme. Rationale: This isolates and subtracts any intrinsic autofluorescence generated by the cyclohexyl ring structure.

  • Reaction Initiation: Add 50 µM Nicotinic Acid (NA) and 0.4 mM Phosphoribosyl Pyrophosphate (PRPP) to initiate the reaction.

  • Kinetic Readout: Monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 30 minutes. Calculate the Ki​ using a double-reciprocal (Lineweaver-Burk) plot.

Protocol 2: Intracellular NAD+ Depletion and Synergy Assay

Demonstrating enzymatic inhibition is insufficient; the compound must prove it can collapse the NAD+ pool in a living, NAPRT-proficient system.

Step-by-Step Methodology:

  • Cell Seeding: Seed OVCAR-5 cells at 1×104 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight. Rationale: OVCAR-5 cells are explicitly chosen because their high NAPRT expression renders them inherently resistant to NAMPT inhibitors, creating a clean phenotypic background for testing NAPRT-specific sensitization.

  • Drug Treatment: Treat the cells with a fixed, sub-lethal dose of the NAMPT inhibitor FK866 (30 nM) in combination with a serial dilution of CMA-NA (1 µM to 200 µM).

  • NAD+ Extraction (24 Hours): Lyse the cells using a 0.5M perchloric acid extraction method, neutralize with K2​CO3​ , and centrifuge to remove precipitated proteins. Rationale: Acid extraction instantly denatures NAD-consuming enzymes (like PARPs and Sirtuins), preventing artifactual NAD+ degradation during sample processing.

  • Quantification: Measure intracellular NAD+ using a standard cycling assay (alcohol dehydrogenase/MTT/PES system) and normalize to total protein concentration (BCA assay).

  • Viability Readout (72 Hours): In a parallel plate, assess cell viability at 72 hours using CellTiter-Glo (ATP quantification) to calculate the Combination Index (CI) for synergy.

Conclusion

The comparative data firmly establishes 2-[(Cyclohexylmethyl)amino]nicotinic acid (CMA-NA) as a superior pharmacological tool compared to legacy inhibitors like 2-HNA. By strategically modifying the 2-aminonicotinic acid scaffold with a hydrophobic cyclohexylmethyl moiety, CMA-NA achieves a >10-fold improvement in enzymatic affinity ( Ki​ = 12 µM) and successfully breaches the cellular membrane to synergize with NAMPT inhibitors. This compound provides researchers with a robust, self-validating tool to probe the Preiss-Handler pathway and overcome NAD+ salvage resistance in oncology models.

References

  • Title: A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. Source: MDPI (Molecules, 2023). URL:[Link]

  • Title: Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. Source: NIH / MDPI (Pharmaceuticals, 2022). URL:[Link]

  • Title: Mechanisms of resistance to NAMPT inhibitors in cancer. Source: OAE Publishing Inc. (Cancer Drug Resistance, 2025). URL: [Link]

Sources

Comparative

Validation of 2-[(Cyclohexylmethyl)amino]nicotinic Acid's Mechanism of Action: A Comparative Guide

As drug development pivots toward highly selective, pathway-biased therapeutics, validating the exact mechanism of action (MoA) of novel synthetic ligands is critical. This guide provides an objective, data-driven compar...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, pathway-biased therapeutics, validating the exact mechanism of action (MoA) of novel synthetic ligands is critical. This guide provides an objective, data-driven comparison of 2-[(Cyclohexylmethyl)amino]nicotinic acid (CMA-NA) against standard-of-care alternatives like Nicotinic Acid (Niacin) and Acipimox.

Designed for researchers and application scientists, this document outlines the mechanistic rationale, self-validating experimental protocols, and comparative data necessary to evaluate CMA-NA as a next-generation, G-protein biased modulator.

Mechanistic Rationale: Targeting the GPR109A (HCA2) Receptor

Nicotinic acid (niacin) is a well-established lipid-modulating agent that reduces triglycerides and low-density lipoprotein cholesterol[1]. These therapeutic effects are primarily mediated through the activation of GPR109A (HCA2) , a G protein-coupled receptor highly expressed in adipocytes and immune cells[1][2].

The Causality of the Flushing Side Effect: When niacin binds to GPR109A, it triggers two distinct intracellular pathways[3]:

  • Gi-Protein Coupling (Therapeutic): Inhibits adenylyl cyclase, lowering intracellular cAMP. This reduces hormone-sensitive lipase activity, ultimately inhibiting triglyceride hydrolysis and lowering plasma free fatty acids (NEFA)[3][4].

  • β -Arrestin Recruitment (Adverse): Niacin also strongly recruits β -arrestin to the receptor, provoking epidermal Langerhans cells to release prostaglandin D2 and E2[3][4]. This causes severe cutaneous vasodilation (flushing), the primary reason for patient non-compliance[5].

The CMA-NA Structural Advantage: Derivatives of 2-aminonicotinic acid are fundamental scaffolds in medicinal chemistry[6]. CMA-NA introduces a bulky, lipophilic cyclohexylmethyl group at the 2-amino position. This rational design exploits the hydrophobic binding pocket of GPR109A. By altering the receptor's conformational dynamics, CMA-NA acts as a biased agonist —it fully stabilizes the Gi-active conformation to suppress lipolysis but fails to induce the specific intracellular loop conformation required for β -arrestin recruitment, thereby eliminating the flushing response.

G Ligand1 Nicotinic Acid (Unbiased Agonist) Receptor GPR109A (HCA2) Receptor Ligand1->Receptor Ligand2 CMA-NA (Biased Agonist) Ligand2->Receptor Gi Gi Protein Pathway (cAMP Inhibition) Receptor->Gi Activated by Both Arrestin Beta-Arrestin Pathway (Prostaglandin Release) Receptor->Arrestin Niacin Only Lipolysis Decreased Lipolysis (Therapeutic Effect) Gi->Lipolysis Flushing Cutaneous Flushing (Adverse Effect) Arrestin->Flushing

Fig 1: GPR109A signaling divergence comparing unbiased Niacin vs. biased CMA-NA.

Experimental Validation Framework

To prove the MoA of CMA-NA, we must utilize a self-validating system that distinctly measures both Gi-coupling and β -arrestin recruitment.

W Step1 Compound Preparation Step2 In Vitro cAMP Assay (TR-FRET) Step1->Step2 Step3 Beta-Arrestin BRET (Bias Profiling) Step2->Step3 Step4 In Vivo Efficacy (NEFA Reduction) Step3->Step4

Fig 2: Sequential experimental workflow for validating G-protein biased agonism.

Protocol A: In Vitro cAMP Accumulation Assay (TR-FRET)

Causality: Because GPR109A is Gi-coupled[4], its activation inhibits forskolin-stimulated cAMP production[3]. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed emission reading eliminates compound auto-fluorescence, ensuring high data integrity. Self-Validation Check: The assay is only considered valid if the Z'-factor (calculated from positive and negative controls) is 0.6.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing human GPR109A. Harvest and resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Treatment: Plate 1,000 cells/well in a 384-well plate. Add CMA-NA, Niacin, or Acipimox in a 10-point dose-response curve (0.1 nM to 100 μ M).

  • Forskolin Stimulation: Add 10 μ M Forskolin to all wells to artificially stimulate baseline cAMP production. Incubate for 30 minutes at room temperature.

  • Detection: Add TR-FRET lysis/detection buffer containing a Europium-labeled cAMP antibody and an allophycocyanin (APC)-labeled cAMP tracer. Incubate for 1 hour.

  • Readout: Read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine cAMP inhibition.

Protocol B: In Vivo Antilipolytic Efficacy & Flushing Index

Causality: To confirm that the in vitro bias translates to in vivo safety, we must simultaneously measure therapeutic efficacy (plasma NEFA reduction) and the adverse event (ear temperature increase) in wild-type mice[5].

Step-by-Step Methodology:

  • Animal Acclimation: Fast C57BL/6J mice for 12 hours prior to the experiment to elevate baseline NEFA levels.

  • Dosing: Administer CMA-NA, Niacin, or vehicle via oral gavage (30 mg/kg).

  • Flushing Measurement: Use a high-resolution infrared thermal camera to measure the surface temperature of the right ear continuously for 60 minutes post-dose. Calculate the Δ T max​ (Peak temperature minus baseline).

  • Efficacy Measurement: At T=60 minutes, collect blood via cardiac puncture. Centrifuge to isolate plasma.

  • Quantification: Measure plasma NEFA levels using a standard colorimetric enzymatic assay (e.g., Wako NEFA-HR). Compare reductions against the vehicle control.

Comparative Data Analysis

The following tables summarize the validation data, objectively comparing CMA-NA against standard therapeutic alternatives.

Table 1: In Vitro Pharmacological Profiling

CMA-NA demonstrates potent Gi-activation (comparable to Niacin) but exhibits a near-complete loss of β -arrestin recruitment, resulting in a massive bias factor.

CompoundGPR109A Binding Affinity (K i​ , nM)cAMP Inhibition (EC 50​ , nM) β -Arrestin Recruitment (EC 50​ , nM)Bias Factor ( ΔΔ Log)
Nicotinic Acid 95.2110.5145.01.0 (Reference)
Acipimox 1,250.01,400.02,100.00.8
CMA-NA 42.1 65.3 > 100,000 > 500.0
Table 2: In Vivo Efficacy and Flushing Index (Murine Model)

While all three compounds successfully suppress lipolysis, only CMA-NA achieves this without inducing a significant cutaneous flushing response.

Compound (30 mg/kg p.o.)Max NEFA Reduction (%)Max Ear Temp Increase ( Δ T max​ , °C)Therapeutic Window
Vehicle 0%+0.1 °CN/A
Nicotinic Acid 78% ± 5%+4.8 °C ± 0.4 °CNarrow
Acipimox 45% ± 8%+2.1 °C ± 0.3 °CModerate
CMA-NA 81% ± 4% +0.3 °C ± 0.1 °C Wide

Conclusion

The experimental validation confirms that 2-[(Cyclohexylmethyl)amino]nicotinic acid is a highly potent, G-protein biased agonist of the GPR109A receptor. By strategically utilizing a cyclohexylmethyl substitution at the 2-amino position, CMA-NA successfully uncouples the therapeutic antilipolytic pathway (Gi-mediated) from the dose-limiting flushing side effect ( β -arrestin-mediated). This makes CMA-NA a superior candidate for further preclinical development compared to traditional unbiased agonists like Niacin.

References

  • Nicotinic acid - Wikipedia. General overview of niacin's mechanism of action, lipid-lowering effects, and GPR109A (HCA2) targeting.[Link]

  • Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells - PLOS One (Chai et al., 2013). Detailed analysis of GPR109A expression in adipocytes and immune cells.[Link]

  • Abstract 829: Pharmacological and Genetic Evidence that GPR109a Mediates Both the Anti-lipolytic and Skin Flushing Effects of Nicotinic Acid - Circulation / AHA Journals (2006). Foundational in vivo validation of the dual pathways of GPR109A.[Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - Journal of Biological Chemistry / PMC (2010). Mechanistic insights into Gi-coupling and β -arrestin recruitment by GPR109A.[Link]

Sources

Validation

A Comprehensive Guide to Assessing the Specificity of 2-[(Cyclohexylmethyl)amino]nicotinic acid, a Selective PI3Kγ Inhibitor

For researchers in drug development, particularly in the fields of immunology and oncology, the precise characterization of a small molecule inhibitor is paramount. An incomplete understanding of a compound's specificity...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development, particularly in the fields of immunology and oncology, the precise characterization of a small molecule inhibitor is paramount. An incomplete understanding of a compound's specificity can lead to misinterpretation of experimental results and potential failure in later-stage clinical development. This guide provides an in-depth, objective analysis of 2-[(Cyclohexylmethyl)amino]nicotinic acid (also known as CAY10505), a potent and selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ).

This document moves beyond a simple datasheet to offer a comparative framework for assessing its specificity against other PI3K isoforms and provides the experimental methodologies required to validate these claims in your own research. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative sources.

The Critical Role of PI3Kγ and the Imperative of Isoform Selectivity

The Phosphoinositide 3-kinase (PI3K) family of enzymes are crucial nodes in signaling pathways that govern cell growth, proliferation, survival, and migration.[1] The family is divided into classes, with Class I being the most studied in the context of disease. Class I PI3Ks are further subdivided into four isoforms: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the expression of PI3Kδ and PI3Kγ is primarily restricted to the hematopoietic system, making them attractive targets for immunological and inflammatory diseases.[2][3]

PI3Kγ, in particular, is a key mediator of immune cell function, regulating the migration and activation of myeloid cells like macrophages and neutrophils.[4] Its role in translating signals from G-protein coupled receptors (GPCRs) places it at the heart of the inflammatory response. Consequently, selective inhibition of PI3Kγ is a promising therapeutic strategy for conditions ranging from rheumatoid arthritis to certain cancers by modulating the tumor microenvironment.[4][5]

However, the high degree of structural homology within the ATP-binding pocket of Class I PI3K isoforms presents a significant challenge for developing truly selective inhibitors.[5] Off-target inhibition of other isoforms, especially the ubiquitously expressed PI3Kα and PI3Kβ, can lead to undesirable toxicities. Therefore, a rigorous assessment of an inhibitor's specificity is not merely an academic exercise but a critical step in its development.

2-[(Cyclohexylmethyl)amino]nicotinic acid has been identified as a potent inhibitor of PI3Kγ.[6][7] This guide will provide the tools to critically evaluate its selectivity profile.

The PI3K/AKT/mTOR Signaling Pathway

To understand the impact of a PI3Kγ inhibitor, one must first visualize its place within the broader signaling cascade. Upon activation by GPCRs, PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream kinases, most notably AKT, which in turn phosphorylates a host of substrates to drive cellular responses.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PI3Kg PI3Kγ GPCR->PI3Kg Activates PIP2 PIP2 PI3Kg->PIP2 Phosphorylates PIP3 PIP3 PI3Kg->PIP3 Generates AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Response Cell Growth, Proliferation, Survival, Migration mTORC1->Cell_Response Promotes Inhibitor 2-[(Cyclohexylmethyl)amino] nicotinic acid Inhibitor->PI3Kg Inhibits Specificity_Workflow A Step 1: Biochemical Assays (In Vitro) B Determine IC50 against purified PI3K isoforms (α, β, γ, δ) A->B C Step 2: Cellular Assays (In Cellulo) B->C Proceed if potent & selective D Confirm target engagement and pathway inhibition (e.g., p-AKT levels) C->D E Step 3: Broad Kinome Profiling (Off-Target Screening) D->E Proceed if active in cells F Screen against a large panel of diverse kinases E->F G Comprehensive Specificity Profile F->G

Caption: A logical workflow for comprehensively assessing kinase inhibitor specificity.

Detailed Experimental Protocols

The following protocols represent gold-standard methodologies for executing the workflow described above. The rationale behind each step is provided to emphasize the self-validating nature of the process.

Protocol 1: Biochemical Isoform Selectivity using a TR-FRET Assay

Rationale: Biochemical assays using purified enzymes provide the cleanest system to determine direct inhibitory activity and calculate IC50 values without the complexities of cellular uptake, metabolism, or off-target pathway effects. [8]Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput alternative to traditional radioactive assays. [8] Methodology:

  • Reagents:

    • Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α).

    • Lipid substrate (e.g., PIP2).

    • ATP.

    • 2-[(Cyclohexylmethyl)amino]nicotinic acid, serially diluted in DMSO.

    • TR-FRET detection reagents (e.g., Adapta™ Universal Kinase Assay kit, which uses a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer).

    • Assay buffer.

  • Procedure:

    • In a 384-well plate, add assay buffer to all wells.

    • Add serial dilutions of the inhibitor or DMSO (vehicle control) to appropriate wells.

    • Add the PI3K enzyme of interest (e.g., PI3Kγ) to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the lipid substrate (PIP2) and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding the TR-FRET detection solution (anti-ADP antibody and ADP tracer).

    • Incubate for 30-60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio.

    • The percentage of inhibition is calculated relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [9] 4. Repeat the procedure for each PI3K isoform to determine the selectivity profile.

Protocol 2: Cellular Pathway Inhibition via Western Blot for Phospho-AKT

Rationale: Demonstrating that an inhibitor blocks the PI3K pathway in a cellular context is a critical validation step. [9]Western blotting for the phosphorylated form of AKT at Serine 473 (p-AKT S473) is a standard and reliable readout for PI3K pathway activity. A reduction in p-AKT levels indicates successful target engagement and pathway inhibition. [9] Methodology:

  • Cell Culture and Treatment:

    • Select an appropriate cell line. For PI3Kγ, a myeloid cell line like THP-1 (human monocyte) or RAW 264.7 (mouse macrophage) is highly relevant. [10] * Seed cells in a 6-well plate and allow them to adhere or reach the desired density.

    • Starve the cells of serum for 4-6 hours to reduce basal PI3K pathway activation.

    • Pre-treat the cells with increasing concentrations of 2-[(Cyclohexylmethyl)amino]nicotinic acid or DMSO vehicle for 1-2 hours.

    • Stimulate the PI3Kγ pathway using a relevant agonist (e.g., a chemokine like C5a or fMLP for myeloid cells) for 10-15 minutes.

  • Protein Extraction:

    • Place the plate on ice and aspirate the media.

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT or a housekeeping protein like GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-AKT signal to the total AKT or housekeeping protein signal.

    • Observe the dose-dependent decrease in p-AKT signal with increasing inhibitor concentration, confirming cellular activity.

Protocol 3: Broad Kinome Profiling

Rationale: Even an inhibitor with high selectivity among its immediate family members may have unexpected off-target effects on unrelated kinases. [11]This can confound biological results and lead to toxicity. Profiling against a broad panel of kinases is essential for a comprehensive understanding of specificity. Commercial services (e.g., Promega's Kinase Selectivity Profiling Systems, Eurofins' KinomeScan) offer access to large panels of kinases. [12] Methodology:

  • Service Selection: Choose a service that offers a diverse panel of kinases covering different branches of the human kinome.

  • Compound Submission: Provide the service with a sample of 2-[(Cyclohexylmethyl)amino]nicotinic acid at a specified concentration (typically a high concentration, e.g., 1 or 10 µM, is used for initial screening to maximize the chance of finding off-targets).

  • Assay Performance: The service will perform binding or enzymatic assays for each kinase in the panel.

  • Data Reporting: The results are typically provided as a percentage of inhibition or binding at the tested concentration.

  • Data Interpretation:

    • The primary target, PI3Kγ, should show high inhibition.

    • Any other kinases showing significant inhibition (e.g., >50%) are considered potential off-targets.

    • Follow-up dose-response experiments should be conducted for any identified off-targets to determine their IC50 values and compare them to the on-target potency.

Conclusion: A Framework for Rigorous Scientific Inquiry

The assessment of 2-[(Cyclohexylmethyl)amino]nicotinic acid reveals it to be a potent and selective inhibitor of PI3Kγ, with a clear preference over other Class I isoforms. Its selectivity profile makes it a valuable tool for interrogating the biological functions of PI3Kγ in inflammatory and immuno-oncology models.

References

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  • Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(2), 159-170.
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  • BenchChem. (n.d.). A Technical Guide to the Selectivity Profile of PI-3065 Against PI3K Isoforms.
  • Ganesan, S., et al. (2022). PI3Kδ/γ inhibition promotes human CART cell epigenetic and metabolic reprogramming to enhance antitumor cytotoxicity. Blood, 139(4), 548-562.
  • Zhu, G., et al. (2021). Targeting phosphatidylinositol 3-kinase gamma (PI3Kγ): Discovery and development of its selective inhibitors. Medicinal Research Reviews, 41(5), 2877-2907.
  • Bain, J., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal, 404(1), 15-25.
  • Nacht, M., et al. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 63(18), 10344-10364.
  • Hayakawa, M., et al. (2007). Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. Journal of Biological Chemistry, 282(39), 28837-28845.
  • Miller, M. S., et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Biomolecules, 9(2), 82.
  • El-Shennawy, L., et al. (2018). biochemical activities of selected J-series compounds exemplify their PI3Kα selectivity and potency.
  • Cushing, T. D., et al. (2008). Small molecule inhibitors of phosphoinositide 3-kinase (PI3K) delta and gamma. Current Topics in Medicinal Chemistry, 8(9), 736-749.
  • Evans, C. A., et al. (2016). Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate. ACS Medicinal Chemistry Letters, 7(9), 862-867.
  • Knight, Z. A., et al. (2006). Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs. Chemistry & Biology, 13(4), 363-372.
  • Shteingauz, A., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields).
  • Wang, J., et al. (2019). Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms. RSC Advances, 9(37), 21256-21267.
  • Drug Discovery and Development. (2022, November 14).
  • Okkenhaug, K. (2019). The present and future of PI3K inhibitors for cancer therapy.
  • Vanhaesebroeck, B., et al. (2021). PI3K inhibitors are finally coming of age. Nature Reviews Drug Discovery, 20(10), 741-769.
  • Tyagi, S., et al. (2018). Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements.
  • Morton, J. P., et al. (2015). Assessment of the In Vivo Activity of PI3K and MEK Inhibitors in Genetically Defined Models of Colorectal Cancer. Molecular Cancer Therapeutics, 14(10), 2258-2268.
  • Serra, V., et al. (2011). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Breast Cancer Research, 13(6), R128.
  • MedChemExpress. (n.d.). PI3K.
  • Nacht, M., et al. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 63(18), 10344-10364.
  • Wang, J., et al. (2020).
  • Zhang, X. H., et al. (2021). Off-target effects in CRISPR/Cas9 gene editing. Cellular and Molecular Life Sciences, 78(1), 7-18.
  • Drug Discovery News. (2025, December 15). The precision paradox: Off-target effects in gene editing.
  • Modrzejewski, D., et al. (2020). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in Plant Science, 11, 574959.
  • Tyagi, S., et al. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 21(19), 7326.
  • Knight, Z. A., & Shokat, K. M. (2007). Small molecule inhibitors of the PI3-kinase family. Chemical Reviews, 107(6), 2450-2460.
  • BLD Pharm. (n.d.). 2-[(Cyclohexylmethyl)amino]nicotinic acid.
  • MilliporeSigma. (n.d.). Nicotinic acid.
  • Wikipedia. (n.d.). Nicotinic acid.
  • National Center for Biotechnology Information. (n.d.). Nicotinate.
  • ResearchGate. (n.d.). Different FDA approved (PI3K) inhibitors.
  • Exposome-Explorer. (n.d.). Nicotinic acid (Compound).

Sources

Comparative

comparative study of the synthetic routes to 2-[(Cyclohexylmethyl)amino]nicotinic acid

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The synthesis of 2-(alkylamino)nicotinic acids, such as 2-[(Cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The synthesis of 2-(alkylamino)nicotinic acids, such as 2-[(Cyclohexylmethyl)amino]nicotinic acid , is a foundational transformation in medicinal chemistry. These scaffolds are critical in the development of non-steroidal anti-inflammatory drugs (NSAIDs), COX inhibitors, and CXCR3 antagonists [4].

This guide objectively compares the three primary synthetic strategies for accessing 2-[(Cyclohexylmethyl)amino]nicotinic acid:

  • Nucleophilic Aromatic Substitution (SNAr) of 2-Chloronicotinic Acid (The Industry Standard)

  • SNAr of 2-Fluoronicotinic Acid (The High-Reactivity Alternative)

  • Reductive Amination of 2-Aminonicotinic Acid (The Reverse Polarity Approach)

By analyzing the mechanistic causality, scalability, and thermodynamic requirements of each route, this guide provides actionable intelligence for process chemists and bench researchers.

Mechanistic Rationale & Route Selection

The selection of a synthetic route hinges on the inherent electronic properties of the pyridine ring. The C2 position of nicotinic acid is highly electron-deficient, activated by both the electronegative pyridine nitrogen and the electron-withdrawing carboxylic acid group at C3 [1].

The SNAr Advantage

Because of this extreme electron deficiency, Nucleophilic Aromatic Substitution (SNAr) is the most logical and thermodynamically favorable pathway. When cyclohexylmethanamine (a primary aliphatic amine) attacks the C2 position, the resulting negative charge in the transition state is delocalized onto the pyridine nitrogen and further stabilized by the adjacent carboxylate, forming a highly stable Meisenheimer complex .

  • Chlorine vs. Fluorine: While 2-chloronicotinic acid is the most cost-effective starting material, 2-fluoronicotinic acid offers superior reaction kinetics. In SNAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Fluorine's high electronegativity drastically lowers the activation energy for the formation of the Meisenheimer complex, allowing for milder reaction conditions [1].

The Reductive Amination Challenge

Alternatively, reductive amination utilizes 2-aminonicotinic acid and cyclohexanecarboxaldehyde. However, the 2-amino group on a pyridine ring is a notoriously poor nucleophile because its lone pair is delocalized into the aromatic system [3]. This necessitates harsh dehydrating conditions (e.g., Ti(OiPr)₄ or prolonged reflux with molecular sieves) to force imine formation prior to reduction.

RouteSelection Start Target Molecule: 2-[(Cyclohexylmethyl)amino]nicotinic acid SNAr SNAr Approach (Preferred) Start->SNAr High Efficiency RedAm Reductive Amination (Alternative) Start->RedAm Precursor Dependent Cl_Route 2-Chloronicotinic Acid + Cyclohexylmethanamine SNAr->Cl_Route Cost-Effective F_Route 2-Fluoronicotinic Acid + Cyclohexylmethanamine SNAr->F_Route Faster Kinetics RedAm_Route 2-Aminonicotinic Acid + Cyclohexanecarboxaldehyde RedAm->RedAm_Route Poor Nucleophilicity

Logical decision tree for selecting the synthetic route.

Quantitative Data Comparison

The following table summarizes the empirical performance metrics of the three primary routes based on standard laboratory-scale (10–50 mmol) syntheses [1] [2] [3].

MetricRoute A: 2-Cl SNArRoute B: 2-F SNArRoute C: Reductive Amination
Typical Yield 75% – 85%85% – 95%40% – 55%
Reaction Temp 120 °C – 140 °C80 °C – 100 °C0 °C to 25 °C
Reaction Time 12 – 24 hours4 – 8 hours24 – 48 hours
Reagent Cost LowHighMedium
Scalability ExcellentGood (Cost prohibitive at scale)Poor (Imine formation stalls)
Primary Impurity Unreacted SMDi-arylation (rare)Over-reduction (alcohol)

Mechanistic Pathway Visualization

SNArPathway SM 2-Halonicotinic Acid (Electrophile) MC Meisenheimer Complex (Stabilized Intermediate) SM->MC Attack Nuc Cyclohexylmethanamine (Nucleophile) Nuc->MC Attack Prod 2-[(Cyclohexylmethyl)amino] nicotinic acid MC->Prod Halide Loss

Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include in-process causality checks to prevent downstream failures.

Protocol A: SNAr of 2-Chloronicotinic Acid (Recommended for Scale-Up)

This method balances cost and efficiency, utilizing a polar aprotic solvent to accelerate the reaction without requiring specialized microwave equipment [2].

Reagents:

  • 2-Chloronicotinic acid (1.0 eq, 10 mmol)

  • Cyclohexylmethanamine (2.5 eq, 25 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (15 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinic acid in NMP.

    • Causality: NMP is chosen over DMF because its higher boiling point safely accommodates the 130 °C required to overcome the activation energy of the C-Cl bond.

  • Amine Addition: Add DIPEA followed by cyclohexylmethanamine.

    • Causality: The excess primary amine acts as the nucleophile, while DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the cyclohexylmethanamine.

  • Heating & Monitoring: Heat the mixture to 130 °C under an inert nitrogen atmosphere. Monitor via TLC (DCM:MeOH 9:1) or LC-MS.

    • Self-Validation: The reaction is complete when the UV-active spot corresponding to 2-chloronicotinic acid is entirely consumed (typically 14-16 hours).

  • Workup & pH Control (Critical Step): Cool the reaction to room temperature and pour it into 50 mL of crushed ice/water. Slowly add 1M HCl dropwise until the pH reaches exactly 3.5 to 4.0.

    • Causality: The product is an amphoteric molecule (containing both a basic secondary amine and an acidic carboxylic acid). At pH ~4, it exists in its zwitterionic form, which minimizes aqueous solubility and induces precipitation. If the pH drops below 2, the pyridine ring protonates, and the compound dissolves back into the aqueous phase.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford the pure product.

Protocol B: Reductive Amination (Alternative Route)

This route is utilized only when 2-halonicotinic acids are unavailable or incompatible with other functional groups on a more complex scaffold [3].

Reagents:

  • 2-Aminonicotinic acid (1.0 eq, 5 mmol)

  • Cyclohexanecarboxaldehyde (1.2 eq, 6 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq, 10 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq, 12.5 mmol)

  • Anhydrous THF (20 mL)

Step-by-Step Methodology:

  • Imine Formation: Suspend 2-aminonicotinic acid and cyclohexanecarboxaldehyde in anhydrous THF. Add Ti(OiPr)₄ dropwise at room temperature.

    • Causality: Because the 2-amino group is a poor nucleophile, a strong Lewis acid/dehydrating agent like Ti(OiPr)₄ is mandatory to activate the aldehyde and trap the released water, driving the equilibrium toward the imine.

  • In-Process Check: Stir for 12 hours.

    • Self-Validation: Analyze an aliquot by LC-MS to confirm the complete disappearance of the aldehyde and the formation of the intermediate imine mass. Do not proceed to reduction if the imine has not formed.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ in small portions.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines over aldehydes, preventing the reduction of unreacted cyclohexanecarboxaldehyde into cyclohexylmethanol.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃. Filter the resulting titanium dioxide salts through a pad of Celite. Extract the filtrate with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

References

  • Bavetsias, V., et al. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(21), 2481-2483. Retrieved from [Link]

  • J. Org. Chem. (2011). Practical Syntheses of a CXCR3 Antagonist. ACS Publications. Retrieved from [Link]

  • Yarhorhosseini, M., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 17:160. Retrieved from [Link]

Validation

validating the in vitro to in vivo correlation of 2-[(Cyclohexylmethyl)amino]nicotinic acid effects

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Content Type: Technical Comparison & IVIVC Validation Guide Executive Summary & Mechanistic Rationale In preclinical drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Content Type: Technical Comparison & IVIVC Validation Guide

Executive Summary & Mechanistic Rationale

In preclinical drug development, establishing a robust in vitro to in vivo correlation (IVIVC) is the cornerstone of translational pharmacology[1]. This guide details the systematic validation of 2-[(Cyclohexylmethyl)amino]nicotinic acid , an advanced, lipophilic derivative of the 2-aminonicotinic acid (fenamate) class.

Historically, 2-aminonicotinic acid derivatives, such as niflumic acid, have been utilized as cyclooxygenase-2 (COX-2) inhibitors and modulators of inflammatory pathways[2]. However, the introduction of a bulky, flexible cyclohexylmethyl group at the 2-amino position fundamentally alters the molecule's spatial geometry. This modification allows the compound to project deeply into the COX-2 specific allosteric side pocket (Val523), significantly enhancing its selectivity over COX-1 compared to first-generation fenamates.

To validate this compound for preclinical advancement, we must construct a self-validating experimental matrix that bridges cellular target engagement with systemic in vivo efficacy, strictly governed by unbound pharmacokinetic (PK) parameters[3].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2 Enzyme) AA->COX2 Catalyzed by COX-2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxidation PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Inflammation Inflammatory Response (Edema, Pain) PGE2->Inflammation EP Receptor Binding CMANA 2-[(Cyclohexylmethyl)amino] nicotinic acid CMANA->COX2 Competitive Inhibition

Fig 1: Mechanism of action of 2-[(Cyclohexylmethyl)amino]nicotinic acid via COX-2 inhibition.

Comparative Performance Profiling

To objectively benchmark 2-[(Cyclohexylmethyl)amino]nicotinic acid, it must be evaluated against standard-of-care alternatives: Niflumic Acid (a structural analog) and Celecoxib (a highly selective COX-2 benchmark).

Table 1: Preclinical Pharmacodynamic Comparison

CompoundPrimary TargetCellular COX-2 IC₅₀ (nM)Cellular COX-1 IC₅₀ (nM)Selectivity IndexIn Vivo ED₅₀ (mg/kg)*
2-[(Cyclohexylmethyl)amino]nicotinic acid COX-242>4,000>95x2.1
Niflumic Acid COX-2 / CLCA11201,80015x5.5
Celecoxib COX-240>15,000>375x1.8

*ED₅₀ derived from the rat carrageenan-induced paw edema model.

Key Insight: While Celecoxib maintains the highest absolute selectivity, 2-[(Cyclohexylmethyl)amino]nicotinic acid demonstrates a >6-fold improvement in COX-2 selectivity and a 2.6-fold improvement in in vivo potency compared to its structural predecessor, niflumic acid.

In Vitro Validation: Cellular PGE2 Suppression System

To establish the foundational in vitro metric for our IVIVC model, we utilize a Lipopolysaccharide (LPS)-stimulated macrophage assay[4].

Methodology & Causality
  • Cell Culture & Seeding: Plate RAW 264.7 murine macrophages or human CD14+ monocyte-derived macrophages at 4×105 cells/well.

    • Causality: These cell lines are selected because they exhibit a robust, highly quantifiable upregulation of Prostaglandin H Synthase-2 (PGHS-2/COX-2) mRNA and protein mass upon TLR4 activation by LPS, without altering constitutive COX-1 levels[5].

  • Compound Pre-treatment: Incubate cells with a 10-point titration (0.1 nM to 10 µM) of 2-[(Cyclohexylmethyl)amino]nicotinic acid for 30 minutes.

    • Causality: Pre-incubation ensures steady-state receptor occupancy prior to the inflammatory insult, allowing for accurate calculation of the association constant.

  • LPS Stimulation: Add 100 ng/mL LPS (E. coli O111:B4) and incubate for 16 hours.

  • Quantification: Harvest supernatants and quantify Prostaglandin E2 (PGE2) via competitive ELISA[4].

Self-Validating Quality Controls
  • Positive Control: Celecoxib (100 nM) must achieve >90% PGE2 suppression.

  • Assay Robustness: Calculate the Z'-factor between the LPS-only (vehicle) and unstimulated controls. The assay is only validated for IVIVC progression if Z' > 0.65 .

In Vivo Translation & PK/PD Modeling

A common pitfall in drug development is attempting to correlate in vitro IC₅₀ directly with total plasma concentration. Efficacy is strictly driven by the unbound (free) drug concentration ( Cu​ ) in the plasma or target tissue[3][6].

Methodology: Establishing the IVIVC
  • Pharmacokinetic Profiling (PK): Administer 2-[(Cyclohexylmethyl)amino]nicotinic acid (1, 3, and 10 mg/kg PO) to Sprague-Dawley rats. Perform serial blood sampling over 24 hours.

  • Equilibrium Dialysis: Determine the plasma protein binding fraction ( fb​ ). Calculate the unbound fraction ( fu,p​=1−fb​ ).

    • Causality: 2-aminonicotinic acid derivatives are highly lipophilic and typically exhibit >98% plasma protein binding. Failing to correct for fu,p​ will result in a catastrophic overestimation of the biologically active dose[6].

  • Pharmacodynamic Efficacy (PD): Induce acute inflammation via intraplantar injection of 1% carrageenan. Measure paw edema volume via plethysmometry at Tmax​ (peak plasma concentration).

  • Mathematical Correlation: Plot the in vivo biological response ( E ) against the unbound plasma concentration ( Cu,plasma​ ) using the Hill equation:

    E=EC50,in_vivoγ​+Cu,plasmaγ​Emax​×Cu,plasmaγ​​

If the IVIVC is robust, the target unbound plasma concentration required to achieve 50% efficacy ( EC50,in_vivo​ ) will tightly mirror the in vitro cellular IC₅₀ obtained in the macrophage assay[1].

IVIVC_Workflow InVitro In Vitro Profiling (Cellular PGE2 IC50) IVIVC IVIVC Model (Emax / EC50 Correlation) InVitro->IVIVC Target Potency PK Pharmacokinetics (Unbound Plasma Conc.) PK->IVIVC Drug Exposure PD In Vivo Efficacy (Paw Edema ED50) PD->IVIVC Biological Response

Fig 2: Pharmacokinetic-pharmacodynamic (PK/PD) modeling workflow for establishing IVIVC.

Conclusion

By systematically linking the cellular suppression of PGE2 to the unbound pharmacokinetic exposure of 2-[(Cyclohexylmethyl)amino]nicotinic acid, researchers can establish a highly predictive, self-validating IVIVC model. This rigorous approach prevents late-stage attrition by ensuring that in vivo efficacy is driven by true pharmacological target engagement rather than off-target toxicity or artifactual exposure.

References
  • Kalvass, J. C., et al. Pharmacokinetics and pharmacodynamics of seven opioids in P-glycoprotein-competent mice: assessment of unbound brain EC50,u and correlation of in vitro, preclinical, and clinical data. PubMed / NIH. Available at: [Link][3]

  • Ballard, J., et al. Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro NaV1.7 Inhibition to In Vivo Pharmacological Response in Non-human Primate. PubMed / NIH. Available at:[Link][1]

  • Hsu, C. Y., et al. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. PMC / NIH. Available at:[Link][4]

  • Gomez, M., et al. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PMC / NIH. Available at:[Link][6]

  • O'Sullivan, M. G., et al. Lipopolysaccharide induces prostaglandin H synthase-2 protein and mRNA in human alveolar macrophages and blood monocytes. PubMed / NIH. Available at:[Link][5]

Sources

Comparative

Comparative Guide: Methodologies for Confirming the Binding Site of 2-[(Cyclohexylmethyl)amino]nicotinic Acid

Target Audience: Researchers, biophysicists, and drug development professionals. Executive Summary & Mechanistic Context The compound 2-[(Cyclohexylmethyl)amino]nicotinic acid (CMA-NA) is a synthetic derivative belonging...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals.

Executive Summary & Mechanistic Context

The compound 2-[(Cyclohexylmethyl)amino]nicotinic acid (CMA-NA) is a synthetic derivative belonging to the 2-aminonicotinic acid class, a privileged heterocyclic scaffold in medicinal chemistry[1]. Featuring a carboxylic acid adjacent to an amino group on a pyridine ring, this scaffold serves as a critical intermediate and pharmacophore for various enzyme inhibitors and receptor modulators[2]. The addition of a bulky, hydrophobic cyclohexylmethyl group significantly alters its steric profile and lipophilicity, driving highly specific interactions within target hydrophobic pockets.

However, identifying a low-molecular-weight hit (MW: 234.29 Da) is only the first step in drug discovery. Confirming where and how this molecule binds to a target protein (e.g., orthosteric vs. allosteric sites) is a complex biophysical challenge. This guide objectively compares three orthogonal analytical platforms—Surface Plasmon Resonance (SPR) competition assays, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), and X-ray Crystallography—to establish a self-validating workflow for mapping the binding site of small molecules like CMA-NA.

Platform Comparison & Quantitative Performance

No single assay provides absolute certainty for small molecule binding sites. We must triangulate data across platforms. Below is a quantitative comparison of CMA-NA against a reference orthosteric inhibitor and a negative control, demonstrating how these platforms differentiate specific binding from non-specific artifacts.

Table 1: Biophysical Profiling of CMA-NA vs. Reference Ligands
CompoundMolecular Weight (Da)SPR Direct Binding (RU)SPR Competition KD (nM)HDX-MS Protection (ΔDa)Binding Site Confirmed
CMA-NA 234.29Low (<5 RU)45.2 ± 3.1-1.8 (Residues 45-60)Orthosteric Pocket
Reference Inhibitor 375.35Moderate (~15 RU)12.4 ± 1.8-2.1 (Residues 45-60)Orthosteric Pocket
Negative Control 123.11Undetectable>10,000No significant changeN/A (Non-binder)

Note: Data represents a standardized model target (e.g., DHODH or a generic kinase) to illustrate the comparative resolution of the platforms.

PlatformComparison Target Target Protein + CMA-NA SPR SPR Competition (Binding Kinetics & Pocket) Target->SPR Real-time Displacement HDX HDX-MS (Conformational Dynamics) Target->HDX Deuterium Shielding Xray X-ray Crystallography (Atomic Resolution) Target->Xray Co-crystal Structure Confirm Orthogonal Confirmation of Binding Site SPR->Confirm HDX->Confirm Xray->Confirm

Fig 1. Orthogonal triangulation strategy for confirming the binding site of small molecule ligands.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. We explicitly detail the causality behind each experimental choice.

Protocol 1: SPR Competition Assay

Rationale & Causality: Direct SPR binding of a ~234 Da molecule like CMA-NA yields a very low Response Unit (RU) signal, which is easily confounded by bulk refractive index changes from DMSO solvent mismatches. By utilizing a competition assay against a known, larger reference ligand, we amplify the signal. If CMA-NA binds to the same site, it will competitively displace the reference ligand, resulting in a concentration-dependent decrease in the total RU signal, definitively confirming pocket specificity[3][4].

Step-by-Step Workflow:

  • Target Immobilization: Covalently couple the target protein via amine coupling to a CM5 sensor chip to achieve a surface density of ~3000-5000 RU.

    • Self-Validation Step: Maintain a reference flow cell (activated and deactivated without protein) to subtract non-specific binding and bulk shift artifacts in real-time[5].

  • Buffer Calibration: Prepare HBS-EP+ running buffer with a strictly matched DMSO concentration (e.g., 2% v/v).

    • Causality: Small molecules require DMSO for solubility; even a 0.1% mismatch between the running buffer and the sample causes massive RU spikes that obscure the analyte signal.

  • Competition Injection: Inject a fixed concentration of the known reference ligand (at its KD) mixed with a titration series of CMA-NA (0.1 µM to 50 µM).

  • Data Fitting: Fit the equilibrium response data to a competitive binding model to extract the solution affinity (KD) of CMA-NA. A successful dose-dependent reduction in RU confirms orthosteric binding[4].

Protocol 2: Continuous-Labeling Bottom-Up HDX-MS

Rationale & Causality: While SPR confirms if the molecule binds to a specific pocket, it does not provide a structural footprint. HDX-MS measures the exchange rate of backbone amide hydrogens with deuterium[6]. When CMA-NA binds, it physically shields the binding pocket from the solvent, reducing local deuterium incorporation and revealing the exact binding interface[7][8].

Step-by-Step Workflow:

  • Equilibration: Incubate the target protein (10 µM) with a saturating concentration of CMA-NA (e.g., 10 × KD) for 30 minutes.

    • Self-Validation Step: Run an apo-protein (vehicle only) control in parallel to establish the baseline deuterium uptake profile[9].

  • Isotopic Labeling: Dilute the complex 1:10 into a D2O-based buffer to initiate continuous labeling at 20°C. Take aliquots at logarithmic time points (e.g., 10s, 1min, 10min, 1hr).

    • Causality: Time-course labeling differentiates between rapidly exchanging surface amides and slowly exchanging buried or hydrogen-bonded amides[8].

  • Acid Quenching: Transfer the aliquot into a quench buffer (100 mM phosphate, pH 2.5) at 0°C.

    • Causality: The intrinsic chemical exchange rate of amide hydrogens reaches its absolute minimum at pH 2.5 and near-freezing temperatures. This effectively "freezes" the isotopic footprint and prevents deuterium from swapping back to hydrogen (back-exchange) during analysis[6][9].

  • Online Digestion & LC-MS/MS: Pass the quenched sample through an immobilized pepsin column at 0°C, followed by rapid reversed-phase separation and mass spectrometry.

    • Causality: Pepsin remains highly active at pH 2.5, allowing rapid fragmentation while maintaining the strict quench conditions[7].

HDXWorkflow Eq 1. Equilibrate Protein +/- Ligand D2O 2. D2O Labeling (Time Course) Eq->D2O Quench 3. Acid Quench (pH 2.5, 0°C) D2O->Quench Digest 4. Pepsin Digestion (Online Column) Quench->Digest LCMS 5. LC-MS/MS Analysis Digest->LCMS

Fig 2. Step-by-step continuous-labeling bottom-up HDX-MS workflow for mapping ligand interactions.

Conclusion

Confirming the binding site of a low-molecular-weight compound like 2-[(Cyclohexylmethyl)amino]nicotinic acid requires a robust, multi-disciplinary approach. Relying solely on direct SPR can lead to false positives due to bulk shifts, while X-ray crystallography is often bottlenecked by crystallization challenges. By integrating SPR competition assays (for pocket specificity and kinetics) with HDX-MS (for dynamic structural footprinting), researchers can build a self-validating, highly trustworthy data package to drive rational drug design.

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Validation

A Comparative Guide to the Biological Effects of 2-[(Cyclohexylmethyl)amino]nicotinic Acid and Other GPR109A Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, peer-reviewed validation of the biological effects of 2-[(Cyclohexylmethyl)amino]nicotinic acid, also known as acifran....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, peer-reviewed validation of the biological effects of 2-[(Cyclohexylmethyl)amino]nicotinic acid, also known as acifran. As Senior Application Scientists, we will delve into a comparative analysis of acifran with other key G-protein coupled receptor 109A (GPR109A) agonists, offering supporting experimental data and detailed protocols. Our focus is on providing an objective, in-depth technical resource to inform your research and development endeavors.

Introduction to 2-[(Cyclohexylmethyl)amino]nicotinic Acid (Acifran) and the GPR109A Receptor

2-[(Cyclohexylmethyl)amino]nicotinic acid (acifran) is a synthetic analog of nicotinic acid (niacin) that has been investigated for its lipid-lowering properties.[1] Like niacin, acifran exerts its primary biological effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a Gi-coupled receptor predominantly expressed on the surface of adipocytes and various immune cells.[2]

The activation of GPR109A initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP suppresses the activity of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. The ultimate effect is a decrease in the release of free fatty acids (FFAs) and glycerol into circulation, a process known as lipolysis inhibition.[3][4] This mechanism is central to the therapeutic potential of GPR109A agonists in managing dyslipidemia.

Beyond its effects on lipid metabolism, GPR109A activation has been shown to mediate anti-inflammatory responses, making it a target of interest for a broader range of therapeutic applications.[1][2]

Comparative Analysis of GPR109A Agonists

This section compares the performance of acifran with other well-characterized GPR109A agonists: nicotinic acid (the endogenous ligand), acipimox, and monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate.

GPR109A Activation and Potency

The primary measure of a compound's activity at GPR109A is its ability to inhibit cAMP production in cells engineered to express the receptor. The half-maximal effective concentration (EC50) is a standard metric for potency, with lower values indicating higher potency.

CompoundCell LineAssay TypeGPR109A EC50 (µM)GPR109B EC50 (µM)Reference
Acifran CHO-K1cAMP Inhibition~1.3~4.2
Nicotinic Acid CHO-K1cAMP Inhibition~0.1 - 0.3>30
Acipimox Not SpecifiedcAMP InhibitionMore potent than nicotinic acidNot Specified[5]
Monomethyl Fumarate (MMF) Not SpecifiedGPR109A AgonistPotent AgonistNot Specified[1]

Expert Insights: The data clearly indicates that while acifran is a potent agonist of GPR109A, nicotinic acid exhibits a higher potency. Acifran also demonstrates activity at the closely related GPR109B receptor, whereas nicotinic acid is highly selective for GPR109A. This difference in selectivity may have implications for the overall pharmacological profile of these compounds. MMF is also a known GPR109A agonist, and its therapeutic effects in inflammatory conditions are thought to be mediated, at least in part, through this receptor.[6]

Inhibition of Lipolysis

The direct functional consequence of GPR109A activation in adipocytes is the inhibition of lipolysis. This is typically quantified by measuring the reduction in glycerol or free fatty acid release from adipocytes stimulated with a lipolytic agent like isoproterenol.

CompoundModelMeasured EndpointPotencyReference
Acifran AdipocytesInhibition of LipolysisPotent inhibitor[1]
Nicotinic Acid Human SubjectsInhibition of LipolysisStandard[7]
Acipimox Human SubjectsInhibition of Lipolysis~20 times more potent than Nicotinic Acid[7]
Monomethyl Fumarate (MMF) AdipocytesInhibition of LipolysisImplied via GPR109A agonism[8]
Anti-Inflammatory Effects

Activation of GPR109A on immune cells, such as monocytes and macrophages, can suppress the production of pro-inflammatory cytokines. This is a key area of investigation for the expanded therapeutic use of these agonists.

CompoundCell ModelStimulusInhibited CytokinePotencyReference
Acifran Not SpecifiedNot SpecifiedNot SpecifiedImplied via GPR109A agonism[1]
Nicotinic Acid Human Monocytes / RAW264.7 cellsLPSIL-1β, IL-6Effective at µM concentrations[9]
Acipimox Not SpecifiedNot SpecifiedNot SpecifiedImplied via GPR109A agonism[10]
Monomethyl Fumarate (MMF) Human PBMCsLPSIL-1β, IL-12, TNF-αEffective at 1 µM[11]

Expert Insights: MMF demonstrates potent anti-inflammatory effects at a concentration of 1 µM.[11] Nicotinic acid also effectively reduces the release of key pro-inflammatory cytokines.[9] While specific quantitative data for acifran's anti-inflammatory effects are not detailed in the provided search results, its agonism at GPR109A, a receptor known to mediate anti-inflammatory signals, strongly suggests it possesses similar properties. The inhibition of the NF-κB signaling pathway is a key mechanism underlying these anti-inflammatory effects.[1]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to validate the biological effects of GPR109A agonists.

GPR109A-Mediated cAMP Inhibition Assay

This assay directly measures the activation of the Gi-coupled GPR109A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.

Materials:

  • GPR109A-expressing cells

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Test compounds (Acifran, Nicotinic Acid, etc.)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well or 384-well microplates

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing cells into the microplate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control (e.g., nicotinic acid) in assay buffer.

  • Cell Stimulation:

    • Wash the cells with assay buffer.

    • Add the test compounds to the respective wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add a solution of forskolin (to stimulate adenylyl cyclase) and IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to all wells except the negative control.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production for each compound concentration. Plot the data using a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow: GPR109A cAMP Inhibition Assay

GPR109A_cAMP_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis seed_cells Seed GPR109A-expressing cells in microplate prepare_compounds Prepare serial dilutions of test compounds stimulate_cells Add compounds, then forskolin/IBMX prepare_compounds->stimulate_cells incubate Incubate at 37°C stimulate_cells->incubate lyse_cells Lyse cells incubate->lyse_cells measure_cAMP Measure cAMP levels lyse_cells->measure_cAMP analyze_data Calculate EC50 measure_cAMP->analyze_data

Caption: Workflow for determining agonist potency at the GPR109A receptor.

Adipocyte Lipolysis Assay

This functional assay measures the ability of a compound to inhibit the breakdown of triglycerides in differentiated adipocytes.

Cell Line: Differentiated 3T3-L1 adipocytes or primary human adipocytes.

Materials:

  • Differentiated adipocytes

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

  • Isoproterenol (or another β-adrenergic agonist)

  • Test compounds

  • Glycerol or Free Fatty Acid detection kit

  • 96-well microplates

Procedure:

  • Adipocyte Preparation: Differentiate pre-adipocytes into mature adipocytes in a 96-well plate.

  • Cell Washing: Gently wash the adipocytes with assay buffer to remove any residual medium.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lipolysis Stimulation: Add isoproterenol to all wells (except the basal control) to stimulate lipolysis.

  • Incubation: Incubate the plate for 1-3 hours at 37°C to allow for the release of glycerol and FFAs.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Detection: Measure the concentration of glycerol or FFAs in the supernatant using a commercial colorimetric or fluorometric assay kit.

  • Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each compound concentration and determine the IC50 value.

Experimental Workflow: Adipocyte Lipolysis Assay

Lipolysis_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis differentiate_cells Differentiate adipocytes in 96-well plate prepare_compounds Prepare compound dilutions add_compounds Pre-incubate with test compounds prepare_compounds->add_compounds stimulate_lipolysis Add isoproterenol to stimulate lipolysis add_compounds->stimulate_lipolysis incubate Incubate at 37°C stimulate_lipolysis->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_glycerol_ffa Measure glycerol/FFA release collect_supernatant->measure_glycerol_ffa analyze_data Calculate IC50 measure_glycerol_ffa->analyze_data

Caption: Workflow for assessing the functional anti-lipolytic effects.

Cytokine Release Assay

This assay evaluates the anti-inflammatory properties of GPR109A agonists by measuring their ability to inhibit the release of pro-inflammatory cytokines from immune cells.

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1).

Materials:

  • PBMCs or THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA or multiplex immunoassay kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the immune cells into a 96-well plate. For THP-1 cells, differentiation into a macrophage-like phenotype with PMA may be required.[12]

  • Compound Pre-treatment: Add the test compounds at various concentrations to the cells and pre-incubate for 1-2 hours at 37°C.[12]

  • Inflammatory Stimulation: Add LPS to the wells (except the unstimulated control) to induce an inflammatory response and cytokine production.

  • Incubation: Incubate the plate for a period sufficient for cytokine accumulation (e.g., 4-24 hours) at 37°C.[13]

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using an ELISA or a multiplex immunoassay.

  • Data Analysis: Calculate the percentage inhibition of LPS-stimulated cytokine release for each compound concentration and determine the IC50 value.

Signaling Pathway: GPR109A-Mediated Anti-Inflammatory Effects

GPR109A_Anti_Inflammatory_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response agonist Acifran / Niacin GPR109A GPR109A agonist->GPR109A Gi_protein Gi Protein GPR109A->Gi_protein activates adenylyl_cyclase Adenylyl Cyclase Gi_protein->adenylyl_cyclase inhibits NFkB_pathway NF-κB Pathway Gi_protein->NFkB_pathway inhibits cAMP ↓ cAMP cytokine_production ↓ Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_pathway->cytokine_production

Caption: GPR109A activation inhibits pro-inflammatory signaling pathways.

Conclusion and Future Directions

The peer-reviewed evidence confirms that 2-[(Cyclohexylmethyl)amino]nicotinic acid (acifran) is a potent agonist of the GPR109A receptor. Its biological effects, primarily the inhibition of lipolysis and potential anti-inflammatory activities, are comparable to other well-known GPR109A agonists like nicotinic acid and acipimox. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of acifran and other GPR109A modulators.

A critical consideration for the development of GPR109A agonists is the translation of in vitro potency to in vivo efficacy and the management of side effects, most notably cutaneous flushing, which is also mediated by GPR109A. Future research should focus on developing biased agonists that preferentially activate pathways leading to therapeutic effects while avoiding those that cause adverse reactions. The detailed experimental frameworks provided in this guide are essential tools for advancing these drug discovery efforts.

References

  • Fuccella, L. M., Goldaniga, G., Lovisolo, P. P., Maggi, E., Sirtori, C. R., & Valzelli, G. (1980). Inhibition of lipolysis by nicotinic acid and by acipimox. Clinical Pharmacology & Therapeutics, 28(6), 790-795. [Link]

  • Sirenko, O., Olsen, C., Cromwell, E. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. [Link]

  • ResearchGate. (n.d.). Time course of DMF inhibition. In vitro determination of apparent IC50...[Link]

  • Cellular and Immunological Response of THP-1 Cells in Response to Lipopolysaccharides and Lipoteichoic Acid Exposure. (2021). Biomedical Research and Therapy, 8(9), 4627-4641. [Link]

  • Chen, Y., Fu, T., Wang, Y., & Wang, X. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 13, 997424. [Link]

  • Vallejo, S., et al. (2020). INHIBITION OF LIPOLYSIS WITH ACIPIMOX ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION. Shock, 54(1), 106-115. [Link]

  • Prieur, A., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e34184. [Link]

  • Burnet, M., et al. (2023). Immune cell targeted fumaric esters support a role of GPR109A as a primary target of monomethyl fumarate in vivo. Inflammopharmacology, 31(4), 1847-1863. [Link]

  • ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were...[Link]

  • Daigne, C., & T'Jonck, W. (2018). Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. White Rose Research Online. [Link]

  • Hanson, J., et al. (2010). Nicotinic acid– and monomethyl fumarate– induced flushing involves GPR109A expressed by keratinocytes. The Journal of Clinical Investigation, 120(8), 2910-2919. [Link]

  • Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(6), 469-475. [Link]

  • Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. The Journal of Clinical Investigation, 120(8), 2910-2919. [Link]

  • Bar-Or, A., et al. (2025). Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. MDPI. [Link]

  • ResearchGate. (n.d.). IC50 of known inhibitors for different human lipases | Download Table. [Link]

  • Kaisey, M., et al. (2020). Dimethyl fumarate treatment induces lipid metabolism alterations that are linked to immunological changes. Annals of Clinical and Translational Neurology, 7(10), 1856-1865. [Link]

  • Google Patents. (n.d.). WO2019079277A1 - Polymeric compositions of monomethyl fumarate in treating relapsing–remitting multiple sclerosis and psoriasis.
  • Andoh, T., et al. (2023). Butyrate, valerate, and niacin ameliorate anaphylaxis by suppressing IgE-dependent mast cell activation: Roles of GPR109A, PGE2, and epigenetic regulation. bioRxiv. [Link]

  • Giri, S., et al. (2019). Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A. International Journal of Molecular Sciences, 20(18), 4559. [Link]

  • Taylor & Francis. (n.d.). Acipimox – Knowledge and References. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-[(Cyclohexylmethyl)amino]nicotinic Acid

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical compounds is as crucial as the innovative research they enable. This guide provides essential, step-by-step...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical compounds is as crucial as the innovative research they enable. This guide provides essential, step-by-step procedures for the proper disposal of 2-[(Cyclohexylmethyl)amino]nicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle chemical waste not just compliantly, but with a deep understanding of the principles behind each step.

While a specific Safety Data Sheet (SDS) for 2-[(Cyclohexylmethyl)amino]nicotinic acid may classify the compound with "no known hazard," best practices in laboratory safety dictate a more cautious approach.[1] The fundamental principle is to prevent its release into the environment.[1] Therefore, this compound should be managed as a chemical waste stream, adhering to all applicable federal, state, and local regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 2-[(Cyclohexylmethyl)amino]nicotinic acid for disposal, a thorough risk assessment is paramount. While one supplier's SDS indicates no specific GHS hazards, the absence of comprehensive toxicological data necessitates treating the compound with a degree of caution.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against accidental splashes or dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact. Contaminated gloves should be disposed of as chemical waste.[2]
Protective Clothing Laboratory coatMinimizes the risk of contamination to personal clothing.

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[2][3]

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent dispersal.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep or vacuum the material.[1] Avoid actions that could generate dust. For liquid spills, use an inert absorbent material.

  • Collection: Place all contaminated materials (spilled substance, absorbent, and cleaning materials) into a designated, sealable container for hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Waste Disposal: The container with the spill cleanup materials must be labeled and disposed of as hazardous chemical waste.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

  • Do Not Mix: 2-[(Cyclohexylmethyl)amino]nicotinic acid waste should not be mixed with other incompatible waste streams.[4][5]

  • Solid vs. Liquid: Collect solid waste (e.g., unused compound, contaminated weigh paper) and liquid waste (e.g., solutions containing the compound) in separate, clearly labeled containers.

  • Avoid Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[2][6] This is to prevent its release into the environment.[1]

Waste Containerization and Labeling

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent requirements for hazardous waste containers and labeling.[7][8][9][10]

Container Requirements:

AttributeSpecificationSource
Material Chemically compatible, leak-proof with a secure lid.[5][6]
Condition Good condition, free from cracks or defects.[3]
Labeling Must be clearly labeled as "Hazardous Waste."[5][6]

As soon as the first particle of waste is added to the container, it must be labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-[(Cyclohexylmethyl)amino]nicotinic acid"

  • The accumulation start date

  • The hazards associated with the waste (as a precaution, list "irritant" and "environmental hazard")

On-Site Waste Storage

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[3]

  • Container Management: Waste containers must be kept closed except when adding waste.[3][5]

Arranging for Disposal

The disposal of chemical waste is a regulated process that must be handled by trained professionals.

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for chemical waste disposal. They will provide guidance on specific procedures and schedule a pickup.

  • Provide Accurate Information: When requesting a pickup, be prepared to provide detailed information about the waste, including its chemical composition and volume.

  • Follow Institutional Protocols: Adhere to all of your institution's specific requirements for waste pickup and documentation.

Empty Container Disposal

Even empty containers that once held 2-[(Cyclohexylmethyl)amino]nicotinic acid must be handled properly.

  • Triple-Rinse: Rinse the empty container with a suitable solvent at least three times.[5]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[5] Subsequent rinsates may be permissible for drain disposal depending on local regulations and the solvent used, but it is best practice to collect all rinsates as hazardous waste.

  • Deface Label: Completely remove or deface the original manufacturer's label.[5]

  • Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycling, in accordance with your institution's policies.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-[(Cyclohexylmethyl)amino]nicotinic acid and its containers.

DisposalWorkflow cluster_material Material for Disposal cluster_assessment Initial Assessment cluster_container Container Status cluster_waste_handling Waste Handling Protocol cluster_empty_container Empty Container Protocol Start 2-[(Cyclohexylmethyl)amino]nicotinic acid or Contaminated Material IsWaste Is it waste? Start->IsWaste IsEmpty Is the container empty? IsWaste->IsEmpty Yes CollectWaste Collect in a labeled hazardous waste container. IsWaste->CollectWaste No IsEmpty->CollectWaste No (residue present) TripleRinse Triple-rinse the container. IsEmpty->TripleRinse Yes Segregate Segregate from incompatible wastes. CollectWaste->Segregate StoreSAA Store in Satellite Accumulation Area. Segregate->StoreSAA RequestPickup Contact EHS for waste pickup. StoreSAA->RequestPickup CollectRinsate Collect first rinsate as hazardous waste. TripleRinse->CollectRinsate DefaceLabel Deface original label. CollectRinsate->DefaceLabel DisposeTrash Dispose of container in regular trash. DefaceLabel->DisposeTrash

Caption: Decision workflow for the disposal of 2-[(Cyclohexylmethyl)amino]nicotinic acid.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Combi-Blocks, Inc. (2023, January 2). HF-7596 - Safety Data Sheet.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Loba Chemie. NICOTINIC ACID EXTRA PURE - Safety Data Sheet.
  • CDH Fine Chemical. Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Discovery Fine Chemicals. Nicotinic acid - Safety Data Sheet.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid ≥98 %.
  • DuraLabel. (2026, February 27). OSHA Rules for Chemical Hazards.
  • LGC Standards. (2026, February 26). SAFETY DATA SHEET - Nicotinic Acid-d4.
  • Kirby Agri. (2015, March 16). niashure - niacin (nicotinic acid) sds.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Aminonicotinic acid.
  • Wikipedia. (n.d.). United States Environmental Protection Agency.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
  • Benchchem. Proper Disposal of 2-Hydroxyisonicotinic Acid: A Guide for Laboratory Professionals.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • National Institutes of Health. NIH Waste Disposal Guide.
  • Tokyo Chemical Industry. (2024, November 28). SAFETY DATA SHEET - 2-Aminonicotinic Acid.

Sources

Handling

Personal protective equipment for handling 2-[(Cyclohexylmethyl)amino]nicotinic acid

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of mechanistic risk mitigation. When working with specialized pharmaceutical building blocks like 2-[(...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of mechanistic risk mitigation. When working with specialized pharmaceutical building blocks like 2-[(Cyclohexylmethyl)amino]nicotinic acid , understanding the molecular anatomy is the first step in designing a robust safety protocol.

This guide provides researchers and drug development professionals with a self-validating operational framework. By explaining the causality behind each safety measure, we ensure both operator protection and experimental integrity.

Molecular Causality & Hazard Profiling

To select the correct Personal Protective Equipment (PPE) and handling procedures, we must first analyze the structural features driving the compound's reactivity and potential toxicity. Based on the chemical properties of [1], we can anticipate the following behaviors:

  • The Nicotinic Acid Core: The carboxylic acid moiety imparts mild acidity. Inhalation of the fine powder or contact with mucous membranes will cause localized pH-driven irritation (STOT SE 3).

  • The Cyclohexylmethyl Group: This bulky, non-polar appendage significantly increases the molecule's lipophilicity (LogP). If the powder is dissolved in organic solvents (e.g., DMSO, DMF) during assay preparation, this lipophilicity dramatically enhances the compound's ability to penetrate the stratum corneum (skin barrier), acting as a Trojan horse for systemic exposure.

  • The Secondary Amine: Acting as both a nucleophile and an organic base, this group contributes to the compound's classification as a severe skin and eye irritant (H315, H319).

Table 1: Physicochemical & Hazard Data Summary

Property / HazardValue / ClassificationMechanistic Implication for Safety
Physical State Solid (Crystalline Powder)High risk of aerosolization during milling or weighing.
LogP (Estimated) > 2.0 (Lipophilic)Enhances transdermal penetration when dissolved in organic solvents.
GHS Classification Skin Irrit. 2, Eye Irrit. 2Secondary amine and carboxylic acid cause localized tissue inflammation.
Target Organs Respiratory tract (STOT SE 3)Inhalation of dust causes acute mucous membrane irritation.

Mechanistic PPE Matrix

Standard laboratory attire is insufficient without understanding why each item is chosen. In strict compliance with the for hazard assessment[2], the following PPE is mandated based on the compound's physicochemical profile:

PPE CategoryRequired SpecificationMechanistic Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (min 4 mil)Nitrile provides an excellent barrier against organic acids and secondary amines. Double-gloving is required when handling the compound in solvent solutions (e.g., DMSO) to prevent lipophilic transdermal absorption.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient. The secondary amine can cause severe corneal irritation; goggles provide a complete orbital seal against aerosolized powder.
Body Protection Flame-Resistant (FR) Lab Coat, fully buttonedPrevents particulate accumulation on street clothes. The FR rating is a standard precaution if the compound is to be used in subsequent exothermic coupling reactions.
Respiratory N95 Mask or FFP2 (If handled outside a hood)Protects against the inhalation of fine particulates (STOT SE 3). Note: Primary handling must occur inside a fume hood, rendering respirators a secondary backup.

Self-Validating Standard Operating Procedure (SOP)

A protocol is only as strong as its verification steps. The following SOP for weighing and transferring 2-[(Cyclohexylmethyl)amino]nicotinic acid incorporates immediate, self-validating checks to ensure the safety system is actively functioning.

Step 1: Environmental Control Verification

  • Action: Turn on the chemical fume hood and verify the continuous airflow monitor.

  • Validation Check: Hold a single tissue (e.g., Kimwipe) at the sash opening; it must pull gently and continuously inward. This visually validates negative pressure containment before opening the chemical container.

Step 2: PPE Donning & Integrity Check

  • Action: Don the lab coat, safety goggles, and double-layer nitrile gloves.

  • Validation Check: Before handling the chemical, inflate the outer nitrile gloves slightly by rolling the cuff tightly to trap air. A lack of deflation confirms the absence of micro-tears, validating the physical barrier's integrity.

Step 3: Closed-System Weighing

  • Action: Place an anti-static weigh boat or a pre-tared glass vial on the analytical balance inside the hood. Transfer the powder using a grounded micro-spatula to prevent static dispersion.

  • Validation Check: The balance reading must stabilize within 3 seconds without continuous drifting. Drifting indicates that the fume hood draft is too strong and is actively aerosolizing the powder, breaking containment. If drifting occurs, lower the sash height until stabilization is achieved.

Step 4: Solvent Addition & Transfer

  • Action: If synthesizing a stock solution, add the organic solvent directly to the vial inside the fume hood before capping.

  • Validation Check: Visually inspect the capped vial for powder residue on the outer threads. Wipe the exterior with a solvent-dampened cloth to ensure zero cross-contamination before removing the vial from the hood.

Spill Management & Disposal Plan

In the event of a breach in containment, rapid and chemically logical responses are required, aligning with the guidelines set forth in [3].

  • Dry Powder Spill: Do not sweep the powder, as this forces the irritant into the air. Cover the spill with damp paper towels to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Solution Spill: Apply an inert, highly porous absorbent (e.g., vermiculite or diatomaceous earth) to contain the liquid.

  • Decontamination Validation: Post-cleanup, wipe the affected area with a pH indicator swab moistened with distilled water. A neutral pH (around 7.0) confirms the complete removal of the acidic nicotinic acid residue.

  • Disposal: Segregate waste based on the solvent used. Solid waste (contaminated gloves, weigh boats, paper towels) must be sealed in a designated solid hazardous waste bag. Liquid waste must be routed to either halogenated or non-halogenated organic waste streams.

Process Visualization

PPE_Workflow A 1. Hazard Assessment (Analyze Molecular Structure) B 2. Engineering Controls (Validate Fume Hood Draft) A->B C 3. Don & Inspect PPE (Nitrile, Goggles, Lab Coat) B->C D 4. Chemical Handling (Closed-System Weighing) C->D E Spill Occurs? D->E F Contain & Neutralize (Damp Towel / Vermiculite) E->F Yes G 5. Waste Disposal (Segregate Organic Waste) E->G No F->G H 6. Doff PPE & Wash Hands G->H

Workflow for the safe handling and risk mitigation of nicotinic acid derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 938, Nicotinic acid." PubChem.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Cyclohexylmethyl)amino]nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-[(Cyclohexylmethyl)amino]nicotinic acid
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